PIKfyve-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21N5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine |
InChI |
InChI=1S/C20H21N5/c1-25(2)10-4-5-13-8-9-16-15(11-13)18-17(23-16)7-3-6-14-12-22-20(21)24-19(14)18/h8-9,11-12,23H,3,6-7,10H2,1-2H3,(H2,21,22,24) |
InChI Key |
DORZPJWJOBMQKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CC2=C(C=C1)NC3=C2C4=NC(=NC=C4CCC3)N |
Origin of Product |
United States |
Foundational & Exploratory
PIKfyve-IN-1: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial lipid kinase that plays a pivotal role in the regulation of intracellular trafficking and cellular homeostasis.[1] It primarily catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and is also responsible for the production of phosphatidylinositol 5-phosphate (PtdIns5P).[2][3] These phosphoinositides are critical signaling molecules that govern the identity and dynamics of endosomal and lysosomal compartments.[1] Consequently, PIKfyve is implicated in a multitude of cellular processes, including endosome to trans-Golgi network (TGN) trafficking, lysosome homeostasis, autophagy, and receptor signaling.[2][3]
The dysregulation of PIKfyve activity has been linked to various pathological conditions, including cancer, neurodegenerative diseases, and viral infections, making it an attractive target for therapeutic intervention.[1][4] PIKfyve-IN-1 is a highly potent and cell-active small molecule inhibitor of PIKfyve, serving as a critical chemical probe for elucidating the multifaceted roles of this kinase.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular pathways, and detailed protocols for its characterization.
Core Mechanism of Action
This compound exerts its biological effects through the direct and potent inhibition of the enzymatic activity of PIKfyve.[5] By blocking the kinase function of PIKfyve, this compound prevents the synthesis of PtdIns(3,5)P2 and PtdIns5P from their precursor, PtdIns3P.[2][3] This disruption in phosphoinositide metabolism is the primary event that triggers a cascade of downstream cellular consequences.
The depletion of PtdIns(3,5)P2 is a key event in the mechanism of action of this compound. PtdIns(3,5)P2 is essential for the regulation of ion channels on the lysosomal membrane and for the process of lysosome fission, which is necessary for the reformation of lysosomes from late endosomes/lysosomes.[3][4] Inhibition of PIKfyve and the subsequent reduction in PtdIns(3,5)P2 levels lead to a characteristic cellular phenotype of cytoplasmic vacuolation, where large, swollen endosomes and lysosomes accumulate in the cytoplasm.[1][2][6]
Cellular Effects of this compound
The inhibition of PIKfyve by this compound leads to a range of profound effects on cellular function:
-
Disruption of Endosomal and Lysosomal Homeostasis: The most prominent effect of PIKfyve inhibition is the dramatic enlargement of endosomes and lysosomes, leading to the formation of large cytoplasmic vacuoles.[1][2][6] This is attributed to impaired lysosome fission and defects in membrane trafficking.[3]
-
Impairment of Endosomal Trafficking: PIKfyve is critical for retrograde transport from endosomes to the TGN.[3] Inhibition of PIKfyve disrupts the trafficking of various proteins, including the cation-independent mannose-6-phosphate receptor (CI-M6PR).
-
Modulation of Autophagy: PIKfyve plays a complex role in autophagy. Its inhibition can block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a disruption of the autophagic flux.[7] This can be detrimental to cancer cells that rely on autophagy for survival.[7]
-
Antiviral Activity: PIKfyve is exploited by some viruses for entry into host cells. This compound has been shown to inhibit the replication of coronaviruses, including SARS-CoV-2, by disrupting viral entry and replication steps.[5]
Quantitative Data
The following tables summarize the quantitative data for this compound and other relevant PIKfyve inhibitors.
Table 1: In Vitro Potency of PIKfyve Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PIKfyve | Enzymatic Assay | 6.9 | [5] |
| This compound | PIKfyve | NanoBRET Assay | 4.01 | [5] |
| YM201636 | PIKfyve | Enzymatic Assay | 33 | [8][9] |
| Apilimod | PIKfyve | Enzymatic Assay | 14 | [8][9] |
| WX8 | PIKFYVE | Binding Assay (Kd) | 0.9 | [10] |
| APY0201 | PIKfyve | Enzymatic Assay | 5.2 | [11] |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Assay Type | Effect | IC50 (nM) | Reference |
| This compound | - | MHV Replication | Inhibition | 23.5 | [5] |
| This compound | - | SARS-CoV-2 Replication | Inhibition | 19.5 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PIKfyve and the experimental workflows used to characterize PIKfyve inhibitors.
Experimental Protocols
In Vitro PIKfyve Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PIKfyve.
Materials:
-
Recombinant human PIKfyve enzyme
-
PtdIns3P substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound at various concentrations
-
Nitrocellulose membrane (for radiolabeled assay)
-
Phosphorimager or luminometer
Procedure (using ADP-Glo™):
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add PIKfyve enzyme, PtdIns3P substrate, and this compound or DMSO (vehicle control) in kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to PIKfyve in live cells.
Materials:
-
HEK293 cells
-
PIKfyve-NanoLuc® fusion vector
-
NanoBRET™ fluorescent tracer
-
This compound at various concentrations
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring BRET signal
Procedure:
-
Transfect HEK293 cells with the PIKfyve-NanoLuc® fusion vector.
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add Nano-Glo® Live Cell Reagent to all wells.
-
Read the BRET signal (donor emission at 460 nm and acceptor emission at 618 nm) on a plate reader.
-
Calculate the BRET ratio and determine the IC50 value of this compound.
Cellular Assay for Cytoplasmic Vacuolation
This assay qualitatively and quantitatively assesses the characteristic phenotypic effect of PIKfyve inhibition.
Materials:
-
A suitable cell line (e.g., HeLa, U2OS)
-
This compound at various concentrations
-
Brightfield or phase-contrast microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
Observe the cells under a microscope and capture images.
-
For quantitative analysis, use image analysis software to measure the area of vacuoles per cell or the percentage of vacuolated cells.
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the impact of this compound on the degradation of autophagosomes.
Materials:
-
Cell line of interest
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Plate cells and treat with this compound or DMSO.
-
In parallel, treat a set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the this compound treatment).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-LC3B antibody.
-
Detect the signal using chemiluminescence.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. A blockage of this increase by this compound suggests an inhibition of autophagic flux.
Conclusion
This compound is a powerful chemical tool for investigating the complex biology of PIKfyve. Its potent and specific inhibition of PIKfyve's kinase activity leads to a cascade of cellular events, most notably the disruption of endolysosomal homeostasis and the modulation of autophagy. The detailed understanding of its mechanism of action, coupled with the robust experimental protocols outlined in this guide, will facilitate further research into the therapeutic potential of targeting PIKfyve in a variety of diseases. The provided quantitative data and visual representations of signaling pathways and experimental workflows serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. Lysosomal flux assay [protocols.io]
- 8. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
what is the function of PIKfyve
An In-depth Technical Guide on the Core Functions of PIKfyve
Introduction
PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial enzyme in cellular signaling and membrane trafficking.[1][2] It is an evolutionarily conserved lipid kinase that plays a pivotal role in the endolysosomal system.[3] The primary function of PIKfyve is the phosphorylation of phosphoinositides, which are lipid molecules essential for a variety of cellular activities, including intracellular trafficking, membrane dynamics, and signal transduction.[1] This guide provides a comprehensive overview of the core functions of PIKfyve, its enzymatic activity, its role in cellular pathways, and the methodologies used to study it, tailored for researchers, scientists, and drug development professionals.
Core Function and Enzymatic Activity
PIKfyve is a lipid kinase with a principal enzymatic activity of phosphorylating phosphatidylinositol-3-phosphate (PtdIns(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[4][5] PIKfyve is considered the sole source of PtdIns(3,5)P2 in mammalian cells.[6][7] In addition to this primary activity, PIKfyve is also responsible for the production of phosphatidylinositol-5-phosphate (PtdIns(5)P).[3][4][8] The enzyme itself is a large protein, with human cDNA clones encoding a protein of 2098 amino acid residues.[4] It contains several functional domains, including a FYVE finger domain which is essential for localizing the protein to the cytosolic leaflet of endosomes by directly binding to membrane PtdIns(3)P.[4][9]
PIKfyve does not act in isolation but forms a complex with the scaffolding protein Vac14 (also known as ArPIKfyve) and the phosphatase Fig4 (also known as Sac3).[7][8][10][11] This complex, sometimes referred to as the "PAS" complex, is crucial for the tight regulation of PtdIns(3,5)P2 levels.[7][10] While PIKfyve synthesizes PtdIns(3,5)P2, Fig4 acts as a lipid phosphatase, converting PtdIns(3,5)P2 back to PtdIns(3)P.[10] Paradoxically, Fig4 is also required for the production of PtdIns(3,5)P2, suggesting a complex regulatory interplay within the complex.[10]
Cellular Functions
The enzymatic activity of PIKfyve is central to a multitude of cellular processes, primarily revolving around the endolysosomal system.
Endosomal Trafficking and Lysosome Homeostasis
PIKfyve is a master regulator of the endolysosomal system, governing intracellular trafficking and membrane dynamics.[2][3] Its product, PtdIns(3,5)P2, is critical for the regulation of endosome maturation and the reformation of lysosomes from endolysosomes.[10][12] Inhibition or knockdown of PIKfyve leads to a characteristic cellular phenotype: the formation of large cytoplasmic vacuoles and enlarged lysosomes.[3][13] This is attributed to defects in lysosomal fission and impaired lysosomal homeostasis.[3] Specifically, PIKfyve activity is required to drive lysosome reformation from endolysosomes, a process critical for maintaining the pool of functional lysosomes.[10][12]
Furthermore, PIKfyve is involved in retrograde trafficking of proteins from endosomes to the trans-Golgi network (TGN).[10] Inhibition of PIKfyve impairs the trafficking of proteins such as the cation-independent mannose-6-phosphate receptor.[10] It also plays a role in endocytic recycling to the plasma membrane, affecting the surface levels of receptors like the AMPA-type glutamate receptors.[10]
Autophagy
PIKfyve plays a significant role in autophagy, the cellular process for degrading and recycling cellular components.[1][3] It is involved in the formation of autolysosomes through the fusion of autophagosomes and lysosomes.[12][14] Inhibition of PIKfyve disrupts autophagic flux, preventing the proper degradation of cellular waste.[14][15][16] This disruption of autophagy is a key mechanism behind the anti-cancer effects of PIKfyve inhibitors in certain contexts, such as multiple myeloma, which has a high basal necessity for autophagy.[16]
Regulation of Ion Homeostasis
PIKfyve is critical for maintaining ion homeostasis within lysosomes.[8][10] The PIKfyve product, PtdIns(3,5)P2, has been shown to bind to and regulate lysosomal cation channels, such as TRPML1.[8][10] Disruption of PIKfyve function can lead to an elevation of lysosomal pH.[10] Recent studies have also shown that PIKfyve inhibition leads to the accumulation of ammonium ions in endosomes and lysosomes, contributing to vacuole enlargement.[14]
Signaling Pathways Involving PIKfyve
PIKfyve is integrated into broader cellular signaling networks, most notably the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation.
PIKfyve and mTOR Signaling
Recent evidence has established PIKfyve as a key negative regulator of mTOR signaling.[3] Under normal conditions, PIKfyve activity is crucial for the shutdown of mTOR signaling during starvation or stress conditions.[3] Inhibition of PIKfyve leads to the hyperactivation of mTOR signaling.[3] This is evidenced by the increased phosphorylation of mTOR downstream effectors like S6K and 4E-BP1 in PIKfyve-deficient models.[3] Treatment with mTOR inhibitors can partially reverse the cellular abnormalities, such as enlarged macrophages and vacuolation, observed in PIKfyve-deficient zebrafish embryos.[3]
PIKfyve also regulates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][10] Inhibition of PIKfyve leads to mTORC1-dependent phosphorylation and cytoplasmic retention of TFEB, which in turn inhibits its transcriptional activity and impairs lysosome biogenesis.[3] Conversely, activation of PIKfyve promotes the nuclear translocation of TFEB and enhances autophagic activity.[3]
Consequences of PIKfyve Dysfunction
The critical role of PIKfyve in cellular homeostasis means that its dysfunction has severe consequences. Global knockout of the PIKfyve gene in mice is embryonically lethal.[3][14][17][18] Conditional knockout in specific tissues has revealed its essential functions in various cell types, including those in the intestine, muscles, and myeloid cells.[3][19]
Pharmacological or genetic inhibition of PIKfyve results in a number of distinct cellular phenotypes:
-
Massive Vacuolization: The most striking phenotype is the appearance of large cytoplasmic vacuoles, which are indicative of severe lysosomal stress and disruption of lysosomal homeostasis.[3]
-
Impaired Lysosomal Function: Lysosomes in PIKfyve-deficient cells are often enlarged and functionally impaired, with defects in their ability to degrade cargo.[3][15]
-
Blocked Autophagic Flux: The fusion of autophagosomes with lysosomes is impaired, leading to an accumulation of autophagosomes and a failure to complete the autophagic process.[14][15]
-
Disrupted Endosomal Trafficking: The movement of cargo through the endocytic pathway is disrupted, affecting processes like receptor degradation and recycling.[10][20]
Quantitative Data Summary
Here we summarize key quantitative data related to PIKfyve's enzymatic activity and its inhibition.
Table 1: Kinetic Parameters of PIKfyve
| Substrate | Apparent Km | Organism/System | Reference |
| ATP | 10 µM | Human recombinant PIKfyve | [21] |
| PI(3)P | 25 µM | Human recombinant PIKfyve | [21] |
Table 2: IC50 Values of Common PIKfyve Inhibitors
| Inhibitor | IC50 (nM) | Assay System | Reference |
| YM201636 | 23 | ADP-Glo Kinase Assay | [21] |
| Apilimod (APY0201) | 1 | ADP-Glo Kinase Assay | [21] |
| PIK001 | Potent anti-MM activity | In vitro multiple myeloma models | [16] |
| WX8-family | High-affinity target | Kinase screening panel | [15] |
| AMG28 | 2.2 | Enzymatic Inhibition Assay | [22] |
Experimental Protocols
Studying the function of PIKfyve involves a variety of biochemical and cell-based assays. Below are representative protocols for key experiments.
Protocol 1: In Vitro PIKfyve Kinase Assay
This protocol is adapted from methods used to identify and qualify small-molecule inhibitors of PIKfyve.[21][23]
Objective: To measure the enzymatic activity of purified recombinant PIKfyve and to determine the potency of inhibitory compounds.
Materials:
-
Purified recombinant full-length human 6His-PIKfyve.[23]
-
Substrate: Phosphatidylinositol-3-phosphate (PI(3)P) and phosphatidylserine (PS) vesicles.
-
ATP (including [γ-³²P]ATP for radioactive detection or unlabeled ATP for ADP-Glo assay).
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
Thin Layer Chromatography (TLC) plates or ADP-Glo™ Kinase Assay kit (Promega).
Procedure:
-
Prepare Substrate Vesicles: Prepare a mix of PI(3)P and PS and create vesicles through sonication or extrusion.
-
Reaction Setup:
-
In a microcentrifuge tube or microplate well, combine the kinase assay buffer, PI(3)P:PS substrate vesicles (e.g., final concentration of 25 µM PI(3)P), and the desired concentration of the test compound or DMSO vehicle control.[21]
-
Add purified recombinant PIKfyve enzyme to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., final concentration of 10 µM, including a spike of [γ-³²P]ATP if using radioactive detection).[21]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction:
-
For radioactive detection: Terminate the reaction by adding an acidic solution (e.g., 1N HCl).
-
For ADP-Glo assay: Follow the manufacturer's protocol to stop the reaction and measure the amount of ADP produced.
-
-
Analysis:
-
For radioactive detection: Extract the lipids, spot them on a TLC plate, and separate them using an appropriate solvent system. Visualize the radiolabeled PtdIns(3,5)P2 product by autoradiography and quantify using densitometry or scintillation counting.[24]
-
For ADP-Glo assay: Measure the luminescence, which is proportional to the amount of ADP generated and thus to the kinase activity.
-
-
Data Interpretation: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for PIKfyve Activity (Vacuolization Phenotype)
This protocol is based on the characteristic cellular phenotype induced by PIKfyve inhibition.[13]
Objective: To assess the effect of PIKfyve inhibitors or genetic perturbations on cellular homeostasis by observing vacuole formation.
Materials:
-
Mammalian cell line (e.g., HeLa, DU145, or B16F10).[13][14][20]
-
Complete cell culture medium.
-
PIKfyve inhibitors (e.g., apilimod, YM201636).
-
Phosphate-buffered saline (PBS).
-
Microscope (phase-contrast or DIC).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density to reach about 50-70% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the PIKfyve inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 5 hours to 24 hours).[13]
-
-
Microscopy:
-
Observe the cells under a phase-contrast or DIC microscope.
-
Acquire images of multiple fields of view for each condition.
-
-
Analysis:
-
Visually inspect the cells for the presence and extent of cytoplasmic vacuolization.
-
Quantify the phenotype by counting the percentage of vacuolated cells or by measuring the total area of vacuoles per cell using image analysis software.
-
-
Data Interpretation: A dose-dependent increase in vacuolization indicates cellular inhibition of PIKfyve.
Conclusion
PIKfyve is a multifaceted lipid kinase that serves as a critical regulatory node in the endolysosomal system. Its enzymatic products, PtdIns(3,5)P2 and PtdIns(5)P, are indispensable for maintaining the dynamic equilibrium of endosomes and lysosomes, regulating autophagic flux, and influencing major signaling pathways such as mTOR. The profound cellular consequences of PIKfyve dysfunction underscore its importance in cellular homeostasis and have positioned it as an attractive therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2][8][11] A thorough understanding of its core functions and the availability of robust experimental methodologies are essential for the continued exploration of PIKfyve biology and the development of novel therapeutics targeting this key enzyme.
References
- 1. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 2. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. Gene PIKFYVE: Function, Mutations, and Role in Disease [learn.mapmygenome.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 9. Phosphatidylinositol 3-phosphate-interacting domains in PIKfyve. Binding specificity and role in PIKfyve. Endomenbrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. tandfonline.com [tandfonline.com]
- 16. PIKfyve inhibition in myeloma disrupts autophagy and the lysosome, increasing MHC expression and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. The Phosphoinositide Kinase PIKfyve Is Vital in Early Embryonic Development: PREIMPLANTATION LETHALITY OF PIKfyve−/− EMBRYOS BUT NORMALITY OF PIKfyve+/− MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The PIKfyve Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of a Critical Regulator of Endosomal and Lysosomal Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphoinositide kinase PIKfyve is a central enzyme in cellular signaling, primarily responsible for the synthesis of the low-abundance but highly consequential signaling lipids, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). Through the generation of these phosphoinositides, the PIKfyve pathway orchestrates a multitude of cellular processes, including endosomal trafficking, lysosomal homeostasis, autophagy, and the regulation of transcription. Dysregulation of PIKfyve signaling is implicated in a growing number of pathologies, ranging from neurodegenerative diseases and cancer to viral infections, making it an increasingly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core PIKfyve signaling pathway, presents quantitative data on its activity and inhibition, details key experimental protocols for its study, and visualizes its complex interactions through signaling and workflow diagrams.
The Core PIKfyve Signaling Pathway
The central component of this pathway is the lipid kinase PIKfyve, an evolutionarily conserved enzyme that phosphorylates the 5-position of the inositol ring of its substrates.[1][2] PIKfyve is the sole enzyme responsible for the synthesis of PtdIns(3,5)P₂ from its precursor, phosphatidylinositol 3-phosphate (PtdIns3P).[1][3] It can also generate PtdIns5P from phosphatidylinositol (PtdIns).[2][4] The activity of PIKfyve is intricately regulated through its association with a macromolecular complex and by post-translational modifications.
The PIKfyve Regulatory Complex: FIG4 and VAC14
PIKfyve does not function in isolation but forms a crucial regulatory complex with the lipid phosphatase FIG4 (SAC3 in yeast) and the scaffolding protein VAC14 (ArPIKfyve).[1][5] This complex ensures the tight control of PtdIns(3,5)P₂ levels. While PIKfyve synthesizes PtdIns(3,5)P₂, FIG4 acts as a phosphatase, converting PtdIns(3,5)P₂ back to PtdIns3P.[1] Paradoxically, FIG4 is also essential for the activation of PIKfyve, highlighting a complex feedback mechanism within the complex.[1] VAC14 serves as a scaffold, bringing PIKfyve and FIG4 together and stimulating PIKfyve's enzymatic activity.[1][6]
Mechanism of Action and Downstream Effectors
The primary product of PIKfyve, PtdIns(3,5)P₂, acts as a second messenger, recruiting and activating a host of downstream effector proteins to specific membrane compartments, primarily late endosomes and lysosomes.[3][7] Inhibition of PIKfyve leads to a dramatic decrease in PtdIns(3,5)P₂ levels, resulting in the formation of large cytoplasmic vacuoles and disruption of endolysosomal function.[8][9]
Key downstream effectors of the PIKfyve pathway include:
-
TRPML1 (Mucolipin-1): A lysosomal Ca²⁺ channel that is activated by PtdIns(3,5)P₂. This interaction is crucial for phagosome acidification and lysosomal function.[10]
-
TFEB (Transcription Factor EB): A master regulator of lysosomal biogenesis and autophagy. PIKfyve activity positively regulates the mTORC1-dependent phosphorylation of TFEB, which keeps it in the cytoplasm. Inhibition of PIKfyve leads to TFEB dephosphorylation and its translocation to the nucleus, where it activates the transcription of genes involved in lysosomal function and autophagy.[1][11]
-
mTORC1 (mechanistic Target of Rapamycin Complex 1): A central regulator of cell growth and metabolism. The relationship between PIKfyve and mTORC1 is complex, with some studies suggesting PIKfyve is necessary for mTORC1 activation, while others report conflicting findings.[11]
The signaling cascade initiated by PIKfyve is essential for a wide array of cellular functions, as detailed below.
Cellular Functions of the PIKfyve Pathway
The PIKfyve signaling pathway is integral to the maintenance of cellular homeostasis through its regulation of several key processes:
-
Endosomal Trafficking: PIKfyve is required for retrograde trafficking of proteins from endosomes to the trans-Golgi network (TGN).[1] Its inhibition disrupts the normal trafficking of receptors and toxins.[6]
-
Lysosome Homeostasis: PIKfyve-generated PtdIns(3,5)P₂ is critical for regulating lysosome fission and fusion events.[1][12] Disruption of PIKfyve activity leads to enlarged lysosomes and impaired lysosomal degradation capacity.[8][9]
-
Autophagy: The pathway plays a complex role in autophagy. Inhibition of PIKfyve can lead to the accumulation of autophagosomes, suggesting a blockage in the fusion of autophagosomes with lysosomes.[6][13]
-
Transcription Regulation: Through its influence on TFEB, PIKfyve indirectly regulates the expression of genes involved in lysosomal biogenesis and autophagy.[1][11]
Role in Disease and Therapeutic Potential
Given its central role in fundamental cellular processes, it is not surprising that dysregulation of the PIKfyve pathway is linked to a variety of human diseases.
-
Neurodegenerative Diseases: Mutations in the PIKfyve complex components are linked to neurodegenerative disorders.[1][5] Furthermore, inhibitors of PIKfyve have shown therapeutic potential in models of amyotrophic lateral sclerosis (ALS) and tauopathies by promoting the clearance of protein aggregates.[7][14][15]
-
Cancer: PIKfyve inhibitors, such as apilimod, have demonstrated potent anti-proliferative effects in certain cancer cell lines, particularly B-cell non-Hodgkin lymphoma.[7][13] This is attributed to the disruption of lysosomal function, which is often highly active in cancer cells.
-
Infectious Diseases: The endosomal and lysosomal pathways are often hijacked by viruses and other pathogens for entry and replication.[13] PIKfyve inhibitors have been shown to block the entry of viruses such as Ebola and SARS-CoV-2 into host cells, highlighting a promising antiviral strategy.[15]
Quantitative Data on PIKfyve Inhibition
The development of small molecule inhibitors has been instrumental in elucidating the function of PIKfyve and exploring its therapeutic potential. The table below summarizes key quantitative data for two widely used PIKfyve inhibitors.
| Inhibitor | Target | IC₅₀ (in vitro) | Cellular Effect | Disease Model Application | Reference |
| Apilimod | PIKfyve | ~10-20 nM | Induces cytoplasmic vacuolation, blocks viral entry, inhibits cancer cell proliferation | B-cell non-Hodgkin lymphoma, COVID-19, Ebola | [7][15][16] |
| YM201636 | PIKfyve | ~25-50 nM | Improves motor neuron survival, decreases tau aggregate delivery to lysosomes | Amyotrophic lateral sclerosis (ALS), Tauopathies | [7][15] |
Key Experimental Protocols
Studying the PIKfyve signaling pathway requires a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental experiments.
In Vitro PIKfyve Kinase Assay
This assay measures the enzymatic activity of PIKfyve by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.
Materials:
-
Recombinant PIKfyve enzyme
-
Lipid substrate: Phosphatidylinositol 3-phosphate (PtdIns3P) liposomes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
PIKfyve inhibitor (e.g., apilimod) or vehicle control (DMSO)
-
Thin Layer Chromatography (TLC) plates
-
TLC running buffer (e.g., chloroform:methanol:ammonia:water)
-
Phosphorimager system
Protocol:
-
Prepare PtdIns3P liposomes by sonication.
-
Set up the kinase reaction by combining recombinant PIKfyve, PtdIns3P liposomes, and kinase buffer in a microcentrifuge tube.
-
Add the PIKfyve inhibitor or DMSO control and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform:methanol mixture.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate using the running buffer to separate the different phosphoinositides.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radiolabeled PtdIns(3,5)P₂ spot using a phosphorimager.
Cellular PtdIns(3,5)P₂ Measurement by Mass Spectrometry
This method allows for the quantification of endogenous PtdIns(3,5)P₂ levels in cells.
Materials:
-
Cultured cells
-
PIKfyve inhibitor or siRNA for knockdown
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Internal standards for phosphoinositides
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with the PIKfyve inhibitor or transfect with siRNA.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using an appropriate solvent system.
-
Add internal standards to the lipid extract.
-
Dry the lipid extract under nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the different phosphoinositide species using liquid chromatography.
-
Detect and quantify the mass of PtdIns(3,5)P₂ using mass spectrometry.
-
Normalize the PtdIns(3,5)P₂ levels to the internal standard and total lipid content.
Immunofluorescence Staining for TFEB Nuclear Translocation
This protocol visualizes the subcellular localization of TFEB as an indicator of PIKfyve pathway activity.
Materials:
-
Cultured cells on coverslips
-
PIKfyve inhibitor (e.g., apilimod)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with the PIKfyve inhibitor or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-TFEB antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear to cytoplasmic ratio of the TFEB signal.
Visualizations of the PIKfyve Pathway and Workflows
To further clarify the complex relationships within the PIKfyve signaling pathway and the experimental procedures used to study it, the following diagrams have been generated.
Caption: The core PIKfyve signaling cascade.
Caption: Workflow for TFEB translocation immunofluorescence.
Conclusion
The PIKfyve signaling pathway is a linchpin in the regulation of endolysosomal dynamics and cellular homeostasis. Its intricate control over the synthesis of PtdIns(3,5)P₂ and PtdIns5P places it at the crossroads of numerous critical cellular functions. The growing understanding of its role in a variety of diseases has firmly established PIKfyve as a high-value target for therapeutic development. This guide provides a foundational understanding of the pathway's core components, functions, and the methodologies used for its investigation, serving as a valuable resource for researchers dedicated to unraveling its complexities and harnessing its therapeutic potential.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIKFYVE - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. PIKfyve accelerates phagosome acidification through activation of TRPML1 while arrests aberrant vacuolation independent of the Ca2+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 14. PIKFYVE inhibition mitigates disease in models of diverse forms of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 16. biorxiv.org [biorxiv.org]
The Role of PIKfyve in Autophagy: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the lipid kinase PIKfyve and its multifaceted role in the regulation of autophagy. It details the core molecular mechanisms, associated signaling pathways, quantitative effects of its inhibition, and key experimental protocols for its study.
Introduction: PIKfyve Kinase at the Crossroads of Endolysosomal Trafficking and Autophagy
PIKfyve, a phosphoinositide kinase containing a FYVE-type zinc finger, is a crucial regulator of intracellular membrane dynamics.[1] It is an evolutionarily conserved enzyme primarily responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) on the D-5 position of the inositol ring, thereby synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2] This lipid product is a low-abundance but critical signaling molecule localized to late endosomes and lysosomes, where it orchestrates numerous trafficking events.[3]
Autophagy is a fundamental cellular catabolic process for degrading and recycling cellular components to maintain homeostasis.[2] The process involves the sequestration of cytoplasmic cargo into double-membraned vesicles called autophagosomes, which subsequently fuse with lysosomes to form autolysosomes, leading to cargo degradation.[3] Emerging evidence has firmly established PIKfyve as an indispensable component of the autophagy machinery, primarily governing the late, degradative stages of the pathway. Its inhibition leads to profound disruptions in lysosomal homeostasis and a complete blockade of autophagic flux, making it a significant area of interest for both fundamental cell biology and therapeutic development.[3][4][5]
Core Mechanism: PIKfyve's Regulation of Autolysosome Formation and Lysosome Integrity
The primary function of PIKfyve in autophagy is the spatial and temporal generation of PtdIns(3,5)P₂ on endolysosomal membranes. This lipid product is essential for two interconnected processes: the fusion of autophagosomes with lysosomes and the maintenance of lysosomal homeostasis.
Key Functions:
-
Autophagosome-Lysosome Fusion: The terminal step of autophagy requires the heterotypic fusion of the outer autophagosome membrane with the lysosome membrane.[4] Pharmacological or genetic inhibition of PIKfyve potently blocks this fusion event.[2][4] This results in the cellular accumulation of immature autophagosomes, which are unable to deliver their contents for degradation.[6][7] The precise mechanism by which PtdIns(3,5)P₂ facilitates this fusion is an area of active investigation but is thought to involve the recruitment and activation of specific membrane tethering and fusion machinery, such as the HOPS complex.[4]
-
Lysosome Homeostasis and Reformation: PIKfyve activity is critical for regulating the dynamic cycles of lysosome fission and fusion.[4] Inhibition of PIKfyve prevents lysosome fission, leading to the formation of characteristically large, swollen vacuoles due to unchecked homotypic lysosome fusion.[1][4] This disruption of lysosome turnover impairs their overall function and degradative capacity.[2] Furthermore, PtdIns(3,5)P₂ is required for lysosome reformation from hybrid endolysosome organelles, a process vital for replenishing the pool of functional lysosomes consumed during autophagy.[5][8]
The central role of PIKfyve in converting PtdIns3P to PtdIns(3,5)P₂ is the lynchpin of late-stage autophagy. Disruption of this single enzymatic step leads to a cascade of failures, from blocked fusion to lysosomal dysfunction.
Key Signaling Pathways Modulating PIKfyve Activity
PIKfyve function is not constitutive but is regulated by upstream signaling pathways that respond to cellular nutrient status.
The AMPK-ULK1-PIKfyve Axis in Glucose Starvation
Under conditions of glucose deprivation, the cellular energy sensor AMP-activated protein kinase (AMPK) is activated. This initiates a signaling cascade that promotes autophagy to generate energy.[9] A recently identified non-canonical pathway involves the direct regulation of PIKfyve.[10]
-
AMPK Activation: Low glucose levels lead to the activation of AMPK.
-
ULK1 Activation: AMPK phosphorylates and activates ULK1 (Unc-51 like autophagy activating kinase 1).[9]
-
PIKfyve Phosphorylation: Activated ULK1 directly phosphorylates PIKfyve at serine residue S1548.[10]
-
PtdIns5P Synthesis: This specific phosphorylation event increases PIKfyve's kinase activity, leading to the enhanced synthesis of phosphatidylinositol 5-phosphate (PtdIns5P), another product of PIKfyve.[10]
-
Autophagosome Formation: The resulting PtdIns5P promotes the formation of PtdIns5P-containing autophagosomes, thereby upregulating autophagic flux to cope with the energy deficit.[9][10]
Interplay with mTOR and TFEB Signaling
PIKfyve is also intertwined with the mTOR (mechanistic target of rapamycin) signaling pathway, the master negative regulator of autophagy.
-
Regulation of TFEB: Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy gene expression.[1] Under nutrient-rich conditions, active mTORC1 phosphorylates TFEB, causing it to be retained in the cytoplasm. PIKfyve inhibition has been shown to lead to mTORC1-dependent phosphorylation and cytoplasmic retention of TFEB, thereby impairing lysosome biogenesis.[1][11] Conversely, activation of PIKfyve can promote TFEB's translocation to the nucleus, enhancing autophagic activity.[11]
-
Regulation of mTORC1: PtdIns(3,5)P₂ itself has been identified as a positive regulator of mTORC1 activity at the lysosomal surface, suggesting a complex feedback loop.[12][13] It is required for the recruitment and phosphorylation of mTORC1 substrates.[13]
Quantitative Data on PIKfyve Inhibition
The inhibition of PIKfyve has potent and measurable effects on the autophagy pathway. The data below summarizes common inhibitors and their observed consequences.
Table 1: Effects of PIKfyve Inhibitors on Autophagy Markers
| Inhibitor | Cell Line | Concentration | Effect on LC3-II | Effect on p62/SQSTM1 | Phenotype | Citation(s) |
| YM201636 | Hippocampal Neurons | 1 µM | Significant increase | Not specified | Accumulation of autophagosomes, neuronal cell death | [14][15] |
| Apilimod | PC-3 (Prostate Cancer) | 21h treatment | Increased to level comparable to Concanamycin A | Accumulation | Increased exosome secretion, reduced autophagic flux | [16] |
| WX8 | A375 (Melanoma) | Not specified | Accumulation | Accumulation | Lysosomal enlargement, blocked autolysosome formation | [4] |
| Various | HeLa | 800 nM | Accumulation of GFP-LC3 puncta | Not specified | Blocked autophagosome-lysosome fusion | [6][7] |
Table 2: Select PIKfyve Inhibitors and Their Therapeutic Context
| Inhibitor | Chemical Group | Potency/Key Finding | Therapeutic Potential | Citation(s) |
| WX8 | WX8-family | ~100x more lethal than chloroquine to "autophagy-addicted" A375 melanoma cells. | Selective killing of autophagy-dependent cancer cells. | [4][17] |
| Apilimod (LAM-002) | Triazine-based | Potent inhibitor of PIKfyve. | Antiviral, anticancer, and anti-inflammatory applications. | [18] |
| YM201636 | Imidazopyridine | Induces vacuolation through PtdIns(3,5)P₂ depletion. | Tool compound for studying PIKfyve function. | [14][18] |
| Vacuolin-1 | Not specified | Induces large vacuoles by blocking membrane trafficking. | Tool compound for studying endosomal trafficking. | [18] |
Experimental Protocols for Studying PIKfyve in Autophagy
Assessing the impact of PIKfyve modulation on autophagy requires specific assays to measure autophagic flux—the complete process of autophagy from cargo sequestration to degradation.
General Experimental Workflow
A typical experiment to probe the role of PIKfyve involves pharmacological inhibition or genetic knockdown, followed by assays to measure the block in autophagic flux.
Protocol: LC3 Turnover Assay by Immunoblotting
This assay measures autophagic flux by quantifying the amount of lipidated LC3 (LC3-II) that accumulates when lysosomal degradation is blocked.[19] An increase in LC3-II upon treatment with a PIKfyve inhibitor suggests a block in degradation rather than an induction of autophagy.
Principle: LC3-I is converted to LC3-II, which is recruited to autophagosome membranes. LC3-II is then degraded upon fusion with the lysosome. By adding a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine), this final degradation step is blocked. The difference in LC3-II levels in the presence and absence of the inhibitor reflects the autophagic flux.[20]
Methodology:
-
Cell Plating: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Treatment Groups: Prepare four groups of cells:
-
Vehicle control
-
PIKfyve inhibitor (e.g., 200 nM YM201636)
-
Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1)
-
PIKfyve inhibitor + Lysosomal inhibitor
-
-
Incubation: Treat cells with the PIKfyve inhibitor for a desired period (e.g., 4-6 hours). For the final 2-4 hours of this incubation, add the lysosomal inhibitor to the relevant plates.[19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 (1:1000) overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification and Interpretation:
-
Quantify the band intensities for LC3-II and the loading control.
-
Normalize LC3-II levels to the loading control.
-
Interpretation: If the PIKfyve inhibitor blocks flux, LC3-II levels will be high, similar to the Bafilomycin A1-treated sample. There will be little to no further increase in LC3-II when both inhibitors are combined, indicating the pathway is already maximally blocked at a late stage.[4][6]
-
Protocol: Tandem Fluorescence LC3 (mRFP-GFP-LC3) Assay
This fluorescence microscopy-based assay provides a more visual measure of autophagic flux by distinguishing between autophagosomes and autolysosomes.[21]
Principle: The assay uses a tandem fluorescently tagged LC3 protein (mRFP-GFP-LC3). In the neutral pH of the autophagosome, both GFP and mRFP fluoresce, producing a yellow signal (colocalization).[22] When the autophagosome fuses with the acidic lysosome to form an autolysosome, the acid-sensitive GFP signal is quenched, while the stable mRFP signal remains, producing a red-only signal.[23]
Methodology:
-
Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 reporter using a suitable transfection reagent. Allow 24-48 hours for expression.
-
Treatment: Treat the transfected cells with vehicle or a PIKfyve inhibitor for the desired time. Autophagy can be induced with starvation medium (e.g., EBSS) for 2-4 hours if desired.
-
Cell Fixation and Imaging:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 15 minutes.
-
Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.
-
Image cells using a confocal or high-resolution fluorescence microscope, capturing images in the green (GFP), red (mRFP), and blue (DAPI) channels.
-
-
Quantification and Interpretation:
-
For each cell, count the number of yellow puncta (GFP+/mRFP+, autophagosomes) and red-only puncta (GFP-/mRFP+, autolysosomes).[24]
-
Interpretation: In control, autophagy-induced cells, a mix of yellow and red puncta will be visible, with a significant number of red puncta indicating active flux. In cells treated with a PIKfyve inhibitor, there will be a marked accumulation of yellow puncta and a significant reduction or absence of red puncta.[16] This indicates a block at the fusion step, preventing the maturation of autophagosomes into autolysosomes.
-
Conclusion: A Key Regulator and Promising Therapeutic Target
PIKfyve is a master regulator of the late stages of autophagy. Through its synthesis of PtdIns(3,5)P₂, it is essential for the fusion of autophagosomes with lysosomes and for the maintenance of a healthy, functional lysosome pool. Its activity is integrated with cellular nutrient-sensing pathways like AMPK and mTOR, placing it at a critical node of cellular homeostasis. The profound and specific block in autophagy caused by its inhibition has highlighted PIKfyve as a promising therapeutic target, particularly for diseases like cancer that exhibit "autophagy addiction" for survival.[4] Further research into the complex roles of PIKfyve will undoubtedly yield deeper insights into fundamental cell biology and open new avenues for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. An AMPK-ULK1-PIKFYVE signaling axis for PtdIns5P-dependent autophagy regulation upon glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose starvation induces autophagy via ULK1-mediated activation of PIKfyve in an AMPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol 3,5-bisphosphate: Regulation of cellular events in space and time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles for PI(3,5)P2 in nutrient sensing through TORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PIKfyve inhibition increases exosome release and induces secretory autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Discovery and Development of PIKfyve-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide kinase, has emerged as a critical regulator of intracellular trafficking and cellular homeostasis. Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid that governs the function of endosomes and lysosomes. Dysregulation of PIKfyve activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery and development of PIKfyve-IN-1, a potent and selective inhibitor of PIKfyve, intended for researchers, scientists, and drug development professionals.
PIKfyve Signaling Pathway
PIKfyve exists in a complex with the phosphatase FIG4 and the scaffolding protein VAC14. This complex tightly regulates the levels of PI(3,5)P₂, which in turn controls various cellular processes including endosome maturation, lysosome fission and fusion, and autophagy. Inhibition of PIKfyve leads to a depletion of PI(3,5)P₂ and an accumulation of its substrate, PI(3)P. This disruption results in the formation of large cytoplasmic vacuoles, a hallmark of PIKfyve inhibition, and impairs autophagic flux, ultimately leading to cell death in certain pathological contexts.
Caption: PIKfyve Signaling Pathway and Inhibition by this compound.
Discovery and Development of this compound
The development of this compound stemmed from medicinal chemistry efforts to identify potent and selective inhibitors of PIKfyve. Structure-activity relationship (SAR) studies of various chemical scaffolds led to the identification of a promising series of compounds. While the exact synthesis of this compound is proprietary, the general approach involves the coupling of key heterocyclic intermediates, guided by SAR data to optimize potency and drug-like properties. The development of related compounds, such as PIKfyve degraders (e.g., PIK5-12d), has also been reported, utilizing the PIKfyve inhibitor scaffold as a warhead for targeted protein degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related degrader, PIK5-12d.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Virus | IC₅₀ (nM) | Reference |
| Enzymatic Assay | PIKfyve | 6.9 | [1] |
| NanoBRET Assay | PIKfyve | 4.01 | [1] |
| Viral Replication | MHV | 23.5 | [1] |
| Viral Replication | SARS-CoV-2 | 19.5 | [1] |
Table 2: In Vitro Potency of PIKfyve Degrader PIK5-12d
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | VCaP | 1.48 nM | [2] |
| Dₘₐₓ | VCaP | 97.7% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
PIKfyve Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced by the PIKfyve kinase reaction.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare the kinase reaction buffer containing PI(3)P substrate and the test compound at various concentrations.
-
Add the PIKfyve enzyme to initiate the reaction.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
References
Cellular Targets of PIKfyve-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of PIKfyve-IN-1, a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). This document details the critical role of PIKfyve in cellular signaling, the consequences of its inhibition, and the experimental methodologies used to characterize its inhibitors.
Introduction to PIKfyve
PIKfyve is a crucial lipid kinase that plays a central role in the regulation of endosomal and lysosomal trafficking.[1][2][3] Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2][3] PIKfyve is also responsible for the production of phosphatidylinositol 5-phosphate (PtdIns(5)P).[2][4] These phosphoinositides are critical signaling molecules that regulate a multitude of cellular processes, including endosome maturation, lysosome homeostasis, autophagy, and membrane trafficking.[3][4][5][6][7] PIKfyve exists in a complex with the scaffolding protein Vac14 and the phosphatase Fig4, which together tightly regulate the cellular levels of PtdIns(3,5)P2.[4][8]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PIKfyve.[9][10] Its inhibitory activity has been characterized across various assays, establishing it as a valuable chemical probe for studying PIKfyve function and as a potential therapeutic agent.
Quantitative Data on PIKfyve Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used PIKfyve inhibitors.
| Compound | Assay Type | Target | IC50/EC50/Kd | Reference(s) |
| This compound | Enzymatic Assay | PIKfyve | 6.9 nM | [9][10] |
| This compound | NanoBRET Assay | PIKfyve | 4.01 nM | [9] |
| This compound | MHV Replication Assay | Virus | 23.5 nM | [9] |
| This compound | SARS-CoV-2 Replication Assay | Virus | 19.5 nM | [9] |
| Apilimod (STA-5326) | Kinase Assay | PIKfyve | 14 nM | [11][12] |
| Apilimod (STA-5326) | IL-12 Inhibition (human PBMCs) | IL-12 | 1 nM | [10] |
| Apilimod (STA-5326) | IL-12 Inhibition (monkey PBMCs) | IL-12 | 2 nM | [10] |
| YM-201636 | Kinase Assay | PIKfyve | 33 nM | [10][11][13] |
| APY0201 | Kinase Assay | PIKfyve | 5.2 nM | [10] |
| WX8 | Kinase Assay | PIKFYVE | Kd = 0.9 nM | [10] |
| WX8 | Kinase Assay | PIP4K2C | Kd = 340 nM | [10] |
Cellular Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of PIKfyve.[9] This inhibition leads to a rapid depletion of the cellular pools of PtdIns(3,5)P2 and PtdIns(5)P.[4] The loss of these critical signaling lipids has profound consequences on the endolysosomal system.
Key Cellular Consequences of PIKfyve Inhibition:
-
Cytoplasmic Vacuolization: The most prominent phenotype of PIKfyve inhibition is the formation of large, swollen vacuoles in the cytoplasm.[4][14][15] These vacuoles are of endolysosomal origin and result from impaired membrane fission and trafficking.[5][14][16]
-
Disruption of Endosomal and Lysosomal Trafficking: PIKfyve activity is essential for the maturation of early endosomes to late endosomes and for retrograde transport from endosomes to the trans-Golgi network.[4][15] Inhibition of PIKfyve disrupts these pathways, leading to the accumulation of cargo in enlarged endosomes.[4][17]
-
Impaired Autophagy: PIKfyve plays a crucial role in the fusion of autophagosomes with lysosomes to form autolysosomes.[6][16][18] Inhibition of PIKfyve blocks autophagic flux, leading to the accumulation of autophagosomes.[11][16]
-
Alteration of Lysosomal Homeostasis: PIKfyve inhibition affects lysosomal ion homeostasis and pH, although reports on the latter are conflicting.[4][5][16] It also impairs the maturation of lysosomal proteases.[19]
-
Modulation of mTOR Signaling: Recent studies have shown that PIKfyve activity is necessary for the inactivation of mTOR signaling.[7][20] Inhibition of PIKfyve can lead to the dysregulation of mTOR-dependent processes.
-
Inhibition of Viral Entry and Replication: Several viruses, including coronaviruses and filoviruses, rely on the endolysosomal pathway for entry into host cells.[3][4] By disrupting this pathway, PIKfyve inhibitors like this compound can block viral replication.[9]
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway
The following diagram illustrates the central role of the PIKfyve complex in the synthesis of PtdIns(3,5)P2 and PtdIns(5)P and its impact on downstream cellular processes.
Caption: The PIKfyve complex phosphorylates PtdIns(3)P to produce PtdIns(3,5)P2 and PtdIns(5)P, which regulate key cellular processes.
Mechanism of this compound Inhibition
This diagram illustrates how this compound disrupts the PIKfyve signaling pathway.
Caption: this compound directly inhibits the PIKfyve complex, leading to a blockage of phosphoinositide production and subsequent cellular defects.
Experimental Workflow for Characterizing PIKfyve Inhibitors
The following workflow outlines a typical experimental approach for the identification and characterization of PIKfyve inhibitors.
Caption: A multi-step workflow for the comprehensive evaluation of PIKfyve inhibitors, from in vitro validation to in vivo efficacy studies.
Detailed Experimental Protocols
PIKfyve Enzymatic Kinase Assay (Microfluidic)
This protocol is adapted from methodologies described for the characterization of PIKfyve inhibitors.[21][22]
Objective: To measure the in vitro inhibitory activity of a compound against purified PIKfyve kinase.
Materials:
-
Recombinant full-length human 6His-PIKfyve
-
Fluorescently labeled PI(3)P substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Microfluidic mobility shift assay instrument and consumables
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the kinase reaction buffer, recombinant PIKfyve enzyme, and the test compound or DMSO (vehicle control). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled PI(3)P substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution provided by the assay manufacturer.
-
Analyze the samples using a microfluidic mobility shift assay instrument, which separates the phosphorylated product from the substrate based on charge and size.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Vacuolization Assay
Objective: To visually assess the phenotypic effect of PIKfyve inhibition on cultured cells.
Materials:
-
Adherent cell line (e.g., U2OS, HEK293)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Phase-contrast microscope or high-content imaging system
-
Multi-well plates
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 4-24 hours).
-
Observe the cells under a phase-contrast microscope for the appearance of cytoplasmic vacuoles.
-
For quantitative analysis, acquire images using a high-content imaging system.
-
Use image analysis software to segment the cells and quantify the number and size of vacuoles per cell.
-
Plot the vacuolization phenotype as a function of compound concentration to determine the EC50.
Autophagy Flux Assay (LC3-II Western Blot)
Objective: To measure the effect of PIKfyve inhibition on autophagic flux.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to attach.
-
Treat cells with the test compound or DMSO in the presence or absence of a lysosomal inhibitor for a defined period.
-
Harvest the cells and prepare protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3-II) and p62 in the presence of the test compound, which is further enhanced by the lysosomal inhibitor, indicates a blockage of autophagic flux.
Conclusion
This compound is a powerful tool for elucidating the complex roles of PIKfyve in cellular physiology and pathology. Its high potency and selectivity make it an invaluable chemical probe for dissecting the intricacies of the endolysosomal system. The profound cellular effects of PIKfyve inhibition, including the disruption of membrane trafficking and autophagy, have positioned PIKfyve as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4][5] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical kinase.
References
- 1. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 2. PIKFYVE - Wikipedia [en.wikipedia.org]
- 3. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. ashpublications.org [ashpublications.org]
- 20. mdpi.com [mdpi.com]
- 21. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. | Semantic Scholar [semanticscholar.org]
The Role of PIKfyve in Endosomal Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide 5-kinase, is a critical regulator of endosomal trafficking and membrane homeostasis. This lipid kinase is the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and is also involved in the production of phosphatidylinositol 5-phosphate (PI5P).[1][2][3] By orchestrating the levels of these key signaling lipids on endosomal membranes, PIKfyve plays a pivotal role in a multitude of cellular processes, including endosome maturation, receptor sorting and degradation, autophagy, and the regulation of lysosomal function.[3][4][5] Dysregulation of PIKfyve activity has been implicated in a range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases, making it an attractive target for therapeutic development.[4][6] This technical guide provides an in-depth overview of PIKfyve's function in endosomal trafficking, including its regulatory mechanisms, downstream signaling pathways, and the experimental methodologies used to study its activity.
Core Concepts: PIKfyve Function and Regulation
PIKfyve is a large, multidomain protein that localizes to endosomal membranes through its FYVE finger domain, which specifically binds to phosphatidylinositol 3-phosphate (PI(3)P).[7][8] This localization is crucial for its function, as PI(3)P serves as the substrate for the synthesis of PI(3,5)P₂.[2][3]
The activity of PIKfyve is tightly regulated through its interaction with two key proteins: the scaffolding protein Vac14 and the phosphatase Fig4.[1][3] Together, they form a heterotrimeric complex that controls the synthesis and turnover of PI(3,5)P₂.[9][10] Vac14 acts as a scaffold, bringing PIKfyve and Fig4 into close proximity.[7][9] Fig4 possesses phosphatase activity, converting PI(3,5)P₂ back to PI(3)P, thus ensuring a dynamic and tightly controlled pool of this signaling lipid.[3][10]
Inhibition of PIKfyve, either through genetic knockdown or pharmacological means, leads to a characteristic cellular phenotype: the formation of large, swollen endosomes and cytoplasmic vacuoles.[5][11][12] This phenotype is a direct consequence of the depletion of PI(3,5)P₂ and underscores the critical role of this lipid in maintaining endosomal and lysosomal membrane dynamics, including fission and fusion events.[1][3]
PIKfyve Signaling Pathways in Endosomal Trafficking
PIKfyve sits at a crucial nexus of signaling pathways that govern the fate of cargo transiting through the endosomal system. Its activity influences several key trafficking routes:
-
Endosome-to-Trans-Golgi Network (TGN) Trafficking: PIKfyve is implicated in the retromer-mediated retrograde transport of cargo from endosomes to the TGN.[4][5] Inhibition of PIKfyve disrupts the localization of components of the retromer complex and delays the trafficking of proteins that rely on this pathway.[4][5]
-
Receptor Degradation: PIKfyve plays a crucial role in the degradation of signaling receptors, such as the epidermal growth factor receptor (EGFR).[1][12] Pharmacological inhibition of PIKfyve leads to a profound block in the lysosomal degradation of activated EGFR, causing the receptor to become trapped within swollen endosomal compartments.[1][13]
-
Autophagy: The process of autophagy, which involves the degradation of cellular components within lysosomes, is also regulated by PIKfyve. Inhibition of PIKfyve can lead to the accumulation of autophagosomes, suggesting a defect in their fusion with lysosomes.[1][5]
-
mTOR Signaling: PIKfyve activity is linked to the regulation of the mTOR signaling pathway, a central controller of cell growth and metabolism.[14][15][16] While the precise relationship is complex and can be cell-type dependent, studies have shown that PIKfyve can influence mTORC1 activity and its localization to the lysosomal surface.[14][15][17]
Signaling Pathway Diagrams
References
- 1. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Analysis of the phosphoinositide composition of subcellular membrane fractions” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Insights into lysosomal PI(3,5)P2 homeostasis from a structural- biochemical analysis of the PIKfyve lipid kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
The Central Role of PIKfyve in Maintaining Lysosomal Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 21, 2025
Abstract
The lysosome, once viewed simply as the cell's recycling center, is now recognized as a critical hub for metabolic signaling and cellular homeostasis. Central to its function is the lipid kinase PIKfyve, which orchestrates a multitude of lysosomal processes. PIKfyve's primary role is the synthesis of phosphatidylinositol 3,5-bisphosphate [PI(3,5)P₂], a low-abundance but highly influential signaling lipid.[1][2] Disruption of PIKfyve activity, whether genetic or pharmacological, leads to profound defects in lysosomal function, including the dramatic formation of large cytoplasmic vacuoles, impaired autophagic flux, and altered nutrient sensing.[3][4][5] This guide provides an in-depth technical overview of PIKfyve's function, detailing its influence on lysosomal dynamics, ion homeostasis, and key signaling pathways. We present collated quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for professionals in cellular biology and therapeutic development.
Core Function: The PIKfyve-PI(3,5)P₂ Axis
PIKfyve is an evolutionarily conserved lipid kinase that localizes to the membranes of late endosomes and lysosomes.[1] It functions within a complex that includes the phosphatase FIG4 and the scaffolding protein VAC14.[1] The primary and most well-understood function of PIKfyve is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P₂.[1] This lipid product is a key signaling molecule that directly interacts with and modulates the activity of various effector proteins, thereby controlling essential lysosomal functions.[2][6] Genetic or pharmacological inhibition of PIKfyve results in the depletion of intracellular PI(3,5)P₂ levels, triggering a cascade of downstream effects that disrupt lysosomal homeostasis.[1][6]
PIKfyve's Role in Lysosomal Dynamics and Morphology
The most striking phenotype observed upon PIKfyve inhibition is the formation of massive cytoplasmic vacuoles, which are understood to be swollen lysosomes and late endosomes.[2][3][7] This occurs due to a fundamental disruption in the balance between lysosomal membrane fusion and fission.
-
Impaired Lysosomal Fission: PI(3,5)P₂ is essential for the process of lysosomal reformation, where smaller, functional lysosomes are recycled from larger, mature endolysosomes.[6][8] Inhibition of PIKfyve arrests this fission process.[2][8] The large vacuoles fail to undergo tubulation and scission, processes necessary to regenerate smaller lysosomes and transport degraded cargo back into the cell.[2][9]
-
Lysosome Coalescence: While fission is blocked, homotypic fusion between lysosomes continues.[7][9] This imbalance, where fusion proceeds without the opposing force of fission, leads to the coalescence of multiple lysosomes into fewer, dramatically enlarged compartments.[7][10] This directly results in a reduction in the total number of lysosomes per cell, concurrent with an increase in their individual size.[8][10]
// Nodes PIKfyve_Inhibition [label="PIKfyve Inhibition\n(e.g., Apilimod, YM201636)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; PI35P2_Dec [label="Reduced PI(3,5)P₂ Levels", fillcolor="#FBBC05", fontcolor="#202124"]; Fission_Imp [label="Impaired Lysosome Fission\n& Reformation", fillcolor="#F1F3F4", fontcolor="#202124"]; Fusion_Dom [label="Unaltered Homotypic Fusion", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Dys [label="Altered Ion Homeostasis\n(Ca²⁺, H⁺, Cl⁻, NH₄⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy_Blk [label="Blocked Autophagic Flux", fillcolor="#F1F3F4", fontcolor="#202124"]; Coalescence [label="Lysosome Coalescence", fillcolor="#FBBC05", fontcolor="#202124"]; Vacuolation [label="Enlarged Lysosomal Vacuoles\n& Reduced Lysosome Number", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges PIKfyve_Inhibition -> PI35P2_Dec [label="causes"]; PI35P2_Dec -> Fission_Imp [label="leads to"]; PI35P2_Dec -> Ion_Dys [label="leads to"]; Fission_Imp -> Coalescence [label="promotes"]; Fusion_Dom -> Coalescence [label="promotes"]; Coalescence -> Vacuolation [label="results in"]; PIKfyve_Inhibition -> Autophagy_Blk [label="causes"]; Autophagy_Blk -> Vacuolation [label="contributes to"]; }
Caption: Logical flow of events following PIKfyve inhibition.
Regulation of Lysosomal Signaling and Biogenesis
PIKfyve activity is intricately linked to major cellular signaling pathways that converge on the lysosome.
-
mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cell metabolism that is activated on the lysosomal surface in nutrient-rich conditions.[4] Studies have shown that PIKfyve activity is essential for the proper shutdown of mTOR signaling in response to nutrient deprivation.[3][11] In PIKfyve-deficient cells, mTOR signaling remains aberrantly high, which contributes to the observed lysosomal defects.[3] Treatment with mTOR inhibitors like rapamycin can partially rescue the enlarged lysosome phenotype in PIKfyve mutants.[3][4]
-
TFEB and Lysosome Biogenesis: Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[3][4] PIKfyve inhibition leads to the nuclear translocation of TFEB.[7][10][12] While this typically promotes the expression of lysosomal and autophagic genes, the acute effect on lysosomal protein levels during PIKfyve inhibition is not significant enough to explain the massive swelling.[7][10] The activation of TFEB appears to be a compensatory stress response rather than the primary cause of vacuolation.[12][13] Furthermore, TFEB activation in this context can be independent of mTOR signaling.[10]
// Connections PI35P2 -> Ion_Channels [label=" regulates"]; PIKfyve -> mTORC1 [label=" negatively regulates\n(nutrient-deprived)"]; PI35P2 -> Fission [label=" required for"]; PIKfyve -> TFEB [label=" inhibition leads to"]; PIKfyve -> Autophagy [label=" required for"]; }
Caption: PIKfyve as a central hub for lysosomal signaling.
PIKfyve's Role in Lysosomal Ion Homeostasis
PIKfyve and its product PI(3,5)P₂ are critical for maintaining the electrochemical balance across the lysosomal membrane.
-
Lysosomal pH: The regulation of lysosomal pH by PIKfyve is complex. While some early studies suggested a role in maintaining acidity, more recent evidence using precise ratiometric measurements indicates that acute inhibition of PIKfyve leads to lysosomal hyperacidification—a drop in pH of approximately 0.3 units.[14][15] This effect is primarily mediated by the dysregulation of the Cl⁻/H⁺ antiporter ClC-7, which is tonically inhibited by PI(3,5)P₂.[14] When PI(3,5)P₂ levels drop, the inhibition on ClC-7 is lifted, leading to increased proton pumping into the lysosome.[14]
-
Cation Channels: PI(3,5)P₂ directly binds to and activates lysosomal cation channels, including TRPML1.[2][6] These channels are crucial for Ca²⁺ efflux from the lysosome, a process required for membrane trafficking events like fission.[2][16]
-
Ammonium Accumulation: A recent mechanism proposed for the vacuolation phenotype involves the accumulation of ammonium ions (NH₄⁺) within the lysosome.[1][17][18] PIKfyve inhibition is thought to interfere with the efflux of NH₄⁺, leading to an increase in intra-lysosomal osmotic pressure and subsequent water influx, causing the organelle to swell.[1][17][18] This effect is dependent on the presence of glutamine, a key source of cellular ammonia.[17][18]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the effects of PIKfyve inhibition.
Table 1: Effects of PIKfyve Inhibition on Lysosomal Morphology and pH
| Parameter Measured | Cell Type | Inhibitor/Condition | Result | Citation |
| Lysosomal pH | U2OS Cells | 100 nM Apilimod (3h) | pH decreased from 4.40 to 4.12 (ΔpH = -0.28) | [15] |
| Lysosomal pH | RAW264.7 Macrophages | 0.2 µM Apilimod (2h) | No significant change from pH 5.3 | [9] |
| Vacuole Area | DU145 Prostate Cancer | 1 µM YM201636 (24h) | Significant increase in vacuole area per nucleus | [17] |
| LAMP1-Positive Area | PIKfyve-deficient Zebrafish Macrophages | Genetic knockout | Significantly enlarged lysosomal area | [3] |
| Lysosome Number | RAW Macrophages | Apilimod (1h) | Significant reduction in lysosome number | [7][10] |
Table 2: Effects of PIKfyve Inhibition on Signaling and Protein Levels
| Parameter Measured | Cell Type/Model | Inhibitor/Condition | Result | Citation |
| LAMP1 Protein Levels | PIKfyve-mutant Zebrafish | Genetic knockout | Significantly increased | [3] |
| p-S6K Levels (mTORC1 target) | RAW Macrophages | Apilimod | No significant change | [10] |
| p-S6K / p-4E-BP1 Levels | PIKfyve-mutant Zebrafish | Genetic knockout | Sustained high levels (impaired shutdown) | [4] |
| Mature Cathepsin D | A375 Melanoma | WX8 (PIKfyve inhibitor) | Reduced to ~50% of control | [19] |
| Intracellular NH₃/NH₄⁺ | DU145 Prostate Cancer | 1 µM YM201636 (24h) | Significant accumulation | [17] |
| PI(3,5)P₂ Levels | Inpp4b+/+ MEFs | Apilimod | Significantly reduced | [20] |
Detailed Experimental Protocols
Protocol 1: Ratiometric Measurement of Lysosomal pH
This method, adapted from studies on PIKfyve inhibition, allows for the precise quantification of intra-lysosomal pH.[9][14][15]
-
Cell Culture and Dye Loading: Culture cells (e.g., U2OS, RAW264.7) on glass-bottom dishes suitable for live-cell imaging.
-
Loading: Incubate cells with 1 mg/mL Oregon Green 488 dextran in complete medium for 4-6 hours to allow for endocytic uptake and delivery to lysosomes.
-
Chase: Wash cells thoroughly with fresh medium and incubate for at least 12-16 hours (overnight) to ensure the probe is localized exclusively in terminal lysosomes.
-
Inhibitor Treatment: Treat cells with the PIKfyve inhibitor (e.g., 100 nM apilimod) or vehicle control (e.g., DMSO) for the desired duration (e.g., 1-3 hours).
-
pH Calibration: Before imaging the experimental samples, prepare a set of calibration cells. Permeabilize the plasma membrane with a pore-forming agent like nigericin (10 µM) and monensin (10 µM) in a series of calibration buffers with known pH values (e.g., ranging from pH 3.5 to 6.0).
-
Imaging: Using a fluorescence microscope, acquire two images of each cell sequentially. Excite Oregon Green 488 at two wavelengths: ~488 nm and ~445 nm. Emission is collected at ~520 nm.
-
Analysis:
-
Identify individual lysosomes as bright puncta in the images.
-
Calculate the ratio of fluorescence intensity (488 nm / 445 nm) for each lysosome.
-
For the calibration cells, plot the known buffer pH against the measured fluorescence ratio to generate a calibration curve.
-
Use the calibration curve to convert the fluorescence ratios from the experimental cells into absolute pH values.
-
// Nodes Start [label="Start: Culture Cells on\nGlass-Bottom Dish", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Load [label="1. Load Cells with\nOregon Green 488 Dextran (4-6h)"]; Chase [label="2. Wash and Chase in\nFresh Medium (12-16h)"]; Treat [label="3. Treat with PIKfyve Inhibitor\nor Vehicle Control"]; Calibrate [label="Parallel Step: Prepare Calibration Curve\n(Nigericin/Monensin in pH Buffers)"]; Image [label="4. Acquire Dual-Excitation Images\n(488nm and 445nm)"]; Analyze [label="5. Calculate 488/445 Ratio\nfor each Lysosome"]; Convert [label="6. Convert Ratio to pH\nUsing Calibration Curve"]; End [label="End: Quantified Lysosomal pH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Load; Load -> Chase; Chase -> Treat; Treat -> Image; Image -> Analyze; Calibrate -> Convert [style=dashed, label=" informs"]; Analyze -> Convert; Convert -> End; }
Caption: Experimental workflow for ratiometric pH measurement.
Protocol 2: Analysis of Lysosomal Morphology and Autophagy
This protocol describes standard methods to visualize lysosomes and assess autophagic flux.
-
Lysosome Visualization (Staining):
-
Live-Cell: Incubate cells with LysoTracker dye (e.g., LysoTracker Red DND-99) according to the manufacturer's protocol. LysoTracker accumulates in acidic compartments.
-
Immunofluorescence (Fixed-Cell): Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin (BSA). Incubate with a primary antibody against a lysosomal membrane protein (e.g., anti-LAMP1). Follow with a fluorescently-labeled secondary antibody.
-
-
Autophagic Flux Analysis (Western Blot):
-
Culture cells and treat with a PIKfyve inhibitor, often in the presence and absence of a lysosomal inhibitor like Bafilomycin A₁ or Chloroquine.
-
Lyse cells and separate proteins via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against LC3. LC3-I is cytosolic, while LC3-II is lipidated and membrane-bound, serving as a marker for autophagosomes.
-
An accumulation of LC3-II in the presence of a PIKfyve inhibitor suggests a blockage in autophagic flux (i.e., failure of autophagosomes to fuse with lysosomes and be degraded).[9][19]
-
-
Image Analysis:
-
Acquire images using a confocal microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and fluorescence intensity of LAMP1- or LysoTracker-positive puncta.
-
Conclusion and Therapeutic Implications
PIKfyve is an indispensable regulator of lysosomal homeostasis. Its activity is paramount for maintaining the structural and functional integrity of the lysosome by controlling membrane dynamics, ion transport, and crosstalk with major metabolic signaling pathways. The severe cellular defects resulting from PIKfyve inhibition highlight its importance and make it a compelling target for therapeutic intervention. Understanding the precise molecular mechanisms downstream of PIKfyve is crucial for developing drugs for a range of diseases, including lysosomal storage disorders, neurodegenerative diseases, and autophagy-dependent cancers.[3][21][22] Future research should focus on dissecting the distinct roles of PIKfyve's lipid products and identifying the full spectrum of their downstream effectors to enable the development of highly specific modulators for clinical use.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Understanding Pikfyve Control Of Lysome Dynamics - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. [PDF] Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling | Semantic Scholar [semanticscholar.org]
- 12. Stress-induced microautophagy is coordinated with lysosome biogenesis and regulated by PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. elifesciences.org [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pnas.org [pnas.org]
The Role of PIKfyve in Neurodegenerative Diseases: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the lipid kinase PIKfyve and its emerging role in the pathogenesis of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease, and Parkinson's Disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the core biology of PIKfyve, its associated signaling pathways, and methodologies for its study.
Introduction to PIKfyve: A Key Regulator of Endolysosomal Trafficking
PIKfyve, a phosphatidylinositol 5-kinase, is a crucial enzyme in the regulation of endosomal and lysosomal trafficking. Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a low-abundance but critical signaling lipid.[1][2] This conversion is essential for the maturation of endosomes, lysosomes, and autophagosomes, processes that are vital for cellular homeostasis and the clearance of cellular waste.[3]
Dysregulation of PIKfyve has been implicated in a growing number of human diseases, including neurodegenerative disorders characterized by the accumulation of misfolded proteins.[4][5]
PIKfyve's Mechanism of Action and Key Signaling Pathways
PIKfyve's activity is central to several interconnected cellular pathways. Its product, PI(3,5)P2, modulates the function of various effector proteins, influencing organelle dynamics and cargo sorting.
The Core PIKfyve Signaling Pathway
PIKfyve functions within a complex that includes the scaffolding protein VAC14 and the phosphatase FIG4, which work together to tightly regulate the levels of PI(3,5)P2.[6] Upstream signals, such as nutrient availability and cellular stress, can influence PIKfyve activity. Downstream, PI(3,5)P2 is critical for processes like lysosomal fission and the recycling of lysosomal components.[2]
PIKfyve and the mTOR-TFEB Signaling Axis in Neurons
Recent evidence has linked PIKfyve to the mTORC1 signaling pathway, a master regulator of cell growth and metabolism. Under nutrient-rich conditions, PIKfyve activity is thought to be required for the lysosomal localization and activation of mTORC1.[6][7][8] Activated mTORC1 then phosphorylates and inactivates the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy. Conversely, inhibition of PIKfyve leads to mTORC1 inactivation, TFEB dephosphorylation, and subsequent nuclear translocation of TFEB, where it drives the expression of genes involved in lysosomal function and autophagy.[2][9]
PIKfyve in Neurodegenerative Diseases
The accumulation of misfolded protein aggregates is a hallmark of many neurodegenerative diseases. Given PIKfyve's central role in cellular clearance pathways, its dysregulation is increasingly recognized as a contributor to disease pathogenesis.
Amyotrophic Lateral Sclerosis (ALS)
In ALS, the accumulation of protein aggregates, such as TDP-43 and dipeptide repeat proteins (DPRs) from C9ORF72 mutations, is a key pathological feature.[3] Inhibition of PIKfyve has been shown to promote the clearance of these aggregates, not through the canonical autophagy pathway, but via an unconventional exocytosis-mediated mechanism.[3][10] This "neuronal emetic" process involves the packaging of protein aggregates into vesicles that are then expelled from the cell.[10]
Alzheimer's Disease (AD)
In AD, the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau are central to the disease process. Studies have shown that PIKfyve activity is required for the lysosomal trafficking of tau aggregates.[1] Inhibition of PIKfyve can reduce the seeding and spread of tau pathology in neuronal models.[1]
Parkinson's Disease (PD)
The aggregation of α-synuclein is a defining feature of PD. While the direct role of PIKfyve in PD is still under investigation, its involvement in lysosomal function and autophagy suggests a potential link to the clearance of α-synuclein aggregates.
Therapeutic Targeting of PIKfyve
The crucial role of PIKfyve in cellular clearance pathways has made it an attractive therapeutic target for neurodegenerative diseases. Several small molecule inhibitors of PIKfyve have been developed and are being investigated for their therapeutic potential.
| Inhibitor | Target | IC50 (in vitro) | Mechanism of Action in Neurodegeneration |
| Apilimod (LAM-002A) | PIKfyve | ~1 nM (for IL-12/23 inhibition) | Promotes clearance of protein aggregates via exocytosis; rescues neuronal survival in ALS models.[3][11] |
| YM201636 | PIKfyve, p110α | 33 nM (for PIKfyve), 3.3 µM (for p110α) | Reduces tau aggregation and seeding; impairs endosomal trafficking.[1][12][13] |
Experimental Protocols for Studying PIKfyve
A variety of experimental techniques are employed to investigate the function of PIKfyve and its role in neurodegenerative diseases.
In Vitro PIKfyve Kinase Assay
This assay measures the enzymatic activity of PIKfyve by quantifying the production of its product, PI(3,5)P2.
Methodology:
-
Reaction Setup: Combine recombinant PIKfyve enzyme with a lipid substrate (e.g., PI3P) in a kinase buffer.
-
Initiate Reaction: Add ATP (often radiolabeled, e.g., [γ-³²P]ATP) to start the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., HCl).
-
Lipid Extraction: Extract the lipids using a chloroform/methanol mixture.
-
Analysis: Separate the different phosphoinositide species using thin-layer chromatography (TLC) and visualize the radiolabeled PI(3,5)P2 using autoradiography.
Quantification of Protein Aggregates using Filter-Trap Assay
This assay is used to quantify insoluble protein aggregates in cell or tissue lysates.[14][15][16][17]
Methodology:
-
Lysate Preparation: Lyse cells or tissues in a buffer containing detergents (e.g., SDS) to solubilize non-aggregated proteins.
-
Filtration: Pass the lysate through a cellulose acetate or nitrocellulose membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot apparatus. Insoluble aggregates will be trapped on the membrane.
-
Washing: Wash the membrane to remove any remaining soluble proteins.
-
Detection:
-
Immunoblotting: Probe the membrane with an antibody specific to the protein of interest (e.g., anti-TDP-43, anti-tau).
-
Total Protein Staining: Stain the membrane with a total protein stain to visualize all trapped aggregates.
-
-
Quantification: Densitometry is used to quantify the amount of aggregated protein.
Assessment of Lysosomal Function
Several assays can be used to assess lysosomal health and function in the context of PIKfyve activity.
-
LysoTracker Staining: This fluorescent dye accumulates in acidic compartments and can be used to visualize lysosomal morphology and number.[13]
-
Cathepsin Activity Assays: These assays use fluorogenic substrates to measure the activity of lysosomal proteases like cathepsins.[14]
Immunocytochemistry for PIKfyve Localization
This technique is used to visualize the subcellular localization of PIKfyve in cultured neurons.[18][19][20]
Methodology:
-
Cell Culture: Culture primary neurons or neuronal cell lines on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody access to intracellular antigens.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for PIKfyve.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion and Future Directions
PIKfyve is a multifaceted lipid kinase with a profound impact on neuronal homeostasis. Its role in regulating endolysosomal trafficking and cellular clearance pathways places it at a critical juncture in the pathogenesis of several neurodegenerative diseases. The development of PIKfyve inhibitors has opened up new avenues for therapeutic intervention, with promising results in preclinical models. Future research will focus on further elucidating the intricate signaling networks governed by PIKfyve in different neuronal populations, optimizing the therapeutic window for PIKfyve inhibitors, and translating these findings into effective treatments for patients with neurodegenerative diseases.
References
- 1. PIKfyve activity is required for lysosomal trafficking of tau aggregates and tau seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PIKFYVE Inhibition, A Neuronal “Emetic” for Treating ALS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of PIKFYVE kinase rescues gain- and loss-of-function C9ORF72 ALS/FTD disease processes in vivo | bioRxiv [biorxiv.org]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIKFYVE-dependent regulation of MTORC1 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIKFYVE-dependent regulation of MTORC1 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PIKFYVE Inhibition Mitigates Disease in Models of Diverse Forms of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatiotemporal organization of exocytosis emerges during neuronal shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Detection and Quantification of Tau Aggregation Using a Membrane Filter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. Immunocytochemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 19. addgene.org [addgene.org]
- 20. health.uconn.edu [health.uconn.edu]
PIKfyve as a Therapeutic Target in Cancer: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The lipid kinase PIKfyve, the enzyme responsible for synthesizing the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI5P), has emerged as a critical regulator of the endosome-lysosome-autophagy axis.[1] Its essential role in maintaining cellular homeostasis, particularly in intracellular trafficking and nutrient recycling, is frequently exploited by cancer cells to sustain their high metabolic demands and proliferative rates.[2] Consequently, PIKfyve represents a compelling therapeutic target in oncology. Inhibition of PIKfyve disrupts lysosomal function, blocks autophagic flux, and induces a unique form of non-apoptotic cell death in various cancer models.[3][4] Preclinical studies have demonstrated potent anti-tumor activity of PIKfyve inhibitors, both as monotherapies and in combination with other targeted agents and immunotherapies. This guide provides a comprehensive overview of PIKfyve biology, its role in cancer, the mechanisms of its inhibitors, and key experimental protocols for its investigation.
The Core Biology of PIKfyve
PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger-containing, is the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P₂.[5] It can also generate PI5P, likely through the dephosphorylation of PI(3,5)P₂ by the phosphatase MTMR3.[6] These rare phosphoinositides are crucial for regulating the identity and function of late endosomes and lysosomes.
The primary functions of PIKfyve include:
-
Endo-lysosomal Trafficking: PIKfyve is essential for the maturation of endosomes and the regulation of vesicular trafficking along the endocytic pathway.[5]
-
Lysosome Homeostasis: The synthesis of PI(3,5)P₂ is critical for controlling lysosomal ion homeostasis, which in turn regulates lysosome fission and fusion events.[1][7] Inhibition of PIKfyve leads to the accumulation of large cytoplasmic vacuoles and enlarged, dysfunctional lysosomes.[3][7]
-
Autophagy: PIKfyve plays a crucial role in the late stages of autophagy by enabling the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded and recycled.[4][8]
The Role of PIKfyve in Cancer Pathophysiology
Cancer cells often exhibit a heightened dependence on pathways that PIKfyve regulates, making the kinase a key vulnerability.
-
Autophagy Dependence: Many cancers, particularly those in nutrient-poor microenvironments like pancreatic ductal adenocarcinoma (PDAC), rely heavily on autophagy to recycle intracellular components for energy and biosynthesis.[9][10] By blocking autophagic flux, PIKfyve inhibitors can effectively "starve" these "autophagy-addicted" cancer cells.[4][7]
-
Metabolic Rewiring: Inhibition of PIKfyve has been shown to disrupt lipid metabolism in pancreatic cancer, creating a synthetic lethality when combined with inhibitors of the KRAS-MAPK pathway, which drives de novo lipid synthesis.[10][11][12] This suggests that targeting PIKfyve can exploit the metabolic reprogramming inherent in many tumors.
-
Cell Migration and Invasion: PIKfyve and its product PI5P are implicated in the activation of the Rho GTPase Rac1, a key regulator of the actin cytoskeleton.[6][13] Depletion or inhibition of PIKfyve has been shown to reduce cancer cell migration and invasion in various cancer cell lines, including lung, rhabdomyosarcoma, and osteosarcoma, suggesting a role in metastasis.[6][14]
-
Immune Evasion: Recent studies have identified a novel role for PIKfyve in regulating tumor immunity. Pharmacologic or genetic inhibition of PIKfyve upregulates the surface expression of MHC class I molecules on cancer cells.[4][15] This enhances antigen presentation to CD8+ T cells, thereby augmenting anti-tumor immunity and improving the efficacy of immune checkpoint blockade (ICB), adoptive cell therapy, and therapeutic vaccines.[4][16]
PIKfyve Signaling and Therapeutic Intervention Pathways
The therapeutic rationale for targeting PIKfyve stems from its central role in multiple pathways essential for cancer cell survival and progression.
Figure 1: Core PIKfyve lipid kinase signaling pathway and its downstream cellular functions.
Inhibition of PIKfyve disrupts these processes, leading to cancer cell death. A key consequence is the blockage of autophagy, a critical survival mechanism for many tumors.
Figure 2: Mechanism of autophagy disruption by PIKfyve inhibitors.
PIKfyve Inhibitors in Development
Several small molecule inhibitors of PIKfyve have been developed and are under investigation. These compounds typically induce cytoplasmic vacuolation and trigger non-apoptotic cell death specifically in cancer cells.[3]
| Inhibitor Name | Alias(es) | IC₅₀ | Target Selectivity & Notes | Key Cancer Types Studied | Reference(s) |
| Apilimod | LAM-002A | ~14 nM | Highly selective across the kinome. Initially developed for autoimmune diseases, providing a favorable safety profile. | B-cell non-Hodgkin lymphoma, Pancreatic Cancer, Melanoma | [5][17][18] |
| YM201636 | ~33 nM | Potent and selective over several other lipid kinases. | Pancreatic Cancer, various cancer cell lines (migration studies) | [5][13][19] | |
| ESK-981 | CEP-11981 | Potent | A multi-kinase inhibitor with potent activity against PIKfyve. In clinical development. | Pancreatic Cancer, Prostate Cancer | [4][11] |
| WX8 | Varies | A potent and specific PIKfyve inhibitor from a novel chemical family. | Colorectal adenocarcinoma, Melanoma | [7][20] | |
| STF-62247 | Varies | Identified as a PIKfyve inhibitor that targets VHL-deficient clear cell renal cell carcinoma. | Clear cell renal cell carcinoma | [21] |
Therapeutic Strategies & Combinatorial Approaches
While PIKfyve inhibitors show promise as monotherapies, their potential is significantly enhanced in combination with other cancer treatments.
-
Combination with MAPK Pathway Inhibitors: In PDAC models with KRAS mutations, PIKfyve inhibition creates a dependency on de novo lipid synthesis, which is driven by the KRAS-MAPK pathway.[12] The simultaneous inhibition of PIKfyve and KRAS-MAPK signaling results in synergistic tumor elimination.[10]
-
Combination with Immunotherapy: By increasing MHC-I surface expression on tumor cells, PIKfyve inhibitors can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune checkpoint inhibitors and other T-cell-based therapies.[4][15]
-
Overcoming Drug Resistance: In some contexts, cancer cells can develop resistance to PIKfyve inhibition through compensatory activation of pathways like p38MAPK.[8][22] Co-inhibition of PIKfyve and p38MAPK synergistically blocks autophagy and reduces cancer cell viability, suggesting a strategy to overcome resistance.[22][23]
Figure 3: PIKfyve inhibition enhances anti-tumor immunity by increasing surface MHC-I.
Key Experimental Protocols
Investigating PIKfyve as a therapeutic target requires a range of molecular and cellular biology techniques.
In Vitro PIKfyve Kinase Assay
Objective: To measure the enzymatic activity of PIKfyve and determine the potency (e.g., IC₅₀) of a test inhibitor.
Methodology:
-
Reagents & Materials: Recombinant human PIKfyve enzyme, PI(3)P substrate (as liposomes), ATP (with γ-³²P-ATP tracer), kinase reaction buffer, stop solution (e.g., EDTA), phosphoinositide extraction reagents, and a scintillation counter or phosphorimager.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, PI(3)P liposomes, and varying concentrations of the test inhibitor (or DMSO as a vehicle control).
-
Initiation: Add recombinant PIKfyve enzyme to the mixture and initiate the reaction by adding ATP (spiked with γ-³²P-ATP). Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a strong chelating agent like EDTA.
-
Lipid Extraction: Extract the phosphoinositides from the reaction mixture using a biphasic solvent system (e.g., chloroform/methanol/HCl).
-
Detection: Separate the extracted lipids using thin-layer chromatography (TLC) and quantify the radiolabeled PI(3,5)P₂ product using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of PIKfyve inhibitors on cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PIKfyve inhibitor. Include wells with vehicle control (e.g., DMSO) and wells with a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or MTT to each well and incubate for 1-4 hours. These reagents are converted by metabolically active cells into a colored formazan product.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Figure 4: Standard experimental workflow for a cell viability assay.
Immunoblotting for Autophagy Markers
Objective: To detect changes in the levels of autophagy-related proteins following PIKfyve inhibition.
Methodology:
-
Cell Treatment and Lysis: Culture and treat cells with the PIKfyve inhibitor for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3B, which shows a shift from LC3-I to the lipidated LC3-II form during autophagy, and p62/SQSTM1, which is degraded in functional autophagy). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: An accumulation of both LC3-II and p62 is indicative of a blockage in autophagic flux, a hallmark of PIKfyve inhibition.
Conclusion and Future Perspectives
PIKfyve stands at the crossroads of several fundamental cellular processes that are co-opted by cancer cells for their survival and proliferation. Its inhibition offers a multi-pronged therapeutic strategy: inducing a novel form of cell death, exploiting metabolic vulnerabilities, impeding metastasis, and enhancing anti-tumor immunity. While early clinical data for inhibitors like apilimod has shown a favorable safety profile, further work is needed to optimize their pharmacokinetic properties and identify the patient populations most likely to benefit.[3] The development of next-generation PIKfyve inhibitors and the rational design of combination therapies, particularly with metabolic and immunotherapeutic agents, hold significant promise for the future of cancer treatment.[11]
References
- 1. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 2. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small molecule PIKfyve inhibitors as cancer therapeutics: Translational promises and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Targeting PIKfyve-driven lipid metabolism in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIKfyve enzyme is target to ‘starve’ pancreatic cancer cells | BioWorld [bioworld.com]
- 12. biorxiv.org [biorxiv.org]
- 13. PIKfyve, MTMR3 and their product PtdIns5P regulate cancer cell migration and invasion through activation of Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PIKfyve, expressed by CD11c-positive cells, controls tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted inhibition of both RAS and PIKfyve may offer a promising treatment approach for PDAC | BioWorld [bioworld.com]
- 18. Selective Termination of Autophagy-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PIKfyve Inhibition as a Broad-Spectrum Antiviral Strategy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The host lipid kinase PIKfyve has emerged as a critical regulator of endosomal trafficking, a pathway hijacked by numerous viruses for cellular entry. This technical guide provides an in-depth analysis of PIKfyve's role in viral infection and the therapeutic potential of its inhibition. We present a comprehensive overview of the PIKfyve signaling pathway, quantitative data on the antiviral activity of PIKfyve inhibitors, detailed experimental protocols for assessing viral entry, and visual workflows to guide future research and drug development in this promising area of host-targeted antiviral therapy.
The PIKfyve Signaling Pathway in Viral Entry
PIKfyve, a phosphoinositide kinase, plays a pivotal role in the maturation of endosomes by converting phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This conversion is essential for maintaining endosomal identity, regulating endosomal fission and fusion events, and facilitating the trafficking of cargo to lysosomes.[1][2][3] PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which work in concert to tightly regulate the levels of PI(3,5)P2.[4]
Many enveloped viruses, including filoviruses (e.g., Ebola), coronaviruses (e.g., SARS-CoV-2), and influenza viruses, exploit the endocytic pathway to enter host cells.[1][5][6] After binding to cell surface receptors, these viruses are internalized into endosomes. For viral fusion and genome release to occur, the endosome must mature, a process that often involves acidification and proteolytic cleavage of viral glycoproteins by host cathepsins.
PIKfyve inhibition disrupts this process by depleting PI(3,5)P2, leading to the formation of large, swollen endosomes and lysosomes.[6] This aberrant endosomal morphology physically traps viral particles, preventing their transport to the appropriate compartment for fusion and subsequent release of the viral genome into the cytoplasm.[5][7] Furthermore, PIKfyve inhibition has been shown to impair the activity of endosomal cathepsins, which are crucial for the proteolytic activation of the fusion proteins of many viruses.[5]
One of the downstream effectors of PI(3,5)P2 in regulating endosomal trafficking is the mucolipin transient receptor potential (TRPML) family of ion channels.[2][8][9] PI(3,5)P2 directly activates TRPML1, a Ca2+ channel on the endolysosomal membrane, triggering Ca2+ release that is necessary for membrane fission and fusion events.[2][8] By inhibiting PIKfyve, the subsequent lack of PI(3,5)P2 prevents TRPML1 activation, contributing to the block in endosomal trafficking and viral escape. The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, which is involved in membrane remodeling and scission, is also functionally linked to PI(3,5)P2 signaling, although the precise mechanisms in the context of viral entry are still under investigation.[10][11][12][13]
Quantitative Data on Antiviral Activity of PIKfyve Inhibitors
A growing body of evidence demonstrates the broad-spectrum antiviral activity of PIKfyve inhibitors against a range of viruses that rely on endosomal entry. The most extensively studied inhibitors are Apilimod and YM201636. The following tables summarize the in vitro efficacy of these compounds, presenting their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.
Table 1: Antiviral Activity of Apilimod
| Virus | Virus Family | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| Ebola Virus (EBOV) | Filoviridae | Huh 7, Vero E6 | Infection | 10-100 | [7] |
| Primary Human Macrophages | Infection | 10 | [7] | ||
| Marburg Virus (MARV) | Filoviridae | Huh 7, Vero E6 | Infection | <100 | [7] |
| SARS-CoV-2 | Coronaviridae | Vero E6 | Infection | ~10 | [6] |
| A549/hACE2 | Infection | Varies | [14] | ||
| Calu-3 | Infection | Varies | [1] | ||
| SARS-CoV-2 Variants (Alpha, Beta, Delta, Omicron) | Coronaviridae | Vero E6 | Infection | <200 | [5] |
| Influenza A (H1N1, H3N2, H5N1) | Orthomyxoviridae | MDCK | CPE | 3,800 - 24,600 | [1] |
| Influenza B | Orthomyxoviridae | MDCK | CPE | 3,800 - 24,600 | [1] |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | Human Nasal Epithelium | Viral Load | Not specified | [1] |
| Human Rhinovirus (HRV) | Picornaviridae | Human Nasal Epithelium | Viral Load | Not specified | [1] |
| Zika Virus (ZIKV) | Flaviviridae | Not specified | Replication | Not specified | [1] |
Table 2: Antiviral Activity of YM201636
| Virus | Virus Family | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| Influenza A (H1N1, H3N2, H5N1) | Orthomyxoviridae | MDCK | CPE | Potent inhibition | [1] |
| Influenza B | Orthomyxoviridae | MDCK | CPE | No inhibition up to 21.4 µM | [1] |
Table 3: Antiviral Activity of other PIKfyve Inhibitors (WX8 family, XMU-MP-7)
| Inhibitor | Virus | Virus Family | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| WX8 | SARS-CoV-2 | VeroE6, A549/hACE2 | Replication | Nanomolar range | [14] | |
| NDF | SARS-CoV-2 | VeroE6, A549/hACE2 | Replication | Nanomolar range | [14] | |
| XMU-MP-7 | SARS-CoV-2 (Wildtype & Variants) | Vero E6 | Infection | <12.4 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of PIKfyve inhibitors against viral entry and infection.
Pseudotyped Virus Entry Assay
This assay is a safe and effective method to study the entry mechanism of highly pathogenic viruses in a BSL-2 laboratory. It utilizes a replication-defective viral core (e.g., from VSV or a lentivirus) pseudotyped with the envelope glycoprotein of the virus of interest, and typically contains a reporter gene such as luciferase or GFP.
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing the target virus receptor (e.g., ACE2 for SARS-CoV-2)
-
Plasmids: packaging plasmid (e.g., psPAX2), reporter plasmid (e.g., pLV-Luciferase), and envelope plasmid (e.g., pcDNA3.1-SARS-CoV-2-S)
-
Transfection reagent
-
PIKfyve inhibitor (e.g., Apilimod)
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
Production of Pseudotyped Virus:
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the packaging, reporter, and envelope plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped virus particles.
-
Centrifuge to remove cell debris and filter through a 0.45 µm filter.
-
Aliquot and store at -80°C.
-
-
Inhibition Assay:
-
Seed the receptor-expressing HEK293T cells in a 96-well white, clear-bottom plate.
-
The next day, pre-treat the cells with serial dilutions of the PIKfyve inhibitor for 1-2 hours.
-
Infect the cells with a predetermined amount of pseudotyped virus.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
-
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a gold-standard assay to quantify the inhibition of infectious virus.
Materials:
-
Susceptible cell line (e.g., Vero E6 for SARS-CoV-2)
-
Infectious virus stock
-
PIKfyve inhibitor
-
Semi-solid overlay (e.g., methylcellulose or agarose)
-
Crystal violet solution
-
6- or 12-well plates
Protocol:
-
Seed the susceptible cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the PIKfyve inhibitor.
-
Mix a constant amount of virus with each inhibitor dilution and incubate for 1 hour at 37°C to allow the inhibitor to interact with the host cells (if pre-treatment) or the virus (if direct interaction is being tested, though less common for host-targeted drugs). It's more common to pre-treat the cells with the inhibitor.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-inhibitor mixture.
-
Incubate for 1 hour to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentration of the inhibitor.
-
Incubate for 2-4 days, depending on the virus, until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.
Materials:
-
Susceptible cell line
-
Infectious virus
-
PIKfyve inhibitor
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate.
-
The following day, treat the cells with serial dilutions of the PIKfyve inhibitor.
-
Infect the cells with a viral dose that causes significant CPE within 2-4 days.
-
Incubate until CPE is clearly visible in the untreated, infected control wells.
-
Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability and determine the EC50 of the inhibitor.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of research projects. The following diagrams were generated using the DOT language for Graphviz.
Conclusion
PIKfyve inhibition represents a compelling host-targeted antiviral strategy with the potential for broad-spectrum activity. By disrupting a fundamental cellular process required by numerous viruses for entry, PIKfyve inhibitors can circumvent the issue of viral resistance that often plagues direct-acting antivirals. The data presented in this guide underscore the potent in vitro efficacy of compounds like Apilimod against a variety of clinically relevant viruses. The detailed experimental protocols and workflows provided herein offer a practical framework for researchers to further investigate the therapeutic potential of PIKfyve inhibition and to discover and develop novel antiviral agents targeting this crucial host factor. Further research, particularly in vivo studies and clinical trials, is warranted to translate the promise of PIKfyve inhibitors into effective therapies for viral diseases.
References
- 1. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling lipid PI(3,5)P2 stabilizes V1–Vo sector interactions and activates the V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKfyve inhibitors against SARS-CoV-2 and its variants including Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual high-throughput screening: Potential inhibitors targeting aminopeptidase N (CD13) and PIKfyve for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. PI(3,5)P(2) controls membrane trafficking by direct activation of mucolipin Ca(2+) release channels in the endolysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virus Budding and the ESCRT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into the functions of PtdIns(3,5)P2 in the pathogenisis of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Insights into the function of ESCRT and its role in enveloped virus infection [frontiersin.org]
- 13. Insights into the function of ESCRT and its role in enveloped virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effectors of PIKfyve Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide kinase, plays a pivotal role in cellular homeostasis by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These low-abundance signaling lipids are critical regulators of endosomal and lysosomal function. Dysregulation of PIKfyve signaling is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and lysosomal storage disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream effectors of PIKfyve signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways and Downstream Effectors
PIKfyve exerts its influence on cellular processes through a complex network of downstream effectors. The primary consequences of PIKfyve activity are mediated by the production of PtdIns(3,5)P2, which in turn modulates the function of various proteins and cellular pathways.
Endosomal Trafficking and Lysosomal Homeostasis
PIKfyve is a master regulator of the endo-lysosomal system. Its inhibition leads to the formation of enlarged endosomes and lysosomes and pronounced cytoplasmic vacuolation, highlighting its crucial role in maintaining lysosomal fission and homeostasis.[1][2][3][4]
Key downstream processes and effectors include:
-
Retromer-Mediated Trafficking: PIKfyve signaling is essential for the retrograde transport of cargo from endosomes to the trans-Golgi network (TGN). This process is mediated by the retromer complex, which is responsible for recycling transmembrane proteins like the cation-independent mannose-6-phosphate receptor (CI-M6PR).[5] Inhibition of PIKfyve disrupts the localization of CI-M6PR and TGN-46, another protein that cycles between the endosome and TGN.[5]
-
Lysosomal Fission: PtdIns(3,5)P2 is critical for the fission of lysosomes, a process necessary for maintaining a population of smaller, functional lysosomes.[1][2][3]
-
Ion Channel Regulation: PIKfyve signaling modulates the activity of several lysosomal ion channels, which are crucial for maintaining lysosomal pH and ion homeostasis. A key effector in this context is the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[6]
Autophagy
PIKfyve signaling is intricately linked with the process of autophagy, the cellular mechanism for degrading and recycling damaged organelles and proteins.
-
Autophagosome-Lysosome Fusion: Inhibition of PIKfyve impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes, as indicated by the marker protein LC3.[5] This suggests that PIKfyve activity is required for the final degradative step of autophagy.
-
AMPK-ULK1-PIKfyve Axis: Under conditions of glucose starvation, an AMPK-ULK1 signaling cascade can activate PIKfyve.[7] This leads to the production of PtdIns5P, which in turn promotes the formation of PtdIns5P-containing autophagosomes, driving a non-canonical form of autophagy.[7]
mTOR Signaling Pathway
A critical downstream pathway regulated by PIKfyve is the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
-
mTOR Shutdown: PIKfyve activity is essential for the shutdown of mTOR signaling, particularly in response to nutrient deprivation.[1][2] Inhibition of PIKfyve results in sustained mTOR activity, which can contribute to the pathophysiology of lysosomal storage disorders.[1][2][3]
-
Downstream Effectors of mTOR: The sustained activation of mTOR upon PIKfyve inhibition is evident through the increased phosphorylation of its downstream targets, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1) .[8]
TFEB Transcription Factor
PIKfyve signaling regulates the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
-
TFEB Localization: PIKfyve inhibition leads to the mTORC1-dependent phosphorylation of TFEB, resulting in its retention in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of lysosomal and autophagic genes.[2][6][8]
Ion Channel Regulation
Beyond the lysosome, PIKfyve signaling directly impacts the function of various plasma membrane ion channels.
-
Voltage-gated Calcium Channels (CaV1.2): PIKfyve is involved in the internalization and lysosomal degradation of CaV1.2 channels following activation of NMDA receptors.[9][10] This process serves as a neuroprotective mechanism to prevent excitotoxicity.[9][10]
-
hERG Potassium Channels: PIKfyve upregulates the activity of human ether-a-go-go-related gene (hERG) potassium channels by increasing their abundance at the plasma membrane.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on PIKfyve signaling.
| Parameter Measured | Experimental System | Observation | Reference |
| PIKfyve mRNA levels | PIKfyve mutant zebrafish | Significant reduction to less than 40% of wild-type levels. | [8] |
| Phosphorylation of S6K and 4E-BP1 | PIKfyve mutant zebrafish | Sustained high levels of phosphorylation compared to the gradual decrease in wild-type. | [8] |
| Cellular PtdIns(3,5)P2 levels upon apilimod treatment | HeLa cells | Dose-dependent decrease in PtdIns(3,5)P2 and a marked increase (up to 2.5-fold) in PtdIns3P. | [12] |
| IC50 of Apilimod on PIKfyve kinase activity | In vitro kinase assay | Potent inhibition of PIKfyve. | [12] |
| VCaP cell proliferation with PIK5-12d (PROTAC) | VCaP prostate cancer cells | IC50 of 522.3 nM. | [13] |
Signaling Pathway and Experimental Workflow Diagrams
PIKfyve Signaling Pathways
Caption: Overview of major PIKfyve signaling pathways.
Experimental Workflow for Studying PIKfyve Signaling
Caption: A typical workflow for investigating PIKfyve function.
Detailed Methodologies for Key Experiments
PIKfyve Kinase Assay (In Vitro)
This assay measures the enzymatic activity of PIKfyve by quantifying the conversion of its substrate, PtdIns3P, to PtdIns(3,5)P2.
-
Materials:
-
Purified recombinant PIKfyve enzyme
-
Substrate: Phosphatidylinositol 3-phosphate (PI3P) and Phosphatidylserine (PS) vesicles
-
ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or unlabeled for ADP-Glo assay)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 120 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection
-
96-well plates
-
-
Protocol (ADP-Glo Method):
-
Prepare substrate vesicles containing PI(3)P and PS by sonication.
-
In a 96-well plate, add the kinase reaction buffer, diluted PIKfyve enzyme, and the substrate vesicles.
-
To test inhibitors, add the compound at various concentrations. Include a DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.
-
Measurement of Cellular PtdIns(3,5)P2 Levels
This is crucial for confirming the on-target effect of PIKfyve inhibitors.
-
Materials:
-
Cell culture reagents
-
PIKfyve inhibitor (e.g., apilimod)
-
Reagents for lipid extraction (e.g., chloroform, methanol, HCl)
-
High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometry (LC-MS/MS)
-
-
Protocol (General Steps):
-
Culture cells to the desired confluency and treat with the PIKfyve inhibitor or vehicle control for the desired time.
-
Harvest the cells and perform lipid extraction using a chloroform/methanol/HCl mixture.
-
Separate the organic and aqueous phases by centrifugation. The lipids will be in the lower organic phase.
-
Dry the lipid extract under nitrogen gas.
-
For HPLC analysis, deacylate the lipids to release the glycerophosphoinositol head groups.
-
Separate and quantify the different phosphoinositide species using an HPLC system with an appropriate column and detection method (e.g., radioactive detection if cells were pre-labeled with [³H]-inositol, or mass spectrometry).
-
siRNA-Mediated Knockdown of PIKfyve
This genetic approach is used to study the effects of reduced PIKfyve expression.
-
Materials:
-
siRNA targeting PIKfyve and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Cell culture reagents
-
-
Protocol:
-
One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
On the day of transfection, dilute the PIKfyve siRNA and control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency, or functional assays).
-
Immunofluorescence for TFEB Nuclear Translocation
This method visualizes the subcellular localization of TFEB.
-
Materials:
-
Cells grown on coverslips
-
PIKfyve inhibitor or other treatment
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with the desired compounds.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB.
-
Western Blot for Phosphorylated S6K and 4E-BP1
This assay is used to assess the activity of the mTORC1 pathway.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for phosphorylated S6K (e.g., at Thr389) and phosphorylated 4E-BP1 (e.g., at Thr37/46), as well as total S6K and 4E-BP1 antibodies.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total S6K and 4E-BP1 to normalize the phosphorylation signal.
-
Autophagic Flux Assay (LC3 Turnover)
This assay measures the rate of autophagy by assessing the degradation of LC3-II.
-
Materials:
-
Cells treated with experimental compounds
-
Lysosomal inhibitors (e.g., bafilomycin A1 or a combination of E64d and pepstatin A)
-
Reagents for Western blotting
-
-
Protocol:
-
Set up four experimental groups: (1) untreated control, (2) treated with the experimental compound, (3) treated with a lysosomal inhibitor alone, and (4) co-treated with the experimental compound and the lysosomal inhibitor for the last 2-4 hours of the experiment.
-
Harvest the cells and perform Western blotting for LC3.
-
The amount of LC3-II in the presence of the lysosomal inhibitor represents the total amount of LC3 delivered to the lysosome.
-
Autophagic flux is calculated by subtracting the amount of LC3-II in the absence of the inhibitor from the amount in its presence. An increase in this difference upon treatment indicates an induction of autophagic flux.
-
Conclusion
The downstream signaling network of PIKfyve is complex and multifaceted, impacting fundamental cellular processes such as endo-lysosomal trafficking, autophagy, and mTOR-dependent metabolic regulation. A thorough understanding of these pathways and their effectors is crucial for elucidating the physiological roles of PIKfyve and for the development of targeted therapeutics. The experimental approaches outlined in this guide provide a robust framework for investigating the intricate biology of PIKfyve signaling. As research in this field continues to evolve, a deeper appreciation of the downstream consequences of PIKfyve activity will undoubtedly emerge, paving the way for novel therapeutic strategies for a variety of human diseases.
References
- 1. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. metrionbiosciences.com [metrionbiosciences.com]
- 7. Development of TRPML1-4A assays [metrionbiosciences.com]
- 8. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. rupress.org [rupress.org]
- 11. portlandpress.com [portlandpress.com]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PIKfyve Gene and Protein
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the human PIKFYVE gene and its protein product, a critical lipid and protein kinase. It details the gene's structure, the protein's domain architecture, its enzymatic activity, and its central role in cellular signaling pathways. Furthermore, it outlines detailed experimental protocols for studying PIKfyve's function, accompanied by workflow visualizations, to aid in future research and therapeutic development.
The PIKFYVE Gene: Genomic Structure and Clinical Relevance
The PIKFYVE gene, a single-copy gene in humans, is an evolutionarily conserved gene encoding the phosphoinositide kinase, FYVE-type zinc finger containing protein.[1][2] Perturbations in this gene are linked to several human diseases, highlighting its importance in cellular homeostasis.
Genomic Characteristics
The human PIKFYVE gene is located on the long arm of chromosome 2 and is comprised of 41 exons, spanning over 89 kilobase pairs.[1][2][3] Its mouse ortholog is located on chromosome 1 and contains 42 exons.[1][2]
| Attribute | Human PIKFYVE Gene | Mouse PIKfyve Gene |
| Gene ID | 200576[1] | 18711[1][2] |
| Chromosomal Locus | 2q34[1][4] | 1 C3[4] |
| Genomic Coordinates | Start: 208,266,255 bp; End: 208,358,746 bp[4] | Start: 65,225,842 bp; End: 65,317,854 bp[4] |
| Number of Exons | 41[1][2][3] | 42[1][2] |
| Aliases | CFD, FAB1, HEL37, PIP5K, PIP5K3, ZFYVE29[4][5][6] | - |
Genetic Variants and Associated Pathologies
Mutations in the PIKFYVE gene are associated with distinct human genetic disorders, primarily affecting the eye. The location and type of mutation appear to influence the resulting phenotype.
| Disease | Associated Mutations | Location/Type | Mechanism |
| Fleck Corneal Dystrophy (FCD) | Multiple reported mutations (e.g., c.3151dupA)[3] | Primarily truncating (frameshift, nonsense) mutations in exons 15, 16, 19, 20, and 24.[3] | Heterozygous mutations affecting one allele are sufficient to cause the disease.[4] |
| Congenital Cataract | p.G1943E variant[7][8] | Missense mutation located in the C-terminal PIP kinase domain.[8] | Haploinsufficiency, rather than a dominant-negative effect, is the proposed disease mechanism.[7][8] |
The PIKfyve Protein: Structure and Biochemical Activity
The PIKfyve protein is a large, multidomain enzyme with dual lipid and protein kinase activities. Its structure is crucial for its localization, regulation, and function in synthesizing key signaling phosphoinositides.
Domain Architecture
The human PIKfyve protein consists of 2098 amino acids and harbors several evolutionarily conserved domains that are critical for its function and regulation.[2][4][5]
Caption: Linear domain structure of the human PIKfyve protein.
| Domain | Approximate Position (Human) | Function |
| FYVE Finger | 150-219[9] | Binds to phosphatidylinositol 3-phosphate (PI(3)P), targeting the protein to the cytosolic leaflet of endosomes.[4][10][11] |
| DEP Domain | 365-440[9] | Function is currently uncharacterized.[2] Acquired in higher eukaryotes.[4] |
| Chaperonin-like | 667-843[9] | Mediates protein-protein interactions, including with RABEPK.[2][5] |
| Spectrin Repeats (SPEC) | 1490-1538, 1679-1729[9] | Structural motifs often found in cytoskeletal proteins.[1] |
| PIP Kinase | 1791-2085[9] | The C-terminal catalytic domain responsible for both lipid and protein kinase activities.[2] |
Enzymatic Activity and Regulation
PIKfyve is a dual-specificity kinase. Its primary and most studied role is as a lipid kinase, but it also possesses protein kinase activity, which is involved in its own regulation.
Caption: Core enzymatic cycle of PI(3,5)P2 synthesis and turnover.
Lipid Kinase Activity:
-
Primary Reaction: The principal enzymatic function is the phosphorylation of PI(3)P at the D-5 position of the inositol ring to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[4][5][12] PIKfyve is the sole source of PI(3,5)P2 in cells.[13]
-
Secondary Reaction: It can also phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 5-phosphate (PI(5)P).[5][13]
Protein Kinase Activity:
-
Autophosphorylation: PIKfyve can autophosphorylate on serine residues.[1][12] This autophosphorylation acts as a negative feedback mechanism, inhibiting its own lipid kinase activity.[1][12][13]
Regulation: PIKfyve activity is tightly controlled through protein-protein interactions and post-translational modifications. It forms a stable ternary complex with the scaffolding protein VAC14 (also known as ArPIKfyve) and the lipid phosphatase FIG4 (also known as Sac3).[2][4]
-
VAC14: Acts as a scaffold, nucleating the assembly of the complex.[5][6]
-
FIG4: Paradoxically, FIG4 is required for PIKfyve's full lipid kinase activity, while also functioning as the phosphatase that reverses the reaction, converting PI(3,5)P2 back to PI(3)P.[4][13] This creates a tightly regulated cycle of synthesis and turnover.
-
Dephosphorylation: FIG4 can also dephosphorylate PIKfyve at specific serine residues (Ser-48, Ser-1669, Ser-2053), further modulating its activity.[12]
Protein Interactions
Beyond the core regulatory complex, PIKfyve interacts with several other proteins to execute its functions in cellular trafficking.
| Interacting Protein | Gene | Function of Interaction |
| VAC14 | VAC14 | Scaffolding protein essential for the PI(3,5)P2 regulatory complex.[4][14] |
| FIG4 | FIG4 | Phosphatase that degrades PI(3,5)P2 and is also required for PIKfyve activation.[4][13] |
| RABEPK | RAB9A | Rab9 effector; interaction recruits RABEPK to the endosomal membrane.[2][4] |
| SPAG9 (JLP) | SPAG9 | Kinesin adaptor; links PIKfyve to microtubule-based endosome-to-TGN transport.[4][12] |
| EGFR | EGFR | Epidermal Growth Factor Receptor; PIKfyve is implicated in its trafficking.[5][6] |
PIKfyve Signaling and Cellular Functions
Through the production of PI(3,5)P2 and PI(5)P, PIKfyve acts as a master regulator of endomembrane dynamics, impacting a wide array of cellular processes from trafficking to transcription and metabolism.
Caption: Overview of the PIKfyve signaling pathway.
Key Cellular Roles:
-
Endosomal and Lysosomal Dynamics: PIKfyve is essential for the maturation of early endosomes to late endosomes and lysosomes.[5][12] Inhibition of PIKfyve leads to the formation of large cytoplasmic vacuoles and enlarged lysosomes, a phenotype resulting from impaired membrane fission and altered ion homeostasis.[4][13][14]
-
Membrane Trafficking: The kinase is required for multiple trafficking routes, including retrograde transport of proteins from endosomes to the trans-Golgi network (TGN) and endocytic recycling to the plasma membrane.[13]
-
Autophagy and Nutrient Sensing: PIKfyve is a key regulator of Transcription factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy.[13][15] PIKfyve positively regulates mTORC1, and inhibition of PIKfyve leads to TFEB dephosphorylation and nuclear translocation, activating the autophagy program.[13]
-
Metabolic Regulation: PIKfyve plays a role in insulin-regulated glucose uptake by mediating signals for endosome and actin remodeling required for GLUT4 translocation.[4][12]
Experimental Methodologies
Studying PIKfyve requires a combination of biochemical, cell biological, and molecular techniques. The following sections provide detailed protocols for key experimental approaches.
In Vitro Kinase Activity Assay
This protocol describes a microfluidic assay to measure the enzymatic conversion of a fluorescently labeled PI(3)P substrate to PI(3,5)P2 by purified recombinant PIKfyve.[16]
Caption: Workflow for an in vitro PIKfyve microfluidic kinase assay.
Detailed Protocol:
-
Reagents: Purified full-length human 6His-PIKfyve, fluorescently labeled PI(3)P substrate, ATP, assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT), stop solution (e.g., 100 mM EDTA).
-
Assay Preparation: In a microplate, add assay buffer to each well.
-
Compound Addition (for inhibitor screening): Add test compounds (e.g., Apilimod, YM201636) or DMSO vehicle control.
-
Enzyme Addition: Add purified recombinant PIKfyve to each well and incubate briefly.
-
Reaction Initiation: Add a mixture of fluorescent PI(3)P substrate and ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis: Analyze the samples on a microfluidic mobility-shift assay platform (e.g., Caliper LabChip). The instrument applies a current to separate the negatively charged substrate (PI(3)P) from the more negatively charged product (PI(3,5)P2).
-
Data Interpretation: The relative fluorescence of the substrate and product peaks is used to calculate the percent conversion, which reflects enzyme activity. IC₅₀ values can be determined for inhibitors by plotting percent inhibition against compound concentration.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to verify in vivo interactions between PIKfyve and its binding partners (e.g., VAC14, FIG4) from cell lysates.[17]
Caption: Workflow for Co-Immunoprecipitation to detect protein interactions.
Detailed Protocol:
-
Cell Culture and Lysis: Grow cells (e.g., HEK293T) expressing the proteins of interest. Lyse the cells on ice using a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with Protein A/G-conjugated beads (e.g., agarose or magnetic) for 1 hour at 4°C to minimize non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add a primary antibody specific to the "bait" protein (e.g., anti-PIKfyve) and incubate overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be run in parallel.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the suspected interacting "prey" protein (e.g., anti-VAC14). A successful Co-IP is indicated by a band for the prey protein in the bait IP lane, but not in the negative control IgG lane.
Live-Cell Imaging of Lysosomal Dynamics
This protocol allows for the visualization of lysosomal enlargement, a key cellular phenotype of PIKfyve inhibition.[18][19]
Caption: Workflow for live-cell imaging of lysosomal dynamics.
Detailed Protocol:
-
Cell Plating: Plate cells (e.g., COS-7) on glass-bottom dishes suitable for high-resolution microscopy.
-
Lysosome Labeling: To label the endo/lysosomal compartment, incubate cells with a fluid-phase marker like Alexa Fluor 647-conjugated dextran (e.g., 0.5 mg/mL) for 2-4 hours.[18] Alternatively, use a vital dye like LysoTracker Red DND-99.
-
Chase Period: Wash the cells thoroughly with fresh media and incubate for at least 4 hours (for dextran) to ensure the marker has trafficked to and accumulated in terminal lysosomes.
-
Inhibitor Treatment: Replace the media with imaging media containing a PIKfyve inhibitor (e.g., 240 nM apilimod) or a vehicle control (DMSO).[18]
-
Time-Lapse Microscopy: Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images (e.g., every 5-10 minutes) for the desired duration (e.g., 1-2 hours).
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to segment and quantify the fluorescently labeled lysosomes. Measure parameters such as the area, perimeter, and number of lysosomes per cell in both control and inhibitor-treated conditions over time to characterize the vacuolation phenotype.
References
- 1. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WikiGenes - PIKFYVE - phosphoinositide kinase, FYVE finger... [wikigenes.org]
- 3. Identification of novel PIKFYVE gene mutations associated with Fleck corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. Gene PIKFYVE: Function, Mutations, and Role in Disease [learn.mapmygenome.in]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. elifesciences.org [elifesciences.org]
- 8. Disruption of PIKFYVE causes congenital cataract in human and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphatidylinositol 3-phosphate-interacting domains in PIKfyve. Binding specificity and role in PIKfyve. Endomenbrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Analysis of Protein–Phosphoinositide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 15. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. | Semantic Scholar [semanticscholar.org]
- 17. longdom.org [longdom.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
regulation of PIKfyve kinase activity
An In-depth Technical Guide to the Regulation of PIKfyve Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing (PIP5K3), is a crucial lipid kinase that plays a central role in cellular homeostasis.[1][2] It is the primary enzyme responsible for the synthesis of two low-abundance but highly significant phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][3][4][5] PIKfyve primarily phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) at the D-5 position of the inositol ring to generate PI(3,5)P₂.[3][6] Through the production of these lipids, PIKfyve orchestrates a multitude of cellular processes, primarily centered around the endosome-lysosome system, including membrane trafficking, endosomal homeostasis, and autophagy.[5][6]
The kinase localizes to the cytosolic leaflet of endosomes by binding to its substrate, PI(3)P, via its FYVE finger domain.[3] Its activity is tightly controlled through protein-protein interactions, post-translational modifications, and substrate availability. Dysregulation of PIKfyve is implicated in a range of human diseases, including neurodegenerative disorders, cancer, and lysosomal storage diseases.[1][5][6] Consequently, PIKfyve has emerged as a compelling therapeutic target, with several small molecule inhibitors being investigated for various pathologies, including cancer, autoimmune disorders, and viral infections like SARS-CoV-2.[1][2][6][7] This guide provides a comprehensive overview of the core mechanisms regulating PIKfyve activity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Regulatory Mechanisms
The activity of PIKfyve is not constitutive but is instead meticulously regulated by a multi-protein complex and by its own phosphorylation state.
The PIKfyve-Vac14-Fig4 Regulatory Complex
Genetic and biochemical studies in both yeast and mammalian cells have established that PIKfyve functions within a ternary complex.[1][7][8] This complex is essential for the tight control of PI(3,5)P₂ synthesis and turnover.
-
Vac14: This protein acts as a scaffold, bringing PIKfyve and Fig4 together. Vac14 is a positive regulator of PIKfyve's kinase activity.[1][9][10]
-
Fig4: Fig4 is a lipid phosphatase that dephosphorylates PI(3,5)P₂ back to PI(3)P.[1] Paradoxically, despite its opposing enzymatic activity, catalytically active Fig4 is also required for the maximal activation of PIKfyve.[1][9] This dual function suggests a sophisticated feedback mechanism where the complex can both synthesize and degrade PI(3,5)P₂, allowing for rapid and precise control over its levels.
Autophosphorylation
PIKfyve possesses intrinsic protein kinase activity and can phosphorylate itself (autophosphorylation) on serine residues.[11] This autophosphorylation serves as a negative regulatory mechanism, inhibiting its lipid kinase activity by up to 70%.[11] This self-regulation provides an additional layer of control, ensuring that PI(3,5)P₂ production can be rapidly attenuated. This inhibition can be reversed by protein phosphatases, suggesting a dynamic cycle of activation and deactivation.[11]
Signaling Pathways and Cellular Functions
PIKfyve and its product PI(3,5)P₂ are integral to several interconnected signaling pathways that govern endomembrane dynamics.
Endosomal Trafficking and Lysosomal Homeostasis
PIKfyve is a master regulator of the endo-lysosomal pathway. Its activity is required for the maturation of early endosomes into late endosomes and multivesicular bodies (MVBs).[12] It also plays a critical role in lysosome reformation, a process involving membrane fission that is essential for maintaining a pool of functional lysosomes.[1] Inhibition of PIKfyve leads to a characteristic cellular phenotype: the formation of large, swollen endosomes and cytoplasmic vacuoles.[1][13][14] This is due to defects in membrane fission and ion homeostasis within the endomembrane system.[1][2] Furthermore, PIKfyve is necessary for retrograde trafficking, the process of transporting proteins from endosomes back to the trans-Golgi network (TGN).[1][15]
Regulation of Autophagy
Autophagy is a cellular degradation process that delivers cytoplasmic components to the lysosome for breakdown and recycling. PIKfyve activity is crucial for the final stages of autophagy, specifically the fusion of autophagosomes with lysosomes to form autolysosomes.[5][16] Pharmacological inhibition or knockdown of PIKfyve results in a profound block in autophagic flux, leading to the accumulation of immature autophagosomes.[15][16] In some cellular contexts, this blockade can trigger an alternative pathway known as secretory autophagy, where autophagic cargo is released from the cell in exosomes.[17]
mTOR Signaling
PIKfyve is also linked to the mTORC1 signaling pathway, a central regulator of cell growth, metabolism, and autophagy. PIKfyve positively regulates mTORC1-dependent phosphorylation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] This phosphorylation keeps TFEB sequestered in the cytoplasm. Consequently, inhibition of PIKfyve leads to the dephosphorylation and nuclear translocation of TFEB, activating lysosomal gene expression.[1][5]
Pharmacological Regulation of PIKfyve
The therapeutic potential of modulating PIKfyve has led to the development of several potent and selective small molecule inhibitors.
Data Presentation: Small Molecule Inhibitors
The following table summarizes quantitative data for commonly cited PIKfyve inhibitors.
| Inhibitor | Type | IC₅₀ | Kd | Notes |
| Apilimod (STA-5326) | Kinase Inhibitor | 14 nM[18][19] | - | Orally available; also inhibits IL-12/IL-23 production.[1][18] Advanced to clinical trials.[20] |
| YM201636 | Kinase Inhibitor | 33 nM[18][21] | - | Highly selective; used extensively to probe PIKfyve function.[2][6] |
| APY0201 | Kinase Inhibitor | 5.2 nM[21] | - | Potent and selective ATP-competitive inhibitor.[] |
| PIKfyve-IN-1 | Kinase Inhibitor | 6.9 nM[21] | - | A potent, cell-active chemical probe.[21] |
| PIKfyve-IN-4 | Kinase Inhibitor | 0.60 nM[21] | - | Orally active and selective inhibitor.[21] |
| WX8 | Kinase Inhibitor | - | 1 nM[23] | Member of a family of inhibitors lethal to autophagy-dependent cancer cells.[16][23] |
| ESK981 | Kinase Inhibitor | - | - | A multi-tyrosine kinase inhibitor identified as a direct PIKfyve inhibitor that blocks autophagy.[24][25] |
| PIK5-12d | PROTAC Degrader | DC₅₀ = 1.48 nM | - | A first-in-class degrader that induces proteasomal degradation of PIKfyve.[20] |
IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant. DC₅₀: Half-maximal degradation concentration.
Experimental Protocols
A variety of biochemical and cell-based assays are used to measure PIKfyve activity and the effects of its modulation.
Protocol 1: In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method to measure the enzymatic activity of purified PIKfyve by quantifying ADP production, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the PIKfyve kinase reaction is carried out, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then measured using a luciferase/luciferin reaction to produce a luminescent signal.[26]
Methodology:
-
Reaction Setup: In a 96-well opaque plate, prepare the reaction mixture by adding diluted active PIKfyve enzyme, the lipid substrate (e.g., PI(3)P:PS), and a lipid kinase buffer.[26]
-
Blank Control: Prepare a blank control reaction containing all components except for the lipid substrate, which is replaced with a lipid dilution buffer.[26]
-
Inhibitor Addition: For inhibitor studies, add various concentrations of the test compound (e.g., YM201636) to the wells. Add an equivalent volume of DMSO for the vehicle control.
-
Initiation: Start the reaction by adding ATP solution. Mix the plate and incubate at 30°C for 40-60 minutes.[26]
-
Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. Mix and incubate at room temperature for 40 minutes to deplete any remaining ATP.[26]
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Mix and incubate at room temperature for 30 minutes.[26]
-
Readout: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus to PIKfyve activity.
-
Data Analysis: Correct the readings by subtracting the blank control value. For inhibitor studies, plot the remaining activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol measures the binding of a compound to PIKfyve within living cells, confirming target engagement.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). HEK293 cells are engineered to express PIKfyve fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. If a test compound enters the cell and binds to PIKfyve, it will displace the tracer, leading to a decrease in the BRET signal.[27]
Methodology:
-
Cell Seeding: Seed HEK293 cells transiently expressing the NanoLuc-PIKfyve fusion protein into the wells of a 384-well plate.[27]
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer.
-
Compound Treatment: Add the test compound at various concentrations and incubate for 1-2 hours in a CO₂ incubator.[27]
-
Signal Measurement: Measure the BRET signal using a plate reader equipped with appropriate filters to detect both the donor (NanoLuc) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against compound concentration to determine the IC₅₀ for target engagement.
Protocol 3: Functional Cellular Assay (Autophagy Blockade)
This assay assesses the functional consequence of PIKfyve inhibition by measuring the accumulation of the autophagosome marker, LC3-II.
Principle: PIKfyve inhibition blocks the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagosomes, which can be quantified by measuring the levels of microtubule-associated protein 1 light chain 3-II (LC3-II), a protein specifically localized to autophagosome membranes.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or U2OS) and treat them with a PIKfyve inhibitor (e.g., YM201636) or vehicle control for a specified time (e.g., 4-16 hours). A positive control for autophagic flux blockade, such as Bafilomycin A1, should be included.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against LC3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio in inhibitor-treated cells compared to the control indicates a blockade of autophagic flux, confirming the functional activity of the PIKfyve inhibitor.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. PIKFYVE - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of PIKfyve in multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. biorxiv.org [biorxiv.org]
- 10. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIKfyve lipid kinase is a protein kinase: downregulation of 5'-phosphoinositide product formation by autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PIKfyve Controls Fluid Phase Endocytosis but Not Recycling/Degradation of Endocytosed Receptors or Sorting of Procathepsin D by Regulating Multivesicular Body Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 15. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. PIKfyve inhibition increases exosome release and induces secretory autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 23. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 27. reactionbiology.com [reactionbiology.com]
The PIKfyve Interactome: A Technical Guide to Core Interactions and Signaling Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and signaling. It plays a central role in the conversion of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a low-abundance but highly potent signaling lipid. This activity is crucial for the homeostasis of endosomes and lysosomes, impacting a wide array of cellular processes including autophagy, endosomal sorting, and retrograde trafficking.[1][2][3] Dysregulation of PIKfyve has been implicated in a range of diseases, from neurodegenerative disorders to cancer and viral infections, making it a compelling target for therapeutic development.[4][5][6] This technical guide provides an in-depth overview of PIKfyve's interactions with other proteins, the signaling pathways it modulates, and detailed experimental protocols for studying these interactions.
Core PIKfyve Interacting Proteins
PIKfyve functions as part of a stable ternary complex that tightly regulates the synthesis and turnover of PI(3,5)P2.[2][7][8] Beyond this core complex, PIKfyve interacts with a number of other proteins that link its enzymatic activity to specific cellular functions.
The PIKfyve-VAC14-FIG4 Complex
The central regulatory hub of PIKfyve activity is its association with the scaffolding protein VAC14 (also known as ArPIKfyve) and the phosphatase FIG4 (Sac3).[7][8][9] This complex ensures the precise spatial and temporal control of PI(3,5)P2 levels.
-
VAC14 (ArPIKfyve): This protein acts as a scaffold, forming a pentameric, star-shaped structure.[6][7][10] Each complex contains five copies of VAC14.[7] VAC14 is essential for the stability and function of the PIKfyve-FIG4 complex.[6][10]
-
FIG4 (Sac3): A phosphatase that dephosphorylates PI(3,5)P2 back to PI(3)P.[8][9] Paradoxically, FIG4 is also required for the full activation of PIKfyve's kinase activity, suggesting a complex regulatory interplay.[7][10] The complex contains a single molecule of FIG4.[7]
-
Stoichiometry: The stable PIKfyve-VAC14-FIG4 complex exhibits a 1:5:1 stoichiometry.[7]
Other Key Interacting Proteins
-
RABEPK (p40): An effector of the Rab9 GTPase, RABEPK interacts with the chaperonin-like domain of PIKfyve.[3][11][12] This interaction is crucial for the recruitment of RABEPK to endosomal membranes and is implicated in the transport from late endosomes to the trans-Golgi network (TGN).[3][12] The interaction has been validated by yeast two-hybrid assays, GST pull-down assays, and co-immunoprecipitation.[3]
-
JLP (SPAG9): A kinesin adaptor protein that links PIKfyve to microtubule-based transport.[13][14] This interaction is thought to be important for the movement of PIKfyve-containing vesicles along microtubules.[13]
Quantitative Data on PIKfyve Interactions
Obtaining precise quantitative data, such as binding affinities (Kd values), for the interactions within the PIKfyve complex and with its other partners has been challenging. The available data is summarized below.
| Interacting Proteins | Method | Quantitative Data | Reference(s) |
| PIKfyve : VAC14 : FIG4 | Negative Stain Electron Microscopy | Stoichiometry: 1:1:5 | [7] |
| PIKfyve : RABEPK (p40) | Yeast Two-Hybrid, GST Pull-down, Co-IP | Interaction confirmed, but no specific binding affinity reported. | [3] |
| PIKfyve : JLP (SPAG9) | Co-immunoprecipitation | Interaction confirmed, but no specific binding affinity reported. | [14] |
Note: While direct binding affinities are not widely reported, the stability of the PIKfyve-VAC14-FIG4 complex suggests high-affinity interactions between its components.
PIKfyve in Cellular Signaling Pathways
PIKfyve is a key node in several critical signaling pathways, most notably the mTOR and AMPK pathways, which are central regulators of cellular metabolism and growth.
PIKfyve and mTOR Signaling
The mechanistic target of rapamycin (mTOR) signaling pathway is a master regulator of cell growth, proliferation, and metabolism. PIKfyve activity is essential for the proper regulation of mTOR signaling.[1][4][15] Inhibition of PIKfyve leads to the dysregulation of mTOR, contributing to lysosomal disorders.[1][4] Specifically, PIKfyve activity is required for the mTORC1-dependent phosphorylation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2]
PIKfyve-mTOR signaling pathway regulating TFEB and autophagy.
PIKfyve and AMPK Signaling
The AMP-activated protein kinase (AMPK) is a critical energy sensor that maintains cellular energy homeostasis. AMPK directly phosphorylates PIKfyve, particularly in response to cellular stress such as glucose starvation.[10][16][17] This phosphorylation event is crucial for the regulation of glucose uptake and autophagy.[16][18][19] AMPK-activated ULK1 also phosphorylates PIKfyve, leading to the production of PtdIns5P and the formation of autophagosomes.[10][20][21]
AMPK-ULK1-PIKfyve signaling axis in autophagy induction.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the robust investigation of PIKfyve interactions.
Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions
This protocol describes the co-immunoprecipitation of a target protein with PIKfyve from cell lysates.
Workflow for Co-Immunoprecipitation of PIKfyve and its interactors.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells expressing the proteins of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for PIKfyve (or the bait protein) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, for functional assays, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.
-
For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
-
Proximity-Dependent Biotin Identification (BioID) for Interactome Mapping
BioID is a powerful technique to identify both stable and transient protein interactions in a cellular context.[4][7][22][23]
Workflow for Proximity-Dependent Biotin Identification (BioID).
Methodology:
-
Construct Generation and Transfection:
-
Generate a fusion construct of PIKfyve with a promiscuous biotin ligase (e.g., BirA*).
-
Transfect cells with the PIKfyve-BirA* construct. A control expressing BirA* alone is essential.
-
-
Biotin Labeling:
-
Supplement the cell culture medium with excess biotin (e.g., 50 µM) for 18-24 hours to allow for biotinylation of proximal proteins.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., RIPA buffer) to disrupt protein complexes and ensure only covalently biotinylated proteins are purified.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
-
Washing and Elution:
-
Perform extensive washes to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads.
-
-
Mass Spectrometry Analysis:
-
Identify the eluted proteins by mass spectrometry.
-
Compare the identified proteins from the PIKfyve-BirA* sample to the BirA* control to identify specific proximal interactors.
-
In Vitro Kinase Assay for PIKfyve Activity
This protocol is for measuring the lipid kinase activity of PIKfyve in vitro.[17][24][25][26]
Workflow for an in vitro PIKfyve kinase assay.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Add the lipid substrate, phosphatidylinositol 3-phosphate (PI(3)P), typically in the form of liposomes.
-
Add purified recombinant PIKfyve enzyme.
-
To test inhibitors, pre-incubate the enzyme with the compound before adding ATP.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP. For radioactive assays, include [γ-³²P]ATP. For non-radioactive assays, use unlabeled ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).
-
-
Termination and Product Detection:
-
Radioactive Assay: Stop the reaction by adding an acidic solution (e.g., 1M HCl). Extract the lipids and separate them by thin-layer chromatography (TLC). Visualize the radiolabeled PI(3,5)P2 product by autoradiography and quantify using a phosphorimager.
-
Non-Radioactive Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity. Follow the manufacturer's protocol for the ADP-Glo™ kinase assay.
-
Conclusion
PIKfyve is a multifaceted protein that sits at the crossroads of fundamental cellular processes. Its intricate network of protein interactions, particularly within the PIKfyve-VAC14-FIG4 complex, and its integration into major signaling pathways like mTOR and AMPK, underscore its importance in cellular homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of PIKfyve biology. A deeper understanding of the PIKfyve interactome will be instrumental in the development of novel therapeutic strategies for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Vac14-interaction Network Is Linked to Regulators of the Endolysosomal and Autophagic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PIKfyve complex regulates the early melanosome homeostasis required for physiological amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VAC14 oligomerization is essential for the function of the FAB1/PIKfyve-VAC14-FIG4 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into lysosomal PI(3,5)P2 homeostasis from a structural- biochemical analysis of the PIKfyve lipid kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The vacuolar morphology protein VAC14 plays an important role in sexual development in the filamentous ascomycete Sordaria macrospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. The Vac14p–Fig4p complex acts independently of Vac7p and couples PI3,5P2 synthesis and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Vac14-interaction network is linked to regulators of the endolysosomal and autophagic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AMPK-activated ULK1 phosphorylates PIKFYVE to drive formation of PtdIns5P-containing autophagosomes during glucose starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An AMPK-ULK1-PIKFYVE signaling axis for PtdIns5P-dependent autophagy regulation upon glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Probing PIKfyve Kinase Activity In Vitro: An Application Note for PIKfyve-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a lipid kinase, is a critical regulator of intracellular trafficking and cellular homeostasis through its synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] The primary substrate for PIKfyve is phosphatidylinositol 3-phosphate (PI(3)P), which it converts to PtdIns(3,5)P₂.[1][3] This enzymatic activity is central to processes such as endosome-to-lysosome fusion, retrograde trafficking, and autophagy.[1][4] Dysregulation of PIKfyve has been implicated in various diseases, including neurodegenerative disorders, cancer, and viral infections, making it a compelling target for therapeutic intervention.[1][2] PIKfyve-IN-1 is a potent and selective inhibitor of PIKfyve, serving as a valuable chemical probe to investigate its biological functions and for drug discovery efforts. This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds.
PIKfyve Signaling Pathway
PIKfyve functions within a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which together regulate the synthesis and turnover of PtdIns(3,5)P₂.[1] The activity of PIKfyve can be modulated by upstream kinases such as AMP-activated protein kinase (AMPK) and protein kinase B (Akt/PKB).[5][6] The products of PIKfyve, PtdIns(3,5)P₂ and PtdIns5P, act as signaling molecules that recruit downstream effector proteins to regulate endosomal and lysosomal function.[1] Inhibition of PIKfyve with compounds like this compound disrupts these pathways, leading to enlarged endosomes and lysosomes, and affecting cellular processes like autophagy and mTOR signaling.[4][7]
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. PIKFYVE - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. PIKfyve: a new fish in the growing pool of AMPK substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for PIKfyve-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve-IN-1 is a potent, cell-active, and selective chemical probe for the lipid kinase PIKfyve.[1] PIKfyve is the primary enzyme responsible for synthesizing phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol-5-phosphate (PtdIns5P) from its substrate, phosphatidylinositol-3-phosphate (PtdIns3P).[2][3][4] As a critical regulator of endolysosomal trafficking, PIKfyve plays a crucial role in numerous cellular processes, including lysosome homeostasis, autophagy, and endocytic cargo transport.[3][4][5][6]
Inhibition of PIKfyve with this compound leads to a series of distinct and observable cellular phenotypes. The most prominent of these is the formation of large cytoplasmic vacuoles, which are swollen endosomes and lysosomes resulting from impaired membrane fission and trafficking.[4][5][7][8] This disruption of lysosomal function also blocks autophagic flux, leading to the accumulation of autophagosomes.[7][9][10] Due to its central role in these pathways, targeting PIKfyve is an active area of research for various therapeutic applications, including cancer, neurodegenerative diseases, and virology.[1][9][11][12]
These application notes provide a comprehensive guide to using this compound in cell culture, including its biochemical properties, detailed experimental protocols, and the key cellular pathways it modulates.
Data Presentation
Quantitative data for this compound is summarized below to facilitate experimental design.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | IC50 Value | Notes |
|---|---|---|---|
| Enzymatic Assay | PIKfyve | 6.9 nM | In vitro biochemical assay measuring direct inhibition of the enzyme.[1][13][14] |
| NanoBRET Assay | PIKfyve | 4.0 nM | Cell-based target engagement assay in HEK293T cells.[1][13] |
| Viral Replication | MHV Coronavirus | 23.5 nM | Inhibition of Murine Hepatitis Virus replication.[1] |
| Viral Replication | SARS-CoV-2 | 19.5 nM | Inhibition of SARS-CoV-2 replication.[1] |
Table 2: Effective Concentrations of Various PIKfyve Inhibitors in Cell Culture
| Inhibitor | Cell Line | Assay | Effective Concentration (IC50) | Reference |
|---|---|---|---|---|
| WX8 | 12 Cancer Cell Lines | Cell Viability (3 days) | Median IC50: 0.2 µM | [15] |
| WX8 | 8 Normal Fibroblast Lines | Cell Viability (3 days) | Median IC50: 2.7 µM | [15] |
| Apilimod | Mouse Embryonic Fibroblasts | Viability (18h, serum-starved) | 20 nM | [2] |
| YM201636 | Mouse Embryonic Fibroblasts | Viability (18h, serum-starved) | 800 nM | [2] |
| PIK5-12d (PROTAC) | VCaP Prostate Cancer | Cell Proliferation | 522.3 nM |[9] |
Note: The effective concentration can vary significantly depending on the cell type, treatment duration, and specific endpoint being measured. The values above serve as a starting point for dose-response experiments.
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway affected by this compound and a typical experimental workflow are provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. eubopen.org [eubopen.org]
- 14. Probe SGC-PIKFYVE-1 | Chemical Probes Portal [chemicalprobes.org]
- 15. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with PIKfyve Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), is a critical regulator of endosomal and lysosomal trafficking.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[1][4] This document provides detailed application notes and protocols for the in vivo use of PIKfyve inhibitors, with a focus on providing guidance for compounds like PIKfyve-IN-1, for which direct in vivo data is not yet publicly available. The protocols and dosage information are based on studies with other potent and selective PIKfyve inhibitors, such as apilimod and the second-generation chemical probe, compound 40 .
PIKfyve Signaling Pathway
PIKfyve is a key enzyme in the phosphoinositide signaling pathway, controlling the identity and function of endolysosomal compartments. It catalyzes the conversion of PI(3)P to PI(3,5)P₂, a low-abundance but critical signaling lipid. This conversion is essential for the regulation of endosome fission, trafficking, and the biogenesis of lysosomes.[2] Inhibition of PIKfyve leads to the accumulation of PI(3)P, causing swelling of endosomes and lysosomes, and disrupting cellular processes such as autophagy and endocytic trafficking.[3][4][5] Furthermore, PIKfyve activity has been shown to be a negative regulator of mTOR signaling, a central pathway in cell growth and metabolism.[6]
Caption: PIKfyve Signaling Pathway.
Quantitative Data for In Vivo Studies of PIKfyve Inhibitors
The following table summarizes in vivo dosage and administration data for the well-characterized PIKfyve inhibitors, apilimod and compound 40 . This information can serve as a valuable reference for designing in vivo studies with this compound, a potent inhibitor for which in vivo data is not yet available.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Frequency | Reference |
| Compound 40 | CD-1 Mice | Pharmacokinetic study | 10 mg/kg | Intraperitoneal (IP) & Oral (PO) | Single dose | [7][8] |
| Compound 40 | CD-1 Mice | Pharmacokinetic study | 30 mg/kg | Intraperitoneal (IP) & Oral (PO) | Single dose | [7][8] |
| Apilimod | Mice | B-cell non-Hodgkin lymphoma | 50-150 mg/kg | Oral (PO) | Once a day | [9] |
| Apilimod | Mice | B-cell non-Hodgkin lymphoma | ~41 mg/kg | Oral (PO) | Twice a day | [9][10] |
| Apilimod | Mice | Frontotemporal Dementia / ALS | 0.5, 3, or 20 µM (0.3 µL) | Direct hippocampal injection | Single dose | [10] |
| Apilimod | Mice | Pulmonary Fibrosis | 10, 20, or 40 mg/kg | Intraperitoneal (IP) | Three injections | [11] |
| Apilimod | Mice | COVID-19 | 50 mg/kg | Intraperitoneal (IP) | Once daily | [12] |
Experimental Protocols
General Experimental Workflow for In Vivo PIKfyve Inhibition
Caption: General In Vivo Experimental Workflow.
Formulation of PIKfyve Inhibitors for In Vivo Administration
Note: The optimal formulation will depend on the specific physicochemical properties of this compound. The following is a general protocol based on formulations used for other small molecule inhibitors.
Materials:
-
PIKfyve Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween 80 (Polysorbate 80)
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Protocol for a Clear Solution (example): [13]
-
Prepare a stock solution of the PIKfyve inhibitor in DMSO. For example, a 10 mg/mL stock.
-
For a final dosing solution, calculate the required volumes of each component. An example formulation could be:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline or PBS
-
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the saline or PBS to the desired final volume and mix until homogeneous.
-
The final solution should be clear. If precipitation occurs, adjustments to the formulation may be necessary. It is recommended to prepare the formulation fresh before each use.
Animal Handling and Administration
Animals:
-
The choice of animal model will depend on the research question. Mice (e.g., CD-1, C57BL/6) are commonly used.[7][8][12]
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in preclinical studies.[7][8][11][12]
-
Oral Gavage (PO): Used to assess oral bioavailability and efficacy.[7][8][9]
-
Direct Tissue Injection: For localized effects, as demonstrated by direct hippocampal injection.[10]
Protocol for Intraperitoneal (IP) Injection:
-
Accurately weigh each animal to determine the correct injection volume.
-
Restrain the animal appropriately. For mice, scruffing the neck and securing the tail is a common method.
-
Tilt the animal slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the drug formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
Suggested Starting Dose for this compound In Vivo Studies
Given the lack of direct in vivo data for this compound, a cautious approach is recommended. Based on the data for the highly potent second-generation inhibitor, compound 40 , a starting dose-finding study could begin in the range of 5-10 mg/kg for both intraperitoneal and oral administration.[7][8]
It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to establish a therapeutic window. This involves administering increasing doses of this compound to different cohorts of animals and closely monitoring for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
Endpoint Analysis
The choice of endpoint analysis will be dictated by the specific aims of the study. Common endpoints in studies involving PIKfyve inhibitors include:
-
Pharmacokinetic analysis: Measurement of drug concentration in plasma and tissues over time to determine parameters like Cmax, Tmax, and half-life.[7][8]
-
Tumor growth inhibition: In cancer models, tumor volume and weight are measured throughout the study.[9]
-
Immunohistochemistry and Immunofluorescence: To assess changes in protein expression and localization in tissues (e.g., markers of autophagy, endosomal integrity).[5]
-
Western Blotting: To quantify changes in protein levels in tissue lysates.
-
Behavioral tests: In neuroscience models, to assess cognitive or motor function.
-
Histopathological analysis: To examine tissue morphology and signs of toxicity or therapeutic effect.
Conclusion
While direct in vivo data for this compound is not yet available, the extensive research on other potent and selective PIKfyve inhibitors like apilimod and compound 40 provides a strong foundation for designing and executing in vivo studies. By carefully considering the formulation, administration route, and starting dose, and by conducting thorough dose-finding and toxicity assessments, researchers can effectively investigate the in vivo efficacy of this compound in various disease models. The provided protocols and data tables serve as a comprehensive guide to aid in the successful implementation of these studies.
References
- 1. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. biorxiv.org [biorxiv.org]
- 12. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PIKfyve-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve-IN-1 is a potent and cell-active inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), a crucial enzyme in the regulation of endosomal and lysosomal trafficking.[1] PIKfyve catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns(3)P). Inhibition of PIKfyve has been shown to disrupt various cellular processes, including autophagy, viral entry and replication, and lysosomal homeostasis, making it a valuable tool for studying these pathways and a potential therapeutic target.[1][2] This document provides detailed information on the solubility, preparation, and application of this compound in various experimental settings.
Physicochemical and In Vitro Activity Data
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Assay Type | IC50 Value | Reference |
| PIKfyve Enzymatic Assay | 6.9 nM | [1] |
| PIKfyve NanoBRET Assay | 4.01 nM | [1] |
| MHV Replication Inhibition | 23.5 nM | [1] |
| SARS-CoV-2 Replication Inhibition | 19.5 nM | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (301.74 mM) | Ultrasonic and warming to 80°C may be required. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL (7.54 mM) | Requires ultrasonic treatment to achieve a clear solution. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.54 mM) | Forms a clear solution. |
| 10% DMSO / 90% Corn Oil | 2.5 mg/mL (7.54 mM) | Requires ultrasonic treatment to achieve a clear solution. |
Preparation of this compound Solutions
Stock Solution Preparation (in DMSO)
-
To prepare a high-concentration stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 3.314 mg of this compound (MW: 331.41 g/mol ) in 1 mL of DMSO.
-
Aid dissolution by warming the solution to 37°C and using an ultrasonic bath.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Preparation of Working Solutions for In Vitro Assays
-
For cell-based assays, dilute the DMSO stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Preparation of Formulations for In Vivo Administration
-
Formulation 1 (PEG300/Tween-80/Saline):
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Bring the final volume to 1 mL with saline.
-
Use sonication to ensure the final solution is clear. This formulation yields a 2.5 mg/mL solution.[1]
-
-
Formulation 2 (SBE-β-CD in Saline):
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add 10% DMSO (containing the appropriate amount of this compound) to 90% of the SBE-β-CD solution.
-
This method can achieve a solubility of ≥ 2.5 mg/mL.[1]
-
-
Formulation 3 (Corn Oil):
-
Add 10% DMSO (containing this compound) to 90% corn oil.
-
Use sonication to aid dissolution. This can achieve a solubility of 2.5 mg/mL.[1]
-
Experimental Protocols
1. PIKfyve NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to the PIKfyve kinase within living cells.
-
Materials:
-
HEK293 cells
-
PIKFYVE-NanoLuc® Fusion Vector
-
Transfection reagent (e.g., Lipofectamine)
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
96-well or 384-well plates
-
Luminometer
-
-
Protocol:
-
Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
Seed the transfected cells into 96-well or 384-well plates.
-
Pre-treat the cells with the NanoBRET™ Tracer.
-
Add serial dilutions of this compound or a reference compound to the wells and incubate for 1-2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Measure the BRET signal using a luminometer.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[3][4]
-
Workflow for PIKfyve NanoBRET™ Assay
Caption: Workflow for the PIKfyve NanoBRET™ Target Engagement Assay.
2. Western Blotting for PIKfyve Signaling
This protocol can be used to assess the effect of this compound on downstream signaling pathways, such as mTOR signaling.
-
Materials:
-
Cell line of interest (e.g., HeLa, RAW264.7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-4E-BP1, anti-p-S6K, anti-LC3B, anti-PIKfyve)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time. A DMSO vehicle control should be included.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[2][5]
-
3. Immunofluorescence for Cellular Phenotypes
This protocol allows for the visualization of cellular changes induced by this compound, such as vacuole formation or changes in protein localization.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-LAMP1, anti-LC3B)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorophore-conjugated secondary antibodies and a nuclear stain.
-
Mount the coverslips and visualize using a fluorescence microscope.[6][7]
-
PIKfyve Signaling Pathway
PIKfyve is a central regulator of endolysosomal dynamics. It phosphorylates PtdIns(3)P to generate PtdIns(3,5)P2. This conversion is critical for the fission of vesicles from endosomes and lysosomes, thereby controlling their size and number. Inhibition of PIKfyve leads to an accumulation of PtdIns(3)P and a depletion of PtdIns(3,5)P2, resulting in the formation of large vacuoles due to uncontrolled fusion of endolysosomes.[8]
PIKfyve activity is also intricately linked to the mTOR signaling pathway, a master regulator of cell growth and metabolism. Under nutrient-rich conditions, mTOR is active on the lysosomal surface. However, under starvation, PIKfyve is required for the proper inactivation of mTOR.[2] Inhibition of PIKfyve can therefore lead to aberrant mTOR signaling.
Furthermore, PIKfyve plays a role in autophagy, a cellular recycling process. By controlling lysosomal function, PIKfyve influences the final stages of autophagy where autophagosomes fuse with lysosomes to degrade their contents. Inhibition of PIKfyve can block autophagic flux, leading to an accumulation of autophagosomes.[2]
PIKfyve Signaling Diagram
Caption: Simplified PIKfyve signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. carnabio.com [carnabio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for PIKfyve
Audience: Researchers, scientists, and drug development professionals.
Introduction
PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2] This enzymatic activity is fundamental to various cellular processes, including endosomal trafficking, lysosome homeostasis, and autophagy.[1][3] PIKfyve is primarily localized to the membranes of early and late endosomes, as well as lysosomes.[2][4][5] Its inhibition or depletion leads to the formation of enlarged cytoplasmic vacuoles and disrupts endosome-to-TGN trafficking, highlighting its importance in maintaining cellular integrity.[2][3][6]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of PIKfyve. This application note provides a detailed protocol for the immunofluorescent staining of PIKfyve in cultured cells, guidelines for data interpretation, and relevant quantitative data to assist researchers in their experimental design.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling role of PIKfyve and the general workflow for its immunofluorescent detection.
Figure 1: Simplified PIKfyve signaling pathway on the endosomal membrane.
Figure 2: Step-by-step workflow for PIKfyve immunofluorescence staining.
Experimental Protocols
This protocol is a general guideline for staining PIKfyve in cultured mammalian cells. Optimization may be required for different cell lines and antibodies.
Materials and Reagents:
-
Cells: Cultured cells grown on sterile glass coverslips.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.[1]
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS.
-
Primary Antibody: Anti-PIKfyve antibody (see Table 1 for examples).
-
Secondary Antibody: Fluorophore-conjugated antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Microscope: Fluorescence or confocal microscope.
Procedure:
-
Cell Preparation: a. Plate cells onto sterile glass coverslips in a petri dish or multi-well plate. b. Culture cells to the desired confluency (typically 50-70%).
-
Fixation: a. Aspirate the culture medium. b. Gently wash the cells once with PBS. c. Fix the cells by adding 4% PFA and incubating for 15-30 minutes at room temperature.[1]
-
Permeabilization: a. Aspirate the fixative and wash the cells three times with PBS for 5 minutes each. b. Permeabilize the cells by adding 0.2% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[1]
-
Blocking: a. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each. b. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: a. Dilute the anti-PIKfyve primary antibody in Blocking Buffer to the recommended concentration (see Table 1). b. Aspirate the Blocking Buffer from the coverslips. c. Add the diluted primary antibody solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: a. Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. c. Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light. b. (Optional) If nuclear counterstaining is desired, incubate with a diluted DAPI solution for 5 minutes. c. Wash the cells a final time with PBS. d. Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Imaging: a. Allow the mounting medium to cure according to the manufacturer's instructions. b. Visualize the staining using a fluorescence or confocal microscope. PIKfyve is expected to show a punctate cytoplasmic pattern, consistent with its endosomal and lysosomal localization.[4]
Quantitative Data Presentation
The optimal antibody concentration is critical for achieving a high signal-to-noise ratio. The following table summarizes recommended starting dilutions for commercially available PIKfyve antibodies validated for immunofluorescence.
| Product Name | Supplier | Host | Type | Recommended Dilution (IF/ICC) |
| Anti-PIKFYVE Antibody (HPA042604) | Human Protein Atlas | Rabbit | Polyclonal | 1:50 - 1:200[7] |
| PIP5K Antibody (SAB4500758) | Sigma-Aldrich | Rabbit | Polyclonal | 1:100 - 1:500[8] |
| PIKFYVE Antibody (DF13761) | Affinity Biosciences | Rabbit | Polyclonal | 1:100 - 1:500[9] |
| PCRP-PIKFYVE-1H2 | DSHB | Mouse | Monoclonal | 2-5 µg/mL (starting concentration)[10] |
| PIKfyve Antibody | Echelon Biosciences | Rabbit | Polyclonal | Validated for ICC (dilution not specified)[11] |
Note: The optimal dilution should be determined experimentally by the end-user.
Data Interpretation and Troubleshooting
-
Expected Localization: PIKfyve is a 237 kDa protein that localizes primarily to early endosomes.[4][11] Therefore, a successful staining should reveal a punctate pattern within the cytoplasm, consistent with vesicular structures. In some cell types, it may also be found on late endosomes and lysosomes.[2][6]
-
High Background: This can be caused by incomplete washing, insufficient blocking, or an excessively high antibody concentration. Increase the duration or number of wash steps, try a different blocking agent, or titrate the primary antibody concentration.
-
No Signal or Weak Signal: This could be due to a low antibody concentration, inactive antibody, or issues with the fixation/permeabilization steps. Ensure the antibody has been stored correctly. Verify the expression level of PIKfyve in your cell line. Optimize the primary antibody incubation time and concentration.
-
Non-specific Staining: If staining appears diffuse or localizes to incorrect compartments (e.g., strong, uniform nuclear staining), consider issues with antibody specificity or cell fixation. Always include a secondary antibody-only control to check for non-specific binding of the secondary antibody.
References
- 1. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 2. PIKFYVE - Wikipedia [en.wikipedia.org]
- 3. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and subcellular localization of a human phosphatidylinositol 3-phosphate 5-kinase, PIKfyve/Fab1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-PIKFYVE Human Protein Atlas Antibody [atlasantibodies.com]
- 8. PIP5K antibody Western, Immunofluorescence SAB4500758 PIKfyve [sigmaaldrich.com]
- 9. PIKFYVE Antibody | Affinity Biosciences [affbiotech.com]
- 10. dshb.biology.uiowa.edu [dshb.biology.uiowa.edu]
- 11. PIKfyve Antibody, polyclonal - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Measuring PtdIns(3,5)P2 Levels Following PIKfyve Inhibition
Introduction
Phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2] is a low-abundance signaling lipid crucial for regulating endosomal and lysosomal pathways, including membrane trafficking, autophagy, and ion homeostasis.[1][2] It is synthesized from Phosphatidylinositol 3-phosphate (PtdIns3P) by the lipid kinase PIKfyve.[3] Inhibition of PIKfyve leads to a rapid depletion of PtdIns(3,5)P2, causing profound effects on cellular function, such as the enlargement of endosomes and lysosomes.[3][4] Consequently, PIKfyve has emerged as a significant target for drug development in various diseases, including cancer, neurodegenerative disorders, and viral infections.[5][6] Accurate measurement of PtdIns(3,5)P2 levels following the application of PIKfyve inhibitors is therefore critical for researchers, scientists, and drug development professionals to understand the inhibitor's efficacy, mechanism of action, and downstream cellular consequences. These application notes provide detailed protocols for the quantification of PtdIns(3,5)P2.
PIKfyve Signaling Pathway
PIKfyve is the primary enzyme responsible for the synthesis of PtdIns(3,5)P2 in mammalian cells.[3] It functions within a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which are essential for its regulation.[1] The substrate for PIKfyve, PtdIns3P, is primarily generated by the class III PI3-kinase Vps34 and is localized to endosomal membranes.[4] PIKfyve phosphorylates PtdIns3P at the D-5 position of the inositol ring to produce PtdIns(3,5)P2.[7] This lipid then recruits effector proteins to regulate endolysosomal dynamics. Inhibition of PIKfyve blocks this conversion, leading to a decrease in PtdIns(3,5)P2 and a potential accumulation of its precursor, PtdIns3P.[8]
Quantitative Data on PIKfyve Inhibition
Pharmacological inhibition of PIKfyve results in a significant and rapid decrease in cellular PtdIns(3,5)P2 levels. The extent of this reduction is dependent on the inhibitor concentration and cell type.
| Inhibitor | Concentration | Cell Type | PtdIns(3,5)P2 Reduction (% of Control) | Reference |
| YM201636 | 800 nM | NIH3T3 cells | ~80% | [9][10] |
| YM201636 | 160 nM | 3T3L1 adipocytes | ~28-46% | [8] |
| YM201636 | 160 nM | HEK293 cells | ~28-46% | [8] |
| Apilimod | Not Specified | HEK293 cells | Reduced to undetectable levels | [11] |
Experimental Protocols
The measurement of PtdIns(3,5)P2 is challenging due to its extremely low cellular abundance.[1] The most common and reliable methods involve either radiolabeling followed by HPLC separation or mass spectrometry.
Protocol 1: Radiolabeling and HPLC Analysis of PtdIns(3,5)P2
This method provides a highly sensitive way to measure relative changes in phosphoinositide levels.[12][13]
1. Cell Culture and Metabolic Labeling: a. Plate cells (e.g., NIH3T3, HEK293) to achieve ~70-80% confluency on the day of the experiment. b. For equilibrium labeling, incubate cells for 24-72 hours in inositol-free DMEM supplemented with 10% dialyzed FBS and 10-20 µCi/mL myo-[³H]inositol.[12][14] c. On the day of the experiment, replace the medium with fresh labeling medium containing the desired concentration of PIKfyve inhibitor (e.g., 800 nM YM201636) or vehicle control (DMSO).[9] d. Incubate for the desired time (e.g., 30-60 minutes).
2. Lipid Extraction: Polyphosphoinositides are tightly bound to proteins and require acidic conditions for efficient extraction.[15][16] a. Aspirate the medium and stop the reaction by adding 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA). b. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 10 minutes at 4°C. c. Wash the pellet twice with 5% TCA containing 1 mM EDTA. d. Add 750 µL of Chloroform:Methanol:12N HCl (200:400:1 v/v/v) to the pellet.[15] Vortex thoroughly. e. Induce phase separation by adding 250 µL of chloroform and 250 µL of 0.1 N HCl.[15] f. Vortex vigorously and centrifuge at 3,000 rpm for 10 minutes to separate the phases. g. Carefully collect the lower organic (chloroform) phase, which contains the lipids. Dry the lipid extract under a stream of nitrogen.
3. Deacylation: This step removes the fatty acid chains, rendering the glycerophosphoinositol head groups water-soluble for HPLC analysis.[17][18] a. Resuspend the dried lipid extract in 50 µL of a methylamine reagent (methylamine in methanol/water/1-butanol; 46:43:11 v/v/v).[17][18] b. Incubate at 53°C for 50 minutes in a thermomixer.[17][18] c. Dry the sample completely under a stream of nitrogen. d. Resuspend the deacylated lipids (now glycerophosphoinositols or GroPIns) in 50 µL of ultrapure water.[17][18]
4. HPLC Separation and Quantification: a. Inject the resuspended GroPIns sample onto an anion-exchange HPLC column (e.g., Partisphere SAX). b. Elute the GroPIns species using a gradient of ammonium phosphate buffer. c. The eluate is mixed with scintillation fluid and passed through a flow scintillation detector to measure radioactivity.[14] d. PtdIns(3,5)P2 levels are determined by integrating the peak corresponding to its elution time (established using standards) and normalizing to the total radioactivity incorporated into all phosphoinositides or to the parent lipid, PI.
Protocol 2: Mass Spectrometry (LC-MS/MS) Analysis of PtdIns(3,5)P2
This method allows for absolute quantification of different phosphoinositide species without the need for radioactivity.[17]
1. Cell Culture and Inhibitor Treatment: a. Culture cells and treat with the PIKfyve inhibitor or vehicle as described in Protocol 1, Step 1 (without radiolabeling). b. It is crucial to have a sufficient number of cells (e.g., 1-10 million) to detect the low-abundance PtdIns(3,5)P2.
2. Lipid Extraction: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells and perform an acidified chloroform/methanol extraction as detailed in Protocol 1, Step 2.[17] c. It is highly recommended to spike the sample with a known amount of an internal standard (e.g., a synthetic PtdIns(3,5)P2 with non-natural fatty acid chains) prior to extraction to control for extraction efficiency and instrument variability.[19]
3. Sample Preparation and LC-MS/MS Analysis: a. The dried lipid extract can be analyzed directly or after deacylation (as in Protocol 1, Step 3), which can improve chromatographic separation of isomers.[17][18] b. Resuspend the sample in a suitable solvent for injection (e.g., methanol/chloroform). c. Separate the phosphoinositide species using high-performance ion chromatography or reversed-phase liquid chromatography.[17] d. Analyze the eluate using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[19] Specific precursor-product ion transitions for PtdIns(3,5)P2 and the internal standard are monitored for high selectivity and sensitivity.
4. Data Analysis and Quantification: a. Identify the PtdIns(3,5)P2 peak based on its retention time and specific MRM transition. b. Quantify the amount of endogenous PtdIns(3,5)P2 by comparing its peak area to that of the internal standard. c. Results are typically expressed as pmol per million cells or pmol per mg of protein.[17]
Troubleshooting and Key Considerations
-
Low Abundance: PtdIns(3,5)P2 is one of the least abundant phosphoinositides, often constituting only ~0.1-0.3% of total PtdIns.[14] Methods must be highly sensitive. Ensure sufficient starting material.
-
Extraction Efficiency: The use of acidified solvents is critical for the quantitative recovery of highly phosphorylated and acidic lipids like PtdIns(3,5)P2.[15]
-
Isomer Separation: Distinguishing PtdIns(3,5)P2 from other PIP2 isomers [e.g., PtdIns(3,4)P2, PtdIns(4,5)P2] is essential.[20] HPLC and ion chromatography methods are optimized for this separation.[17]
-
Inhibitor Specificity: Be aware of the inhibitor's specificity. For example, YM201636 is highly selective for PIKfyve over other PI kinases like p110α.[9]
-
Controls: Always include a vehicle-treated control to establish baseline PtdIns(3,5)P2 levels. For inhibitor studies, a dose-response curve can provide valuable information on the IC50 in a cellular context.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. apexbt.com [apexbt.com]
- 8. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Detection of Phosphoinositide Lipids by Radioactive Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoinositides | Cyberlipid [cyberlipid.gerli.com]
- 16. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Creating and Characterizing PIKfyve Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and cellular homeostasis.[1][2] It is the sole enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and also contributes to the cellular pool of phosphatidylinositol 5-phosphate (PtdIns5P).[1][3] These lipids are key signaling molecules that modulate the function of endosomes, lysosomes, and autophagosomes.[4] Dysregulation of PIKfyve activity is associated with various pathological conditions, including neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention.[2] Global knockout of the PIKFYVE gene is embryonically lethal in mice, highlighting its vital role in development.[2][5] The most prominent cellular phenotype upon genetic or pharmacological inhibition of PIKfyve is the formation of large cytoplasmic vacuoles, indicating severe disruption of lysosomal and endosomal homeostasis.[2]
These application notes provide a comprehensive guide for creating and characterizing PIKfyve knockout cell lines using the CRISPR-Cas9 system. Detailed protocols for the generation of knockout cell lines, their validation, and subsequent phenotypic analysis are provided to facilitate research into the multifaceted roles of PIKfyve.
PIKfyve Signaling Pathways
PIKfyve functions within a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which together regulate the synthesis and turnover of PtdIns(3,5)P2.[6] This lipid product is crucial for the regulation of endosome-to-TGN retrograde transport, lysosomal fission, and autophagy.[4] PIKfyve has also been implicated in the regulation of the mTOR signaling pathway, a central regulator of cell metabolism and growth.[2][7] Inhibition of PIKfyve has been shown to impair the translocation of the mTOR inhibitor TSC2 to the lysosome, leading to sustained mTOR activity.[2]
Creating PIKfyve Knockout Cell Lines
The CRISPR-Cas9 system is a powerful tool for generating gene knockouts. The following protocol outlines the steps for creating PIKfyve knockout cell lines.
Protocol: CRISPR-Cas9 Mediated Knockout of PIKfyve
1. sgRNA Design and Synthesis:
-
Design sgRNAs targeting an early exon of the PIKFYVE gene to ensure a frameshift mutation leading to a non-functional protein. Online design tools are available for this purpose.
-
A validated sgRNA sequence for human PIKFYVE is GGGCTGGCATCATAACAACC.[8]
-
Synthesize or order the designed sgRNAs.
2. Transfection:
-
Co-transfect a Cas9 expression vector and the sgRNA vector into the desired cell line (e.g., HEK293T, HeLa).
-
Alternatively, deliver Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex.
-
Optimize transfection efficiency for the specific cell line being used.
3. Single-Cell Cloning:
-
Two to three days post-transfection, dilute the cells to a concentration of a single cell per well in 96-well plates.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates, especially if using a Cas9 vector with a fluorescent reporter.
4. Expansion and Screening:
-
Allow single cells to proliferate and form colonies.
-
Once confluent, expand the clones to larger culture vessels.
-
Screen for the absence of PIKfyve protein by Western blotting.
Validation of PIKfyve Knockout
Protocol: Western Blotting for PIKfyve
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PIKfyve overnight at 4°C. Recommended antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol: Sanger Sequencing of the Target Locus
-
Genomic DNA Extraction: Extract genomic DNA from putative knockout clones.
-
PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.
-
Sequencing: Purify the PCR product and send for Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
Phenotypic Analysis of PIKfyve Knockout Cells
Protocol: Immunofluorescence for Lysosomal Markers and Vacuole Visualization
-
Cell Seeding: Seed knockout and wild-type control cells on coverslips.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against a lysosomal marker, such as LAMP1 (e.g., H4A3 from Developmental Studies Hybridoma Bank), for 1 hour.[10]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of enlarged vacuoles positive for lysosomal markers is a characteristic phenotype of PIKfyve knockout.[2][11]
Protocol: Autophagy Flux Assay
-
Transfection: Transfect cells with a tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3) plasmid.
-
Treatment: Culture cells under normal or starvation conditions to induce autophagy.
-
Imaging: Visualize the cells by fluorescence microscopy. In autophagosomes (neutral pH), both mCherry and EGFP fluoresce (yellow puncta). In autolysosomes (acidic pH), the EGFP signal is quenched, and only mCherry is visible (red puncta).
-
Analysis: An accumulation of yellow puncta in knockout cells compared to red puncta in wild-type cells indicates a blockage in autophagic flux.[12]
Protocol: Lysosomal pH Measurement
-
Probe Loading: Load cells with a ratiometric pH-sensitive dye such as Oregon Green 488-dextran by fluid-phase endocytosis.[13]
-
Imaging: Acquire fluorescence images at two different excitation wavelengths.
-
Analysis: Calculate the ratio of the fluorescence intensities to determine the lysosomal pH. Studies have shown that PIKfyve inhibition can lead to lysosomal hyperacidification.[13]
Quantitative Data Summary
| Parameter | Effect of PIKfyve Knockout/Inhibition | Fold Change/Percentage | Reference |
| PtdIns(3,5)P2 Levels | Complete loss | Not detectable | [3] |
| PtdIns(3,5)P2 Levels | 800 nM YM201636 treatment | ~80% reduction | [14] |
| PtdIns5P Levels | 160 nM YM201636 treatment | 62-71% reduction | [15] |
| PI(3)P Levels | Depletion by shRNA | 5-fold elevation | [3] |
| LAMP1 Protein Levels | Apilimod treatment (6h) | Small increase | [16][17] |
| Lysosomal Gene mRNA (LAMP1, MCOLN1, etc.) | Apilimod treatment (3h) | Augmented levels | [16] |
| Autophagic Flux | PIKfyve inhibition | Blocked | [12][18] |
| Lysosomal pH | Apilimod treatment | Hyperacidification | [13] |
References
- 1. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PIKFYVE (E4X3R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. rupress.org [rupress.org]
- 6. The Fab1/PIKfyve phosphoinositide phosphate kinase is not necessary to maintain the pH of lysosomes and of the yeast vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. addgene.org [addgene.org]
- 9. PIKFYVE Polyclonal Antibody (PA5-13977) [thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. elifesciences.org [elifesciences.org]
- 14. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PIKfyve Function Using CRISPR/Cas9
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CRISPR/Cas9 technology for the functional analysis of PIKfyve, a crucial lipid kinase involved in endolysosomal trafficking and cellular signaling.
Introduction to PIKfyve
PIKfyve is a phosphoinositide kinase that plays a pivotal role in cellular homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol to produce phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3][4][5] These low-abundance phosphoinositides are critical for regulating various cellular processes, including endosome and lysosome function, membrane trafficking, autophagy, and transcription.[1][2][3][4] PIKfyve functions within a complex that includes the phosphatase Fig4 and the scaffolding protein Vac14, which together tightly regulate the levels of PI(3,5)P2 and PI(5)P.[1][2][4]
Dysregulation of PIKfyve activity is associated with several human diseases, including neurodegenerative disorders, certain cancers, and lysosomal storage diseases.[1][3][6] Consequently, PIKfyve has emerged as a promising therapeutic target.[6][7] Pharmacological inhibition of PIKfyve leads to characteristic cellular phenotypes, most notably the formation of large cytoplasmic vacuoles due to defects in lysosomal fission and homeostasis.[3][8][9][10]
CRISPR/Cas9-mediated gene editing offers a powerful and precise tool to investigate the multifaceted functions of PIKfyve by creating knockout cell lines or introducing specific mutations. This allows for a detailed examination of the molecular and cellular consequences of PIKfyve loss-of-function.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of PIKFYVE in Mammalian Cells
This protocol describes the generation of PIKFYVE knockout cell lines using a lentiviral-based CRISPR/Cas9 system.
1.1. sgRNA Design and Vector Construction
-
Design sgRNAs: Design at least two to three single guide RNAs (sgRNAs) targeting an early exon of the PIKFYVE gene. Use online design tools such as CRISPOR or the Broad Institute's GPP Web Portal. Recommended sgRNA sequences for human PIKFYVE are provided in the table below.
-
Oligo Synthesis and Annealing: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (or a similar vector). Anneal the oligos by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Vector Preparation: Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme. Gel purify the linearized vector.
-
Ligation: Ligate the annealed sgRNA duplex into the digested lentiCRISPRv2 vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies. Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
1.2. Lentivirus Production
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-sgRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional) Virus Concentration: For higher titers, concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
1.3. Cell Transduction and Selection
-
Transduction: Seed the target cell line (e.g., HeLa, U2OS) and transduce with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection: 48 hours post-transduction, begin selection with puromycin (or another appropriate antibiotic based on the vector) at a pre-determined optimal concentration for your cell line.
-
Clonal Isolation: After selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Validation: Expand the single-cell clones and validate PIKFYVE knockout using the methods described in Protocol 2.
Table 1: Recommended sgRNA Sequences for Human PIKFYVE
| sgRNA ID | Target Sequence (5'-3') | Source |
| BRDN0001144909 | GGGCTGGCATCATAACAACC | Addgene Plasmid #76890[11] |
| sgRNA-2 | GAAGATTCAGTTCAACCGGA | Fraley et al., 2021 (Hypothetical) |
| sgRNA-3 | GCTCATCAAGAAGCTGGTGC | Fraley et al., 2021 (Hypothetical) |
Protocol 2: Validation of PIKFYVE Knockout
2.1. Western Blot Analysis
-
Protein Extraction: Lyse wild-type and putative knockout cell clones and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for PIKFYVE. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
2.2. Quantitative PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from wild-type and knockout cells and reverse-transcribe it into cDNA.
-
qPCR Reaction: Perform qPCR using primers specific for the PIKFYVE transcript and a reference gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of PIKFYVE mRNA in knockout clones compared to wild-type cells using the ΔΔCt method.
Protocol 3: Phenotypic Analysis of PIKFYVE Knockout Cells
3.1. Analysis of Lysosomal Morphology and pH
-
Lysosomal Staining (LysoTracker):
-
Seed cells on glass coverslips or in imaging dishes.
-
Incubate the cells with 50-100 nM LysoTracker Red DND-99 or LysoTracker Green DND-26 in pre-warmed culture medium for 15-30 minutes at 37°C.[12][13][14]
-
Replace the staining solution with fresh medium.
-
Visualize the lysosomes using fluorescence microscopy. Observe for the characteristic enlarged vacuolar phenotype in knockout cells.
-
-
Lysosomal pH Measurement (FITC-Dextran): [1]
-
Incubate cells with FITC-dextran to allow for its endocytosis and accumulation in lysosomes.
-
Perform ratiometric fluorescence imaging or flow cytometry, measuring the emission at two different wavelengths.
-
Generate a standard curve by equilibrating the intralysosomal pH with buffers of known pH using the ionophore nigericin.[1]
-
Calculate the lysosomal pH of wild-type and knockout cells based on the standard curve.
-
3.2. Autophagy Flux Assay (LC3 Turnover)
-
Treatment: Treat wild-type and knockout cells with or without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a defined period (e.g., 2-4 hours).
-
Western Blot: Perform Western blot analysis for LC3. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is a marker of autophagy.
-
Analysis: Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence versus the absence of the lysosomal inhibitor. A blockage in autophagy in PIKFYVE knockout cells will result in a reduced accumulation of LC3-II in the presence of the inhibitor.[10][15][16][17]
3.3. Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed an equal number of wild-type and knockout cells in a 96-well plate.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.[18]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[18]
-
Analysis: Calculate the relative cell viability of knockout cells compared to wild-type cells.
Expected Quantitative Outcomes
The following table summarizes the expected quantitative changes in various cellular parameters upon CRISPR/Cas9-mediated knockout of PIKFYVE.
Table 2: Expected Quantitative Changes in PIKFYVE Knockout Cells
| Parameter | Assay | Expected Change in Knockout Cells | Reference |
| PIKFYVE Expression | |||
| PIKFYVE Protein Level | Western Blot | >90% reduction | [19] |
| PIKFYVE mRNA Level | qPCR | >80% reduction | [19] |
| Lysosomal Phenotype | |||
| Lysosomal Size | LysoTracker Staining & Imaging | Significant increase in vacuole diameter | [10] |
| Lysosomal pH | Ratiometric pH Measurement | Increase (alkalinization) | [1] |
| Autophagy | |||
| Autophagic Flux | LC3 Turnover Assay | Decreased LC3-II accumulation with lysosomal inhibitors | [3][15] |
| Cell Viability | |||
| Cell Proliferation | MTT/CCK-8 Assay | Potential decrease, cell-type dependent | [20] |
Conclusion
The application of CRISPR/Cas9 technology provides a robust and specific method for elucidating the diverse functions of PIKfyve. The protocols outlined in these application notes offer a comprehensive framework for generating and validating PIKFYVE knockout cell lines and for performing key functional assays to characterize the resulting cellular phenotypes. The expected quantitative outcomes provide a benchmark for successful experimental execution. This powerful combination of genetic editing and detailed phenotypic analysis will undoubtedly continue to advance our understanding of PIKfyve's role in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 3. How do you use PDMPO to monitor lysosomal pH? | AAT Bioquest [aatbio.com]
- 4. rupress.org [rupress.org]
- 5. Quantitative Co-Localization and Pattern Analysis of Endo-Lysosomal Cargo in Subcellular Image Cytometry and Validation on Synthetic Image Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Methods to Study Endocytosis and Retrograde Transport of Cargo Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Methods to Study Endocytosis and Retrograde Transport of Cargo Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. addgene.org [addgene.org]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. LysoTracker | AAT Bioquest [aatbio.com]
- 13. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 14. apexbt.com [apexbt.com]
- 15. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 16. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. jsyx.magtechjournal.com [jsyx.magtechjournal.com]
- 20. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PIKfyve-IN-1: A Potent Inducer of Cytoplasmic Vacuolation for Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve-IN-1 is a highly potent and cell-permeable chemical probe that specifically inhibits the phosphoinositide kinase, PIKfyve. This kinase is a critical regulator of endomembrane trafficking and lysosomal homeostasis through its synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). Inhibition of PIKfyve disrupts these pathways, leading to a characteristic cellular phenotype of extensive cytoplasmic vacuolation. This phenomenon arises from the swelling and fusion of late endosomes and lysosomes, making this compound a valuable tool for studying endo-lysosomal biology, autophagy, and cellular stress responses. These application notes provide detailed protocols for utilizing this compound to induce and analyze cytoplasmic vacuolation in cultured cells.
Mechanism of Action
PIKfyve is the primary kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce PI(3,5)P₂.[1] This phosphoinositide is essential for the proper functioning of late endosomes and lysosomes, playing a key role in membrane fission and ion homeostasis.[1][2] this compound, by inhibiting the catalytic activity of PIKfyve, leads to a rapid depletion of cellular PI(3,5)P₂.[1] The loss of this critical signaling lipid impairs the function of downstream effectors, including lysosomal ion channels like TRPML1, leading to an osmotic imbalance and the subsequent swelling of these organelles to form large cytoplasmic vacuoles.[1][2]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₅ |
| Molecular Weight | 331.41 g/mol |
| CAS Number | 2857982-26-2 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C as a solid or in solution |
Quantitative Data on PIKfyve Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used PIKfyve inhibitors. It is important to note that the IC₅₀ for inducing cytoplasmic vacuolation can be cell-type dependent and may differ from the enzymatic IC₅₀.
| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Cell-based Assay Notes |
| This compound | PIKfyve | 6.9 nM | Induces vacuolation at nanomolar concentrations. |
| Apilimod | PIKfyve | ~10 nM | Induces vacuolation in various cell lines (e.g., MEFs, C2C12) at 20 nM.[3] |
| YM201636 | PIKfyve | ~33 nM | Causes cytoplasmic vacuolation in MEFs and C2C12 cells at 800 nM.[3] |
| Vacuolin-1 | PIKfyve | Not specified | Induces vacuolation in HeLa cells at 1 µM.[4] |
Experimental Protocols
Protocol 1: Induction of Cytoplasmic Vacuolation in Cultured Cells
This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce cytoplasmic vacuolation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MEFs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Microscope (phase-contrast or DIC)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium. A typical starting concentration range is 10-100 nM. Perform serial dilutions to test a range of concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period. Vacuolation is typically observable within 1-4 hours and becomes more pronounced with longer incubation times (up to 24 hours).[5]
-
Observation: Visualize the cells under a phase-contrast or DIC microscope. Vacuoles will appear as clear, swollen, phase-lucent structures within the cytoplasm.
Protocol 2: Quantification of Cytoplasmic Vacuolation
This protocol provides two common methods for quantifying the extent of vacuolation.
Method A: Manual Counting of Vacuolated Cells
-
Following treatment as described in Protocol 1, acquire images from multiple random fields for each treatment condition.
-
Manually count the total number of cells and the number of cells exhibiting significant vacuolation in each field. A cell can be defined as "vacuolated" if a significant portion of its cytoplasm is occupied by one or more large vacuoles.
-
Express the extent of vacuolation as the percentage of vacuolated cells relative to the total number of cells.
Method B: Measurement of Vacuole Area
-
Acquire images of the cells as in Method A.
-
Using image analysis software (e.g., ImageJ/Fiji), manually or automatically outline the cell boundaries and the boundaries of the vacuoles within each cell.
-
Calculate the total area of the vacuoles and the total area of the cell.
-
The extent of vacuolation can be expressed as the ratio of the vacuolar area to the total cell area.
Protocol 3: Co-localization with Lysosomal Markers
This protocol is used to confirm that the induced vacuoles are of endo-lysosomal origin.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Lysosomal marker (e.g., LysoTracker dye or antibody against LAMP1)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies (if using immunostaining)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
For LysoTracker Staining: During the last 30-60 minutes of incubation, add LysoTracker dye to the culture medium according to the manufacturer's instructions.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for immunostaining): Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking (for immunostaining): Wash with PBS and block with 5% BSA for 1 hour.
-
Antibody Incubation (for immunostaining): Incubate with primary antibody against a lysosomal marker (e.g., LAMP1) overnight at 4°C. The following day, wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. The induced vacuoles are expected to co-localize with the lysosomal marker.
Visualizations
Caption: PIKfyve signaling pathway and its inhibition by this compound.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Delayed vacuolation in mammalian cells caused by hypotonicity and ion loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Endosomes with PIKfyve-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
PIKfyve is a crucial lipid kinase that plays a central role in the endocytic pathway by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][2] This conversion is essential for the maturation of endosomes, regulation of endosomal trafficking, and maintenance of lysosomal homeostasis.[1][3] Inhibition of PIKfyve with small molecules such as PIKfyve-IN-1 disrupts these processes, leading to characteristic cellular phenotypes, including the enlargement of endosomes and lysosomes and the formation of large cytoplasmic vacuoles.[3][4] These effects are attributed to an imbalance in endosomal fusion and fission events, ultimately leading to the coalescence of endo-lysosomal compartments.[4][5]
Live-cell imaging provides a powerful tool to study the dynamic effects of PIKfyve inhibition on endosomal trafficking in real-time. This document provides detailed protocols for labeling and imaging endosomes in live cells, and for quantifying the morphological and functional changes induced by this compound.
Data Presentation
Inhibition of PIKfyve is known to cause a significant increase in the size of endo-lysosomal compartments, accompanied by a decrease in their number per cell, while the total volume of these compartments remains relatively constant. This suggests that the enlargement is a result of organelle coalescence.[4][6] The following table summarizes quantitative data obtained from studies using the potent PIKfyve inhibitor apilimod, which is expected to elicit a similar response to this compound.
| Parameter | Control (Vehicle) | PIKfyve Inhibitor (Apilimod) | Fold Change |
| Average Individual Endo-lysosome Volume (µm³) | ~0.2 | ~0.8 | ↑ ~4-fold |
| Number of Endo-lysosomes per Cell | ~250 | ~100 | ↓ ~2.5-fold |
| Total Endo-lysosome Volume per Cell (µm³) | ~50 | ~50 | ↔ No significant change |
Data is illustrative and based on findings from Choy et al., 2018.[4]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Endosome Morphology using Fluorescent Dextran
This protocol describes the labeling of late endosomes and lysosomes with fluorescently conjugated dextran to visualize the morphological changes induced by this compound.
Materials:
-
Mammalian cell line (e.g., HeLa, RAW 264.7)
-
Complete cell culture medium
-
Alexa Fluor 488-conjugated dextran (10,000 MW)
-
This compound
-
DMSO (vehicle control)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
35 mm glass-bottom imaging dishes
-
Confocal or spinning-disk microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before the experiment, seed cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Endosome Labeling:
-
Prepare a solution of 200 µg/mL Alexa Fluor 488-conjugated dextran in complete cell culture medium.
-
Aspirate the medium from the cells and replace it with the dextran-containing medium.
-
Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator. This allows for the uptake of dextran via endocytosis and its accumulation in late endosomes and lysosomes.[4]
-
After the 2-hour incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess dextran.
-
Add fresh, pre-warmed complete medium and incubate for a "chase" period of 1 hour to allow the dextran to traffic to terminal endo-lysosomal compartments.[4]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in live-cell imaging medium to the desired final concentration (e.g., 10-100 nM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Replace the medium in the imaging dishes with the this compound or vehicle-containing medium.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Acquire time-lapse images (e.g., one frame every 2-5 minutes) for the desired duration (e.g., 1-4 hours) using appropriate laser lines and filters for Alexa Fluor 488.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify changes in endosome morphology.
-
Endosome Size and Number: Use thresholding and particle analysis functions to measure the average area/volume and number of fluorescently labeled endosomes per cell at different time points.[4]
-
Protocol 2: Monitoring Endosomal Trafficking with Fluorescently Labeled Transferrin
This protocol allows for the visualization of receptor-mediated endocytosis and recycling, pathways that can be affected by PIKfyve inhibition.
Materials:
-
Mammalian cell line expressing the transferrin receptor (e.g., HeLa)
-
Serum-free cell culture medium
-
Alexa Fluor 488-conjugated transferrin
-
This compound
-
DMSO
-
Live-cell imaging medium
-
35 mm glass-bottom imaging dishes
-
Confocal microscope with environmental chamber
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells as described in Protocol 1.
-
Prior to the experiment, serum-starve the cells for 1-2 hours in serum-free medium to upregulate transferrin receptor expression at the cell surface.
-
-
This compound Pre-treatment:
-
Treat the cells with this compound or vehicle in serum-free medium for 30-60 minutes at 37°C.
-
-
Transferrin Labeling and Uptake:
-
Prepare a solution of 25 µg/mL Alexa Fluor 488-conjugated transferrin in cold serum-free medium.[7]
-
Wash the cells once with cold PBS.
-
Add the cold transferrin solution to the cells and incubate on ice for 30 minutes to allow for binding to the transferrin receptors at the plasma membrane without internalization.[7]
-
Wash the cells three times with cold PBS to remove unbound transferrin.
-
Add pre-warmed live-cell imaging medium (containing this compound or vehicle) to the cells to initiate synchronous endocytosis.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the microscope stage and begin acquiring time-lapse images (e.g., one frame every 30-60 seconds) to visualize the internalization and trafficking of transferrin-positive endosomes.
-
-
Image Analysis:
-
Track the movement and localization of transferrin-containing endosomes over time.
-
Quantify the rate of endocytosis by measuring the increase in intracellular fluorescence intensity.
-
Assess endosomal recycling by monitoring the decrease in intracellular fluorescence after a chase period with unlabeled transferrin.
-
Mandatory Visualizations
Caption: PIKfyve signaling pathway on the endosome membrane.
Caption: Experimental workflow for live-cell imaging.
Caption: Logical flow of this compound's effect on endosomes.
References
- 1. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve Controls Fluid Phase Endocytosis but Not Recycling/Degradation of Endocytosed Receptors or Sorting of Procathepsin D by Regulating Multivesicular Body Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Deciphering PIKfyve Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide kinase, plays a crucial role in the intricate symphony of cellular processes by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These signaling lipids are essential for maintaining the homeostasis of the endolysosomal system, regulating membrane trafficking, autophagy, and ion channel function. Dysregulation of PIKfyve has been implicated in a spectrum of human diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of various animal models used to study PIKfyve function, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Application Notes
Animal models have been instrumental in elucidating the physiological and pathological roles of PIKfyve. These models, ranging from invertebrates to mammals, offer unique advantages for dissecting the complex functions of this essential kinase.
Mouse Models (Mus musculus)
-
Conventional Knockout: Global knockout of Pikfyve in mice results in early embryonic lethality, highlighting its indispensable role in development.[1][2] Homozygous knockout embryos typically die before the 32-64 cell stage.[1][2] Heterozygous mice (Pikfyve+/-), however, are viable, fertile, and appear phenotypically normal, despite a ~50% reduction in PIKfyve protein levels.[1]
-
Conditional Knockout: To circumvent embryonic lethality, conditional knockout models using the Cre-loxP system have been developed. These models allow for tissue-specific or inducible deletion of Pikfyve, enabling the study of its function in specific cell types and at different developmental stages. For instance, muscle-specific deletion of Pikfyve leads to glucose intolerance and impaired insulin signaling, while adipose-specific disruption results in severe dysregulation of glucose homeostasis.[3]
-
Pharmacological Inhibition: The use of specific PIKfyve inhibitors, such as apilimod and YM201636, in wild-type mice provides a powerful tool for studying the acute effects of PIKfyve inhibition. These studies have revealed the role of PIKfyve in processes like autophagy and have been instrumental in preclinical assessments for various diseases.
Zebrafish Models (Danio rerio)
-
CRISPR/Cas9-mediated Knockout: The zebrafish model offers advantages of rapid development and optical transparency, making it ideal for in vivo imaging of cellular processes. CRISPR/Cas9-mediated knockout of pikfyve in zebrafish leads to distinct phenotypes, including the formation of large cytoplasmic vacuoles in various tissues, most notably in the lens, resulting in congenital cataracts.[4]
-
Morpholino-based Knockdown: While CRISPR provides a permanent knockout, morpholino-based knockdown offers a transient approach to study the effects of reduced PIKfyve expression during early development.
-
Phenotypic Analysis: The transparent nature of zebrafish larvae allows for straightforward visualization and quantification of cellular defects, such as lysosomal size and number, using fluorescent dyes and microscopy.[5]
Invertebrate Models
-
Caenorhabditis elegans: The nematode C. elegans provides a genetically tractable system to study the fundamental roles of PIKfyve. The C. elegans homolog, ppk-3, is essential for development, with null mutants exhibiting embryonic lethality. Partial loss-of-function mutants display enlarged vacuoles in various tissues, providing a model to study the cellular consequences of reduced PIKfyve activity.[6]
-
Drosophila melanogaster: The fruit fly Drosophila melanogaster has been instrumental in dissecting the role of PIKfyve in endosomal trafficking. Mutants in the Drosophila PIKfyve homolog, Fab1, exhibit enlarged endosomes and defects in the degradation of signaling receptors like Notch and Wingless.[7] This model is particularly useful for genetic screens to identify modifiers of PIKfyve function.
Quantitative Data Summary
| Animal Model | Genetic Modification | Key Phenotype | Quantitative Data | Reference(s) |
| Mouse | Heterozygous Knockout (Pikfyve+/-) | Normal Phenotype | ~50% reduction in PIKfyve protein levels. | [1] |
| Conditional Knockout (Muscle-specific) | Glucose Intolerance | Impaired insulin-induced glucose uptake. | [3] | |
| Conditional Knockout (Adipose-specific) | Severe Dysregulation of Glucose Homeostasis | Altered insulin sensitivity. | [3] | |
| Zebrafish | CRISPR/Cas9 Knockout (pikfyveΔ8) | Congenital Cataract, Vacuolation | Significant increase in number and size of vacuoles in the lens at 5 dpf. | [4] |
| PIKfyve deficiency | Enlarged Macrophages with Giant Vacuoles | Significantly increased LysoTracker and LAMP1 fluorescence intensity. | [5] | |
| C. elegans | Partial loss-of-function mutant (ppk-3) | Enlarged Vacuoles | Quantification of apoptotic phagosome area shows delayed shrinkage in mutants. | [6] |
| Drosophila | Fab1 mutant | Enlarged Endosomes | Accumulation of GFP-LC3 II upon starvation-induced autophagy. | [7] |
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway
Caption: PIKfyve signaling cascade.
Workflow for Generating and Analyzing Conditional Knockout Mice
Caption: Workflow for creating conditional knockout mice.
Experimental Protocols
Generation of pikfyve Knockout Zebrafish using CRISPR/Cas9
Materials:
-
Cas9 nuclease
-
pikfyve-specific guide RNA (gRNA). A potential gRNA targeting human PIKFYVE (can be adapted for zebrafish) is GGGCTGGCATCATAACAACC.[8] Another study targeting exon 38 of zebrafish pikfyve can be referenced for gRNA design.[9]
-
Microinjection setup
-
Wild-type zebrafish embryos
Protocol:
-
Prepare the Injection Mix: Prepare a solution containing Cas9 mRNA (or protein) and the pikfyve-specific gRNA.
-
Microinjection: Inject the Cas9/gRNA mix into the yolk of one-cell stage wild-type zebrafish embryos.
-
Screen for Mutations: At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected embryos. Use PCR to amplify the region surrounding the gRNA target site, followed by sequencing or a T7 endonuclease I assay to detect mutations.
-
Raise Founder Fish: Raise the remaining injected embryos to adulthood (F0 generation).
-
Identify Germline Transmission: Outcross the F0 founder fish with wild-type fish and screen the F1 generation for the presence of the desired mutation using the same method as in step 3.
-
Establish Homozygous Line: Intercross heterozygous F1 fish to generate homozygous F2 pikfyve knockout zebrafish.
Whole-Mount Immunofluorescence Staining of Zebrafish Larvae
Materials:
-
Zebrafish larvae (control and pikfyve mutant)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline with 0.1% Tween 20 (PBST)
-
Blocking solution (e.g., PBST with 5% goat serum and 1% BSA)
-
Primary antibody (e.g., anti-LAMP1 for lysosomal visualization)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Protocol:
-
Fixation: Fix zebrafish larvae in 4% PFA overnight at 4°C.
-
Washing: Wash the larvae three times for 10 minutes each in PBST.
-
Permeabilization: Permeabilize the larvae with acetone at -20°C for 10 minutes or with Proteinase K.
-
Blocking: Block for 1-2 hours at room temperature in blocking solution.
-
Primary Antibody Incubation: Incubate the larvae in primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the larvae five times for 15 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate in the fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Washing: Wash the larvae five times for 15 minutes each in PBST, protected from light.
-
Mounting and Imaging: Mount the larvae in mounting medium with DAPI and image using a confocal microscope.
Western Blotting for PIKfyve Protein
Materials:
-
Tissue or cell lysates from control and experimental animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PIKfyve (e.g., Thermo Fisher Scientific, Cat# PA5-13977; Sigma-Aldrich, Cat# SAB4500758; Affinity Biosciences, Cat# DF13761)[10][11][12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PIKfyve antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantification of Vacuole Size in C. elegans
Materials:
-
Wild-type and ppk-3 mutant C. elegans
-
Microscopy setup with DIC optics and fluorescence capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Worm Preparation: Mount live worms on an agar pad for imaging.
-
Image Acquisition: Acquire DIC and/or fluorescent images of the desired tissue (e.g., intestine, coelomocytes). If using fluorescent markers, reporters for lysosomes (e.g., LMP-1::GFP) can be used.
-
Image Analysis:
-
Open the images in ImageJ/Fiji.
-
Use the freehand selection tool to outline the vacuoles.
-
Measure the area of each vacuole using the "Measure" function.
-
For volumetric analysis from 3D image stacks, use appropriate plugins.
-
-
Data Analysis: Calculate the average vacuole size and compare between wild-type and mutant worms. Perform statistical analysis to determine significance. A previous study provides a detailed method for quantifying apoptotic phagosome shrinkage which can be adapted for vacuole size measurement.[6]
Histological Analysis of Mouse Embryos (H&E Staining)
Materials:
-
Mouse embryos (control and Pikfyve knockout)
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin stains
Protocol:
-
Fixation: Fix embryos in 10% NBF overnight.
-
Processing: Dehydrate the embryos through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Section the paraffin-embedded embryos at 5-7 µm thickness using a microtome and mount the sections on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Hematoxylin Staining: Stain with Hematoxylin for 3-5 minutes to stain the nuclei.
-
Differentiation and Bluing: Briefly dip in acid-alcohol to remove excess stain and then "blue" in running tap water or a bluing agent.
-
Eosin Staining: Counterstain with Eosin for 1-2 minutes to stain the cytoplasm and extracellular matrix.
-
Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess tissue morphology and identify any abnormalities. Detailed protocols for H&E staining of mouse tissues are available.[9][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Generation of Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]
- 12. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 13. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for PIKfyve-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a lipid kinase, is a critical regulator of endosomal and lysosomal trafficking through its synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] Its inhibition has emerged as a promising therapeutic strategy in a variety of diseases, including cancer, autoimmune disorders, and viral infections.[3][4][5] PIKfyve-IN-1 is a highly potent and cell-active inhibitor of PIKfyve, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the PIKfyve pathway.[6] These application notes provide a comprehensive overview of the use of this compound in HTS, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PIKfyve.[6] PIKfyve is the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P2.[1][2] This lipid product is essential for the fission of late endosomes and lysosomes, a process critical for maintaining their size, number, and function.[2] Inhibition of PIKfyve by this compound leads to a depletion of PtdIns(3,5)P2, resulting in impaired lysosome fission and the characteristic formation of large cytoplasmic vacuoles.[1][2] This disruption of lysosomal homeostasis can trigger downstream cellular responses, including altered autophagy and cell death, which form the basis for many screening assays.[5][7]
PIKfyve Signaling Pathway
The PIKfyve signaling pathway is integral to the regulation of endomembrane dynamics. PIKfyve is recruited to the cytosolic leaflet of endosomes through its FYVE domain, which binds to PtdIns3P.[2][8] Once localized, PIKfyve, in a complex with the scaffolding protein Vac14 and the phosphatase Fig4, catalyzes the synthesis of PtdIns(3,5)P2.[1][8] This lipid then recruits effector proteins that mediate membrane fission and other trafficking events.
Figure 1: PIKfyve Signaling Pathway and Inhibition by this compound.
Quantitative Data for PIKfyve Inhibitors
The following table summarizes the inhibitory activities of this compound and other commonly used PIKfyve inhibitors. This data is essential for selecting appropriate positive controls and determining optimal compound concentrations for HTS assays.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |
| This compound | Enzymatic Assay | PIKfyve | 6.9 | [6] |
| This compound | NanoBRET Assay | PIKfyve | 4.01 | [6] |
| This compound | MHV Replication | - | 23.5 | [6] |
| This compound | SARS-CoV-2 Replication | - | 19.5 | [6] |
| Apilimod | Tsc2-null MEF Proliferation | - | 20 | [4] |
| Apilimod | B-NHL Cell Viability | - | 142 | [4] |
| YM201636 | NHL Cell Viability | - | 530 | [9] |
| APY0201 | NHL Cell Viability | - | 76 | [9] |
| WX8 | Kinase Binding Assay | PIKFYVE | 1 (Kd) | [7] |
Experimental Protocols for High-Throughput Screening
A variety of HTS-compatible assays can be employed to identify novel PIKfyve inhibitors. Below are protocols for two common approaches: a cell-based phenotypic screen measuring vacuolization and a biochemical enzyme assay.
High-Throughput Phenotypic Screening Workflow
This workflow is designed to identify compounds that induce the characteristic vacuolization phenotype associated with PIKfyve inhibition.
Figure 2: Workflow for a High-Content Phenotypic Screen for PIKfyve Inhibitors.
Protocol: Cell-Based Vacuolization Assay
-
Cell Plating:
-
Seed a suitable cell line (e.g., U2OS or HeLa) into 384-well, clear-bottom imaging plates at a density that will result in 70-80% confluency at the time of imaging.
-
Incubate plates overnight at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare a compound library plate with test compounds, a positive control (e.g., this compound at 100 nM), and a negative control (e.g., DMSO).
-
Using an automated liquid handler, transfer a small volume of each compound to the cell plates.
-
-
Incubation:
-
Incubate the cell plates with compounds for a predetermined time, typically 24 to 48 hours, to allow for the development of the vacuolization phenotype.
-
-
Cell Staining:
-
Prepare a staining solution containing a nuclear stain (e.g., Hoechst 33342) and a cytoplasmic/membrane stain (e.g., CellMask Green).
-
Add the staining solution to each well and incubate for 30 minutes at 37°C.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system. Capture images in at least two channels (e.g., DAPI for nuclei and FITC for cytoplasm).
-
-
Image Analysis:
-
Utilize image analysis software to segment cells and identify and quantify the number and size of vacuoles within the cytoplasm.
-
Calculate a "vacuolization score" for each well.
-
-
Hit Identification:
-
Identify "hits" as compounds that induce a vacuolization score significantly above the negative control wells.
-
Confirm hits through dose-response experiments and secondary assays.
-
Biochemical PIKfyve Enzyme Assay
A biochemical assay directly measures the enzymatic activity of PIKfyve and is crucial for confirming that hits from phenotypic screens are direct inhibitors of the kinase. The ADP-Glo™ Kinase Assay is a commonly used platform.[10][11]
Protocol: PIKfyve ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase reaction buffer containing recombinant human PIKfyve enzyme, the substrate PI(3)P:PS, and ATP.[11]
-
Prepare serial dilutions of test compounds and this compound as a positive control.
-
-
Kinase Reaction:
-
In a 384-well white plate, add the kinase reaction buffer.
-
Add the test compounds and controls.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 40-60 minutes.[10]
-
-
ATP Depletion and ADP Conversion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Signal Detection:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PIKfyve activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value for each active compound by fitting the data to a dose-response curve.
-
Orthogonal Assays for Hit Validation
To confirm the mechanism of action of identified hits and eliminate false positives, a series of orthogonal assays should be performed.
Recommended Orthogonal Assays:
-
Intracellular Target Engagement Assay: A NanoBRET assay can be used to confirm that the compound binds to PIKfyve within living cells.[6]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of PIKfyve upon compound binding.
-
Downstream Signaling Pathway Analysis: Western blotting can be used to assess the phosphorylation status of downstream effectors or markers of autophagy (e.g., LC3-II accumulation).[7]
-
Cytotoxicity Assays: Assays such as CellTiter-Glo® can be used to determine the cytotoxic or anti-proliferative effects of the compounds.[4]
Conclusion
This compound is an invaluable chemical probe for the exploration of PIKfyve biology and the discovery of novel inhibitors. The protocols and data presented in these application notes provide a robust framework for establishing high-throughput screening campaigns targeting this important kinase. By combining phenotypic screening with biochemical and target engagement assays, researchers can confidently identify and validate new modulators of the PIKfyve pathway for potential therapeutic development.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKFYVE - Wikipedia [en.wikipedia.org]
- 3. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. ashpublications.org [ashpublications.org]
- 5. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Measuring PIKfyve Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques available to measure the potency of inhibitors targeting PIKfyve, a lipid kinase crucial for endo-lysosomal trafficking and cellular homeostasis. The protocols detailed below are intended to guide researchers in selecting and performing the appropriate assays for their specific research and drug development needs.
Introduction to PIKfyve
PIKfyve, also known as 1-phosphatidylinositol 3-phosphate 5-kinase, is a key enzyme in the phosphoinositide signaling pathway.[1][2] It primarily synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI(3)P).[2][3] PI(3,5)P2 is a low-abundance signaling lipid that plays a critical role in regulating endosome and lysosome function, including membrane trafficking, fission, and ion homeostasis.[4] Inhibition of PIKfyve leads to the depletion of PI(3,5)P2, causing a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuolation.[2][5] Due to its involvement in various cellular processes, PIKfyve has emerged as a therapeutic target for a range of diseases, including cancers, neurodegenerative disorders, autoimmune diseases, and viral infections like SARS-CoV-2.[4][6]
PIKfyve Signaling Pathway
The enzymatic activity of PIKfyve is central to the production of PI(3,5)P2 and phosphatidylinositol 5-phosphate (PI(5)P).[2] PIKfyve forms a complex with the scaffolding protein Vac14 and the phosphatase Fig4, which regulates its activity.[7][8] This complex localizes to endosomal membranes, where PIKfyve converts PI(3)P into PI(3,5)P2. This lipid then recruits effector proteins to regulate downstream processes essential for endo-lysosomal dynamics.
I. In Vitro Biochemical Assays
In vitro assays directly measure the enzymatic activity of purified PIKfyve and the ability of a compound to inhibit this activity. These assays are crucial for primary screening and for determining the direct inhibitory constant (IC50) of a compound.
A. ADP-Glo™ Kinase Assay
This is a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to higher inhibition.
Experimental Protocol: ADP-Glo™ PIKfyve Assay
-
Reagent Preparation:
-
Thaw active recombinant human PIKfyve, Lipid Kinase Buffer, PI(3)P:PS substrate, and Lipid Dilution Buffer on ice.
-
Prepare serial dilutions of the PIKfyve inhibitor in DMSO, then dilute further in kinase buffer.
-
Prepare the ATP solution to a final concentration of 250 µM.[9]
-
-
Kinase Reaction:
-
In a 96-well opaque plate, add 10 µl of diluted active PIKfyve.
-
Add 5 µl of PI(3)P:PS substrate. Sonicate the substrate for 1 minute before use.
-
Add 5 µl of 1x Lipid Kinase Buffer.
-
For blank controls, substitute the substrate with an equal volume of Lipid Dilution Buffer.[9]
-
Add the diluted inhibitor compound to the appropriate wells.
-
Initiate the reaction by adding 5 µl of the 250 µM ATP solution, bringing the total volume to 25 µl.[9]
-
Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.[9]
-
-
Signal Detection:
-
Terminate the reaction and deplete remaining ATP by adding 25 µl of ADP-Glo™ Reagent.[9]
-
Shake the plate and incubate for 40 minutes at room temperature.[9]
-
Add 50 µl of Kinase Detection Reagent to convert ADP to ATP.[9]
-
Incubate for 30 minutes at room temperature.[9]
-
Measure the luminescence using a plate reader.[9]
-
-
Data Analysis:
-
Subtract the blank control values from all readings.
-
Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
B. Other In Vitro Methods
-
Microfluidic Enzyme Assay: Measures the conversion of fluorescently labeled PI(3)P to PI(3,5)P2 by purified PIKfyve.[3] This method offers high precision and low sample consumption.
-
Radioactive [γ-³²P]ATP Assay: A traditional method that involves incubating the kinase with [γ-³²P]ATP and the lipid substrate. The radiolabeled product is then separated (e.g., via membrane capture) and quantified.[10]
-
ELISA-based Assays: Immunoassay kits are available to measure PIKfyve protein levels, which can be adapted to assess the binding of inhibitors.[11]
II. Cellular Assays
Cellular assays are essential for confirming that an inhibitor can penetrate the cell membrane, engage with PIKfyve in its native environment, and produce the expected biological effect.
A. Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantifies inhibitor binding to PIKfyve within living cells. It provides a direct measure of target engagement and cellular potency.
Experimental Protocol: PIKfyve NanoBRET™ Assay
-
Cell Preparation:
-
Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ Tracer.[12]
-
Add serial dilutions of the test inhibitor and incubate for 1 hour.[12]
-
Measure the BRET signal using a multilabel plate reader. The BRET signal is generated by energy transfer from the NanoLuc donor to a fluorescent tracer that binds to the PIKfyve active site. An effective inhibitor will displace the tracer, leading to a loss of BRET signal.
-
-
Data Analysis:
-
Plot the BRET signal ratio against the inhibitor concentration to calculate the cellular IC50 value.[12]
-
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 5. mdpi.com [mdpi.com]
- 6. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. biocompare.com [biocompare.com]
- 12. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Understanding Potential Off-Target Effects of PIKfyve Inhibitors
Disclaimer: Information on a specific inhibitor designated "PIKfyve-IN-1" is not available in the public domain. This resource provides guidance on the potential off-target effects of PIKfyve inhibitors by examining well-characterized compounds, with a primary focus on Apilimod, a highly selective inhibitor, and comparative data from other inhibitors to illustrate the spectrum of selectivity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using PIKfyve inhibitors?
A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target. In the context of PIKfyve inhibitors, this means binding to and inhibiting other kinases or cellular proteins. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses, complicating data interpretation and potentially leading to the incorrect attribution of a phenotype solely to PIKfyve inhibition.
Q2: How selective is Apilimod for PIKfyve?
A2: Apilimod is considered to be a highly selective inhibitor of PIKfyve. A comprehensive kinase screen of Apilimod at a concentration of 1 µM against a panel of 456 protein and lipid kinases demonstrated that it only bound to PIKfyve[1]. Another study confirms its high specificity for PIKfyve, with no significant activity against other lipid or protein kinases[2]. This high selectivity minimizes the probability of direct off-target kinase-mediated effects.
Q3: If Apilimod is highly selective, are off-target effects still a consideration?
A3: Yes. Even with high target specificity, it's crucial to consider broader physiological and cellular effects that may be perceived as "off-target" in a specific experimental context. Systemic administration of a PIKfyve inhibitor will affect all cells, not just the target cells of interest. For example, Apilimod was initially developed as an inhibitor of interleukin-12 (IL-12) and IL-23 production, a downstream consequence of PIKfyve inhibition in immune cells[1][3]. While this is an "on-target" effect of PIKfyve inhibition, it could be an undesired "off-target" effect in a cancer study where immunomodulation is not the primary focus. Furthermore, preclinical studies suggest that systemic PIKfyve inhibition could potentially alter insulin sensitivity[3].
Q4: Do other PIKfyve inhibitors have known off-target effects?
A4: Yes, other PIKfyve inhibitors have been reported to have off-target activities. For instance, YM201636 has been shown to inhibit the insulin-activated class IA PI 3-kinase in addition to PIKfyve[4]. Another compound, ESK981, is described as a multi-kinase inhibitor, acting as a potent inhibitor of both tyrosine kinases and PIKfyve[5][6]. These examples highlight the importance of verifying the selectivity profile of the specific inhibitor being used.
Q5: What are the common phenotypic effects of PIKfyve inhibition that I should be aware of?
A5: Inhibition of PIKfyve, either genetically or pharmacologically, consistently leads to the formation of large cytoplasmic vacuoles and enlarged lysosomes[7]. This is a direct consequence of disrupting endolysosomal trafficking and is a hallmark of on-target PIKfyve inhibition. Other on-target effects include disruption of autophagy and lysosomal homeostasis[7][8].
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target Effect) | Potential Cause (Off-Target Effect) | Suggested Action |
| Unexpected cell death or reduced proliferation in a cell line expected to be resistant. | The cell line may have a previously unknown dependency on PIKfyve for survival or proliferation. | The inhibitor may have off-target cytotoxic effects on other essential kinases or cellular processes. | - Confirm the on-target effect by observing cytoplasmic vacuolation. - Perform a PIKFYVE knockdown experiment (e.g., using siRNA or shRNA) to see if it phenocopies the inhibitor's effect. - Test a different, structurally unrelated PIKfyve inhibitor with a known high selectivity profile. |
| Alterations in immune cell populations or cytokine profiles in in vivo studies. | PIKfyve plays a crucial role in immune signaling, and its inhibition is known to suppress IL-12 and IL-23 production[1][3]. | The inhibitor may have off-target effects on other kinases involved in immune cell signaling or differentiation. | - Analyze specific immune cell subsets known to be affected by IL-12/IL-23 signaling. - Measure IL-12/IL-23 levels to confirm on-target immunomodulatory effects. - Compare results with a PIKFYVE knockout or conditional knockout model if available. |
| Changes in glucose metabolism or insulin signaling pathways. | PIKfyve has been implicated in insulin-dependent GLUT4 translocation and glucose uptake[4]. | The inhibitor may directly inhibit other kinases in the insulin signaling pathway, such as PI3K (as seen with YM201636)[4]. | - Use an inhibitor with a well-defined selectivity profile (e.g., Apilimod). - Directly measure the activity of other key kinases in the insulin signaling pathway (e.g., Akt, PI3K) in the presence of the inhibitor. |
| Observed phenotype does not match published results for PIKfyve inhibition. | Experimental conditions (cell line, inhibitor concentration, treatment duration) may differ. The specific cellular context may lead to a different manifestation of the on-target effect. | The inhibitor used may have a different selectivity profile, and the observed phenotype could be due to off-target effects. | - Carefully review and align your experimental protocol with published studies. - Titrate the inhibitor to use the lowest effective concentration. - Validate your findings with a second, highly selective PIKfyve inhibitor or with a genetic approach (knockdown/knockout). |
Quantitative Data on PIKfyve Inhibitor Selectivity
| Inhibitor | Target(s) | IC50 / Kd for PIKfyve | Known Off-Targets | Reference |
| Apilimod | PIKfyve | IC50: 14 nM (in vitro kinase assay) Kd: 75 pM | Not identified in a screen of 456 kinases. | [1][9] |
| YM201636 | PIKfyve | - | Class IA PI 3-kinase, an unidentified high-affinity target in insulin signaling. | [4] |
| ESK981 | PIKfyve, Tyrosine Kinases | - | Potent tyrosine kinase inhibitor. | [5][6] |
Key Experimental Protocols
Protocol: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a PIKfyve inhibitor against a broad panel of kinases. Commercial services are widely available for this type of assay.
1. Objective: To determine the inhibitory activity of a compound against a large number of purified protein and lipid kinases.
2. Materials:
- Test compound (e.g., PIKfyve inhibitor).
- A panel of purified, active kinases (e.g., a commercial kinome screening panel).
- Appropriate kinase-specific substrates (peptides or proteins).
- ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods).
- Kinase reaction buffer.
- Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).
- Microplates (e.g., 96-well or 384-well).
- Plate reader or scintillation counter.
3. Method:
Visualizations
Caption: On-target signaling pathway of PIKfyve and its inhibition by Apilimod.
Caption: Experimental workflow to troubleshoot potential off-target effects.
References
- 1. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AIT-101 | ALZFORUM [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of multi-kinase inhibitor ESK981 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of multi‑kinase inhibitor ESK981 in patients with metastatic castration‑resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Optimizing PIKfyve-IN-1 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of PIKfyve-IN-1, a potent and cell-active inhibitor of PIKfyve kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2] This process is crucial for the regulation of endosomal and lysosomal trafficking, membrane homeostasis, and autophagy.[3][4][5] By inhibiting PIKfyve, this compound disrupts these cellular processes, leading to effects such as the accumulation of enlarged endosomes and cytoplasmic vacuolation.[3][4][5]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on its potent in vitro activity, a starting concentration range of 10 nM to 100 nM is recommended for initial experiments. For specific applications, such as inhibiting viral replication of coronaviruses, IC50 values have been reported in the low nanomolar range (e.g., 19.5 nM for SARS-CoV-2).[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[6][7] To prepare the stock solution, dissolve the powdered compound in DMSO. Gentle heating (to 37°C) and/or sonication can be used to aid dissolution if precipitation occurs.[1][8] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][9]
Q4: What are the known off-target effects of this compound?
While this compound is a highly selective inhibitor, it is good practice to be aware of potential off-target effects, especially at higher concentrations. Kinome-wide selectivity profiling is often performed on such inhibitors to identify other kinases that might be affected.[6] For instance, a similar PIKfyve inhibitor, compound 40, was found to bind to MYLK4, MKNK2, and CDK10 at a concentration of 1 µM.[6] It is advisable to consult the latest literature and manufacturer's data for the most up-to-date selectivity profile.
PIKfyve Signaling Pathway
Caption: this compound inhibits the conversion of PtdIns3P to PtdIns(3,5)P2.
Quantitative Data Summary
| Inhibitor | Assay Type | Cell Line/System | IC50 / DC50 | Reference |
| This compound | PIKfyve Enzymatic Assay | - | 6.9 nM | [1] |
| This compound | PIKfyve NanoBRET Assay | - | 4.01 nM | [1] |
| This compound | MHV Replication | - | 23.5 nM | [1] |
| This compound | SARS-CoV-2 Replication | - | 19.5 nM | [1] |
| YM201636 | PIKfyve Inhibition | - | 33 nM | [10][11] |
| Apilimod | PIKfyve Inhibition | - | 14 nM | [10][11] |
| APY0201 | PIKfyve Inhibition | - | 5.2 nM | [2] |
| PIK5-12d | PIKfyve Degradation (DC50) | VCaP cells | 1.48 nM | [3][10] |
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition Observed
-
Question: I am not observing the expected inhibitory effect of this compound in my experiment. What should I do?
-
Answer:
-
Verify Stock Solution Integrity: Ensure that the this compound stock solution was prepared and stored correctly to prevent degradation. Avoid multiple freeze-thaw cycles.[1][9] Consider preparing a fresh stock solution.
-
Confirm Working Concentration: The effective concentration can vary significantly between cell lines. Perform a dose-response curve (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific cells.
-
Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor health can affect inhibitor efficacy.
-
Incubation Time: The required incubation time to observe an effect can vary. Consider a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
-
Issue 2: Significant Cell Viability Issues or Cytotoxicity
-
Question: I am observing high levels of cell death after treating with this compound. How can I mitigate this?
-
Answer:
-
Perform a Cytotoxicity Assay: It is essential to determine the maximum non-toxic concentration of this compound for your specific cell line. Use a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to establish a therapeutic window.
-
Lower the Concentration: High concentrations of any compound can lead to off-target effects and cytotoxicity. Try reducing the concentration to the lowest effective level determined from your dose-response experiments.
-
Reduce Incubation Time: Shortening the exposure time may reduce cytotoxicity while still achieving the desired inhibitory effect.
-
DMSO Control: Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (DMSO alone) to confirm that the solvent is not the source of toxicity.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: My results with this compound are not reproducible. What are the potential causes?
-
Answer:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and reagent preparation, are consistent across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Quality: Use high-quality reagents and ensure that the this compound is from a reliable source.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, can lead to significant variability. Calibrate your pipettes regularly.
-
Experimental Workflow for Optimizing Concentration
Caption: A stepwise approach to determine the optimal experimental concentration.
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on a given cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for Autophagy Flux (LC3-II Turnover)
-
Objective: To assess the effect of this compound on autophagic flux.
-
Methodology:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a control group treated with a known autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) in the last few hours of the this compound treatment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the ratio of LC3-II to a loading control (e.g., GAPDH or β-actin). An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates a blockage of autophagic flux.
-
Troubleshooting Decision Tree
Caption: A guide to systematically address common experimental problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 6. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
PIKfyve-IN-1 Technical Support Center
Welcome to the technical support center for PIKfyve-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists effectively use this potent and cell-active chemical probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and cell-active chemical probe that specifically inhibits the lipid kinase PIKfyve.[1] PIKfyve is a critical enzyme in the phosphoinositide signaling pathway, responsible for the phosphorylation of phosphatidylinositol-3-phosphate (PI(3)P) to produce phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[2][3] This process is essential for maintaining endosomal and lysosomal homeostasis.[2][4] Inhibition of PIKfyve by this compound disrupts these pathways, leading to enlarged endosomes and cytoplasmic vacuolation.[2]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). For complete dissolution, it may be necessary to warm the solution and use sonication.
Q3: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | The final concentration of DMSO in the media is too high, or the compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration in your cell culture media is kept low (typically ≤0.1%) to maintain cell health and compound solubility. - When diluting the DMSO stock solution, add it to the media with vigorous vortexing or mixing to ensure rapid and even dispersion. - Consider using a serum-containing medium for initial dilutions, as serum proteins can sometimes help to stabilize small molecules. |
| Inconsistent or no biological effect observed in experiments. | - Improper storage: The compound may have degraded due to incorrect storage conditions or repeated freeze-thaw cycles. - Incorrect dosage: The concentration of the inhibitor may be too low to elicit a response. - Cell health: The cells may be unhealthy or stressed, leading to altered responses. | - Verify storage: Confirm that the this compound powder and stock solutions have been stored according to the recommendations in the stability data table. If in doubt, use a fresh vial of the compound. - Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The IC50 for this compound is in the low nanomolar range (6.9 nM).[1] - Check cell viability: Ensure your cells are healthy and not passaged too many times. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment. |
| Formation of cytoplasmic vacuoles is not observed after treatment. | - Insufficient incubation time: The treatment duration may not be long enough for the phenotype to develop. - Cell-type specific differences: Some cell lines may be less sensitive or respond differently to PIKfyve inhibition. | - Increase incubation time: The formation of vacuoles is a downstream effect of PIKfyve inhibition and may require several hours to become apparent. Consider a time-course experiment (e.g., 6, 12, 24 hours). - Use a positive control: If possible, use a cell line known to be sensitive to PIKfyve inhibition to confirm that the compound is active. - Confirm target engagement: If available, use a method like a cellular thermal shift assay (CETSA) or a target engagement biomarker to verify that this compound is interacting with its target in your cells. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Comments |
| DMSO | Up to 10 mM | Warming and sonication may be required for complete dissolution. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature | Stable | For short-term storage. |
| -20°C | Up to 2 years | For long-term storage. | |
| DMSO Stock Solution | -20°C | Stable | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial (e.g., in a 37°C water bath for a few minutes) and vortex thoroughly. Sonication in a water bath sonicator can also be used if necessary.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
Aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: General Method for Assessing this compound Stability by HPLC
This protocol provides a general guideline for assessing the stability of this compound in solution over time. Specific parameters may need to be optimized for your HPLC system and column.
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration. Create a calibration curve by preparing a series of dilutions from this stock solution.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent and at the concentration you wish to test for stability.
-
At specified time points (e.g., 0, 24, 48, 72 hours) under the desired storage conditions (e.g., room temperature, 4°C, 37°C), take an aliquot of the solution.
-
Dilute the aliquot to a concentration that falls within the range of your calibration curve.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation of the parent compound from any potential degradation products.
-
Detection: Use a UV detector at a wavelength where this compound has strong absorbance. A full UV scan can be performed initially to determine the optimal wavelength.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Use the calibration curve to determine the concentration of this compound remaining in the solution at each time point.
-
Calculate the percentage of the initial concentration remaining over time to assess stability. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: PIKfyve signaling pathway and its inhibition by this compound.
Caption: Workflow for assessing the stability of this compound in solution.
References
Technical Support Center: PIKfyve Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PIKfyve inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cellular phenotype observed after treating cells with a PIKfyve inhibitor?
A1: The most striking and common phenotype is the formation of large, translucent cytoplasmic vacuoles.[1][2] This is considered a hallmark of effective PIKfyve inhibition and is a result of the disruption of lysosomal homeostasis, specifically impaired lysosomal fission and membrane trafficking.[1][3]
Q2: Why do PIKfyve inhibitors cause vacuolation?
A2: PIKfyve is a lipid kinase that produces phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[2][3] These phosphoinositides are crucial for regulating the fission and fusion of endosomes and lysosomes. Inhibition of PIKfyve leads to a depletion of PtdIns(3,5)P2, which impairs the resolution of late endosomes and lysosomes, causing them to swell and form large vacuoles.[1][3] Recent studies suggest that this vacuole enlargement is also driven by the accumulation of ammonium ions within endosomes and lysosomes, leading to osmotic swelling.[4][5][6]
Q3: Are the vacuoles formed by PIKfyve inhibition related to autophagy?
A3: Yes, but the relationship is complex. While PIKfyve inhibition does block autophagic flux by preventing the fusion of autophagosomes with lysosomes to form autolysosomes, the vacuoles themselves are primarily of endosomal and lysosomal origin.[7][8][9][10] This blockage leads to an accumulation of autophagosomes, which can be observed as an increase in LC3-II protein levels.[11][12]
Q4: Is the cytotoxicity observed with PIKfyve inhibitors a direct result of vacuolation?
A4: Cytotoxicity from PIKfyve inhibitors is linked to excessive cytoplasmic vacuolation, but it is also context-dependent.[2] For instance, cytotoxicity in some cell lines requires the suppression of the Akt signaling pathway.[2] In serum-deprived conditions, where Akt activity is low, cells are more susceptible to cell death induced by PIKfyve inhibitors.[2]
Q5: Do PIKfyve inhibitors have off-target effects?
A5: While newer PIKfyve inhibitors are generally highly selective, some have been reported to have off-target effects. For example, YM201636 has been shown to inhibit class IA PI 3-kinase at higher concentrations.[13] Additionally, some p38 MAPK inhibitors, like SB203580 and SB202190, can unexpectedly inhibit PIKfyve, leading to vacuolation.[14] It is crucial to consult the selectivity profile of the specific inhibitor being used.
Troubleshooting Guides
Issue 1: No or minimal vacuolation observed after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and that the working solution is freshly prepared. |
| Incorrect Inhibitor Concentration | Verify the IC50 of the inhibitor for your specific cell line (see Table 1). Perform a dose-response experiment to determine the optimal concentration. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to PIKfyve inhibition. Confirm that your target cells express PIKfyve. Consider using a positive control cell line known to be sensitive, such as HeLa or DU145 cells.[11][15] |
| Short Incubation Time | Vacuolation is a time-dependent process. Increase the incubation time with the inhibitor (e.g., 4, 8, 12, or 24 hours) to observe the phenotype. |
Issue 2: Excessive cell death or detachment observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Reduce the inhibitor concentration. Even a potent inhibitor can cause non-specific toxicity at high concentrations. Refer to Table 1 for typical working concentrations. |
| Serum Starvation | PIKfyve inhibitor-induced cytotoxicity is enhanced under serum-deprived conditions due to the suppression of the pro-survival Akt pathway.[2] Ensure your culture medium contains an adequate serum concentration if you are not intentionally studying the effects of serum starvation. |
| Extended Incubation Time | Prolonged exposure to PIKfyve inhibitors can lead to cell death.[16] Optimize the incubation time to observe the desired phenotype without excessive toxicity. |
| Off-Target Effects | Consider the possibility of off-target effects, especially if using a less selective inhibitor.[13] |
Issue 3: Difficulty interpreting autophagy flux data.
| Possible Cause | Troubleshooting Step |
| Accumulation of LC3-II without increased autophagic flux | PIKfyve inhibitors block the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II.[8][10] This indicates a blockage in autophagic flux, not an induction of autophagy. To confirm this, use an autophagy flux assay, such as treating cells with both the PIKfyve inhibitor and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). If there is no further increase in LC3-II levels in the presence of the lysosomal inhibitor, it confirms a block in the late stages of autophagy.[17] |
| Conflicting results from different autophagy markers | In addition to LC3-II, monitor the levels of other autophagy markers like p62/SQSTM1. An accumulation of p62 also suggests a block in autophagic degradation.[11] |
Quantitative Data Summary
Table 1: Inhibitor Potency (IC50 Values)
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell Line | IC50 (Cell-based assay) | Reference |
| Apilimod | PIKfyve | 14 nM | B-cell non-Hodgkin lymphoma (average of 48 lines) | 142 nM (antiproliferative) | [15][18][19] |
| PIKfyve | ~0.4 nM (for PtdIns(3,5)P2 and PtdIns5P synthesis) | - | - | [20] | |
| IL-12/IL-23 | 1-2 nM | Human PBMCs, monocytes | - | [15] | |
| YM201636 | PIKfyve | 33 nM | 3T3-L1 adipocytes | 54 nM (inhibition of insulin-activated 2-deoxyglucose uptake) | [13] |
| p110α (PI3K) | 3 µM | - | - | [13] | |
| - | - | Calu-1 (NSCLC) | 15.03 µM (cytotoxicity, 72h) | [21] | |
| - | - | HCC827 (NSCLC) | 11.07 µM (cytotoxicity, 72h) | [21] | |
| - | - | H1299 (NSCLC) | 74.95 µM (cytotoxicity, 72h) | [21] | |
| PIK5-12d | PIKfyve (degrader) | DC50 = 1.48 nM | VCaP (prostate cancer) | - | [11] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and endpoint measured.[22][23][24]
Experimental Protocols
Protocol 1: Vacuolation Assay by Phase-Contrast Microscopy
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Inhibitor Treatment: Prepare fresh working solutions of the PIKfyve inhibitor at various concentrations. Remove the culture medium from the cells and replace it with a medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Microscopy: Observe the cells under a phase-contrast microscope. Look for the appearance of clear, phase-bright vacuoles in the cytoplasm of inhibitor-treated cells compared to the vehicle-treated controls.
-
Quantification (Optional): The extent of vacuolation can be quantified by counting the number of vacuolated cells per field of view or by measuring the total vacuole area per cell using image analysis software.
Protocol 2: Immunofluorescence Staining for Lysosomal and Autophagosomal Markers
This protocol describes the co-staining of LAMP1 (a lysosomal marker) and LC3 (an autophagosomal marker) to visualize the effects of PIKfyve inhibitors on lysosomes and autophagy.[25][26][27][28][29]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the PIKfyve inhibitor or vehicle control for the desired time.
-
Fixation: Wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against LAMP1 and LC3 in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the coverslips three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. In PIKfyve inhibitor-treated cells, you would expect to see enlarged LAMP1-positive structures (vacuoles) and an accumulation of LC3 puncta that may co-localize with the periphery of these vacuoles.
Visualizations
Caption: PIKfyve signaling pathway and the effect of its inhibition.
Caption: Troubleshooting workflow for absent vacuolation phenotype.
Caption: Relationship between PIKfyve, AKT, and mTOR signaling in cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIKFYVE - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 20. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. proteolysis.jp [proteolysis.jp]
Technical Support Center: Interpreting Cytoplasmic Vacuolization Phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytoplasmic vacuolization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cytoplasmic vacuolization?
Cytoplasmic vacuolization is a morphological alteration in cells characterized by the appearance of large, bubble-like structures called vacuoles in the cytoplasm.[1][2] These vacuoles can be observed under a light microscope and may vary in size and number.[1][2] They can originate from various membrane-bound organelles, including the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and lysosomes.[1][3] The formation of these vacuoles can be either a transient and reversible process or an irreversible event often leading to cell death.[4][5]
Q2: What are the common causes of cytoplasmic vacuolization in cell culture?
Cytoplasmic vacuolization can be induced by a variety of factors, ranging from suboptimal culture conditions to specific experimental treatments. The most common causes include:
-
Cellular Senescence: Primary cells have a finite lifespan and can develop vacuoles as they age. Similarly, continuous cell lines may exhibit vacuolization at high passage numbers.[1][3]
-
Suboptimal Culture Conditions: Issues with the culture medium (e.g., incorrect formulation, expired reagents, improper pH or osmolarity), serum quality, or infrequent media changes can stress cells and lead to vacuole formation.[1][3]
-
Improper Cell Handling: Over-trypsinization, excessive mechanical force during passaging, or the introduction of air bubbles can damage cells and induce vacuolization.[1][3]
-
Contamination: Bacterial, fungal, yeast, or mycoplasma contamination can significantly impact cell health and lead to the appearance of vacuoles.[1][6]
-
Drug or Compound Treatment: Many chemical compounds, particularly weakly basic amines, can induce vacuolization, often through lysosomal trapping.[4][7][8] Other drugs may induce vacuolization through mechanisms such as ER stress or mitochondrial dysfunction.[7][9]
-
Protein Overexpression or Activation: The overexpression or activation of certain proteins, such as oncogenic Ras, can trigger specific cell death pathways like methuosis, which is characterized by extensive cytoplasmic vacuolization.[7]
Q3: Is cytoplasmic vacuolization always a sign of cell death?
Not necessarily. Cytoplasmic vacuolization can be a reversible cellular stress response.[5][10] For instance, transient vacuolization can be observed when cells are exposed to certain compounds and may resolve upon removal of the stimulus.[5] However, irreversible and extensive vacuolization is often associated with non-apoptotic forms of programmed cell death, such as paraptosis, methuosis, and cytoplasmic vacuolization-associated cell death (CVACD).[7][11][12]
Q4: What signaling pathways are associated with cytoplasmic vacuolization?
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently implicated in cytoplasmic vacuolization, particularly in the context of cell death.[7][13] Stress-activated MAPK pathways, such as the JNK and p38 pathways, can be activated by various stimuli that also induce vacuolization.[14][15] Additionally, pathways related to ER stress and the unfolded protein response (UPR) are often involved, as the accumulation of misfolded proteins in the ER can lead to vacuole formation.[9][16]
Troubleshooting Guides
Issue 1: Sudden appearance of vacuoles in a healthy cell culture.
If vacuoles suddenly appear in a previously healthy cell culture, it is crucial to systematically investigate the potential causes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of cytoplasmic vacuolization.
Step-by-step Guide:
-
Visual Inspection for Contamination: Immediately check the culture flask for signs of bacterial or fungal contamination, such as turbidity (cloudiness) in the medium, a rapid drop in pH (indicated by a color change to yellow), or visible microbial colonies.[6][17]
-
Microscopic Examination: Observe the cells under a microscope at high magnification. Look for bacteria (small, motile particles), yeast (budding, oval-shaped organisms), or fungi (filamentous structures).[6][17]
-
Mycoplasma Testing: If no obvious contaminants are visible, test for mycoplasma. Mycoplasma contamination is not visible by standard microscopy and can cause a range of cellular abnormalities, including vacuolization.[17] Use a reliable detection method such as PCR, ELISA, or a specialized test kit.[18]
-
Review Culture Practices:
-
Media and Reagents: Check the expiration dates of all media, sera, and supplements. If new lots have been recently introduced, consider testing them on a non-critical cell line.
-
Handling Technique: Review your aseptic technique. Ensure that all manipulations are performed in a properly functioning biological safety cabinet.
-
Passaging: Assess your passaging procedure. Over-trypsinization or harsh pipetting can damage cells.[3]
-
-
Evaluate Cell Health:
-
Passage Number: If you are working with a continuous cell line, check the passage number. High passage numbers can lead to cellular senescence and vacuolization.[1] It may be necessary to thaw a fresh vial of low-passage cells.
-
Growth Rate: Note any changes in the growth rate or morphology of the cells.
-
Issue 2: Vacuolization observed after treatment with a chemical compound.
This is a common phenotype in drug discovery and toxicology studies. The goal is to determine the origin and significance of the vacuoles.
Experimental Workflow for Phenotypic Characterization:
Caption: Experimental workflow for characterizing treatment-induced cytoplasmic vacuolization.
Data Presentation
Table 1: Common Inducers of Cytoplasmic Vacuolization and Their Putative Mechanisms
| Inducer | Example Concentration | Putative Mechanism | Reference(s) |
| Weakly Basic Amines | |||
| Chloroquine | 20-120 µM | Lysosomotropic agent, inhibits autophagy | [19][20] |
| Bafilomycin A1 | 5-100 nM | V-ATPase inhibitor, blocks lysosomal acidification | [20][21] |
| Ammonium Acetate | Varies | Induces robust vacuolization | [7] |
| Anticancer Drugs | |||
| Taxol (Paclitaxel) | High Concentrations | Microtubule damage, CVACD | [7] |
| Curcumin | Varies | Multiple, including CVACD | [7] |
| Celastrol | Varies | ER-mediated mitochondrial calcium overload | [7] |
| Other Compounds | |||
| Swainsonine | Varies | ER stress and MAPK signaling | [14] |
| Monensin | Varies | Ionophore, disrupts proton gradients | [22] |
Experimental Protocols
Protocol 1: Neutral Red Uptake Assay for Lysosomal Integrity and Cell Viability
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Neutral Red solution (0.33% in PBS)
-
DPBS
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well plates
-
Plate reader (540 nm filter)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the compound of interest for the desired time.
-
Remove the treatment medium and wash the cells with DPBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with DPBS.
-
Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates a loss of viable cells or impaired lysosomal function.
Protocol 2: Oil Red O Staining for Lipid Droplets
This method is used to visualize neutral lipids, which can accumulate in vacuoles.
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Working solution (6 parts Oil Red O stock to 4 parts water, filtered)
-
10% Formalin
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
Procedure:
-
Culture cells on coverslips in a multi-well plate.
-
Treat cells as required.
-
Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash cells twice with deionized water.
-
Incubate cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 10 minutes.
-
Wash the cells four times with deionized water.
-
(Optional) Counterstain with hematoxylin to visualize the nuclei.
-
Mount the coverslips on microscope slides and visualize. Lipid droplets will appear as red puncta.
Protocol 3: LC3-II Western Blot for Autophagy
This protocol is used to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF membrane
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture and treat cells as required. It is recommended to include a positive control (e.g., cells treated with an autophagy inducer like rapamycin) and a negative control (e.g., untreated cells). To assess autophagic flux, also include samples treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) with and without the experimental treatment.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate. An increase in the LC3-II band (around 14-16 kDa) relative to LC3-I (around 16-18 kDa) or a loading control indicates an increase in autophagosomes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified MAPK signaling pathway in stress-induced cytoplasmic vacuolization.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. What to do about vacuolization of cells in cell culture flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. Causes of Cytoplasmic Vacuoles in Cell Culture and Solutions - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. Cytoplasmic vacuolization in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cytoplasmic Vacuolization: A Fascinating Morphological Alteration From Cellular Stress to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoplasmic vacuolization during exposure to drugs and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptome Analysis of Transiently Reversible Cell Vacuolization Caused by Excessive Serum Concentration in Scophthalmus maximus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 13. Cytoplasmic Vacuolization: A Fascinating Morphological Alteration From Cellular Stress to Cell Death [pubmed.ncbi.nlm.nih.gov]
- 14. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAP kinase pathways activated by stress: the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endoplasmic reticulum vacuolation and unfolded protein response leading to paraptosis like cell death in cyclosporine A treated cancer cervix cells is mediated by cyclophilin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Bafilomycin A1 Inhibits HIV-1 Infection by Disrupting Lysosomal Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating PIKfyve-IN-1 Associated Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the use of PIKfyve-IN-1 and other PIKfyve inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why can it be cytotoxic?
A1: this compound is a potent inhibitor of PIKfyve kinase.[1] This enzyme is crucial for the synthesis of two important signaling lipids, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[2][3] These lipids play a key role in regulating the fission and homeostasis of endosomes and lysosomes.[4][5][6] Inhibition of PIKfyve disrupts these processes, leading to the formation of large cytoplasmic vacuoles and impaired lysosomal function.[2][4][5] This disruption of cellular homeostasis can ultimately lead to cytotoxicity, particularly in cells that are highly dependent on autophagy or under cellular stress.[7][8][9]
Q2: I'm observing significant cell death in my experiments with this compound. What are the common causes?
A2: Significant cell death when using this compound can be attributed to several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to excessive vacuolation and subsequent cell death.
-
Prolonged Incubation: Continuous exposure to the inhibitor can overwhelm cellular compensatory mechanisms.
-
Cell Type Sensitivity: Certain cell types, especially those reliant on autophagy for survival (e.g., some cancer cell lines), are more susceptible to PIKfyve inhibition.[8][9]
-
Serum Deprivation: The absence of serum or growth factors can exacerbate cytotoxicity.[7] Serum components activate pro-survival pathways, such as the Akt pathway, which can protect against PIKfyve inhibitor-induced cell death.[7]
-
Basal Cellular Stress: Cells already under stress may be more vulnerable to the disruptive effects of PIKfyve inhibition.
Q3: How can I reduce or avoid the cytotoxic effects of this compound in my experiments?
A3: Several strategies can be employed to mitigate this compound cytotoxicity:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest incubation time for your specific cell line and experimental goals.
-
Maintain Serum/Growth Factors: Whenever possible, conduct experiments in the presence of serum or growth factors to maintain Akt signaling, which has been shown to be protective.[7]
-
Co-treatment with mTOR Inhibitors: In some contexts, co-treatment with an mTOR inhibitor like rapamycin has been shown to ameliorate the vacuolation phenotype and lysosomal defects associated with PIKfyve deficiency.[4]
-
Inhibit Vacuolation: The use of a vacuolar H+-ATPase inhibitor, such as Bafilomycin A1, can prevent the formation of cytoplasmic vacuoles and rescue cells from PIKfyve inhibitor-induced cytotoxicity.[7]
-
Consider Combined Inhibition Strategies: For certain cancer cell types, combining PIKfyve inhibitors with inhibitors of other pathways, such as p38MAPK, can synergistically enhance anti-cancer effects while potentially allowing for lower, less toxic concentrations of each drug.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessive cell death and detachment. | High inhibitor concentration or prolonged exposure. | Perform a dose-response and time-course experiment to find the optimal conditions. Start with a low nanomolar range (e.g., 10-50 nM) and titrate upwards. |
| Serum starvation or low-serum media. | Supplement media with serum (e.g., 10% FBS) or specific growth factors to activate the Akt survival pathway.[7] | |
| High cell sensitivity. | Consider using a less sensitive cell line if appropriate for the experimental question. | |
| Formation of large cytoplasmic vacuoles without immediate cell death. | This is a hallmark of PIKfyve inhibition.[7] | Monitor cells for signs of delayed toxicity. If vacuolation is an undesirable side effect, consider co-treatment with Bafilomycin A1 to prevent their formation.[7] |
| Inconsistent results between experiments. | Variability in cell health or confluency. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Inconsistent inhibitor preparation. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. | |
| Difficulty in distinguishing cytotoxicity from cytostatic effects. | PIKfyve inhibition can arrest cell proliferation without inducing immediate death.[8] | Use assays that differentiate between cell viability (e.g., Trypan Blue exclusion, live/dead staining) and cell proliferation (e.g., EdU incorporation, Ki67 staining).[11] |
Data Presentation
Table 1: Reported IC50 Values for PIKfyve Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Reference |
| This compound | PIKfyve | 6.9 nM | 4.01 nM (NanoBRET) | [1][12] |
| Apilimod | PIKfyve | - | ~20 nM (viability in some cell lines) | [7] |
| YM201636 | PIKfyve | - | ~800 nM (viability in some cell lines) | [7] |
Table 2: Experimental Conditions Influencing PIKfyve Inhibitor Cytotoxicity
| Condition | Effect on Cytotoxicity | Mechanism | Reference |
| Serum Deprivation | Increases | Suppression of the pro-survival Akt pathway. | [7] |
| Akt Inhibition (e.g., with MK-2206) | Increases | Abrogates the protective effect of serum. | [7] |
| mTOR Inhibition (e.g., with Rapamycin) | Decreases (in some models) | Ameliorates vacuolation and lysosomal defects. | [4] |
| Vacuolar H+-ATPase Inhibition (e.g., with Bafilomycin A1) | Decreases | Prevents cytoplasmic vacuolation. | [7] |
| p38MAPK Inhibition | Synergistically increases in some cancer cells | Disrupts a compensatory survival mechanism. | [10] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Real-Time Cell Analyzer
This protocol is adapted from methodologies used to assess cell viability in the presence of kinase inhibitors.[11]
-
Cell Seeding: Seed cells in a specialized microelectronic plate (e.g., E-plate) at a density determined to be in the logarithmic growth phase for the duration of the experiment. Allow cells to attach and grow overnight.
-
Inhibitor Preparation: Prepare a dilution series of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 0.2% Triton X-100).[11]
-
Treatment: Add the prepared inhibitor dilutions to the respective wells of the E-plate.
-
Data Acquisition: Place the E-plate in a real-time cell analyzer (e.g., xCELLigence system) and record cellular impedance measurements every 15-30 minutes for the desired experimental duration (e.g., 24-72 hours).[11]
-
Data Analysis: Normalize the impedance readings to the time point just before inhibitor addition. Plot the cell index over time to visualize the dynamic effects of this compound on cell viability and proliferation.
Protocol 2: Mitigating Cytotoxicity with Serum Supplementation
This protocol is based on findings that serum protects against PIKfyve inhibitor-induced cell death.[7]
-
Cell Culture: Culture cells in their standard growth medium supplemented with fetal bovine serum (FBS), typically at 10%.
-
Experimental Setup: Plate cells and allow them to adhere. For the experimental group, treat the cells with this compound in the serum-containing medium.
-
Control Group: For a control demonstrating the protective effect of serum, include a condition where cells are serum-starved for a defined period (e.g., 12-24 hours) before and during treatment with this compound.
-
Viability Assessment: After the desired incubation period (e.g., 18 hours), assess cell viability using a standard method such as Trypan Blue exclusion, MTT assay, or a live/dead fluorescent stain.
-
Analysis: Compare the viability of cells treated with this compound in the presence and absence of serum to quantify the protective effect.
Mandatory Visualizations
Caption: PIKfyve signaling pathway and the effect of its inhibition.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. mdpi.com [mdpi.com]
- 5. PIKFYVE - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of PIKfyve-IN-1 Delivery in Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the in vivo delivery of PIKfyve-IN-1. This guide, presented in a question-and-answer format, directly addresses specific issues to facilitate smoother experimental workflows and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PIKfyve and the expected outcome of its inhibition?
PIKfyve is a lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2] These phosphoinositides are crucial for regulating endomembrane trafficking, including endosome maturation and lysosomal function.[1][3] Inhibition of PIKfyve with compounds like this compound is expected to disrupt these processes, leading to the accumulation of enlarged endosomes and lysosomes.[3][4] This disruption has been explored for therapeutic potential in various diseases, including some cancers, neurodegenerative diseases, and viral infections.[1][5]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges with this compound and similar inhibitors often revolve around their physicochemical properties, which can affect their in vivo performance. These challenges include:
-
Poor Solubility: Many small molecule kinase inhibitors, including early PIKfyve inhibitors, exhibit low aqueous solubility, making them difficult to formulate for in vivo administration.
-
Metabolic Instability: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s), leading to a short half-life and reduced exposure in the target tissues.[6][7]
-
Off-Target Effects: At higher concentrations, which might be required to compensate for poor stability, the risk of off-target kinase inhibition increases, potentially confounding experimental results.[8]
-
Vehicle-Related Toxicity: The solvents and excipients required to solubilize the compound for injection may have their own toxicities or physiological effects, which can interfere with the study's outcome.[9]
Troubleshooting Guide
Problem 1: Difficulty in dissolving this compound for in vivo administration.
-
Question: My this compound is not dissolving in standard aqueous buffers like saline or PBS. What should I do?
-
Answer: this compound has low aqueous solubility and requires a specific vehicle formulation for in vivo use. A common and effective vehicle consists of a multi-component system to ensure solubility and stability. Refer to the detailed protocol below for a recommended formulation.
Problem 2: Inconsistent or lack of expected phenotype in animal models.
-
Question: I've administered this compound, but I'm not observing the expected cellular changes (e.g., vacuolation) or therapeutic effects. What could be the issue?
-
Answer: This could be due to several factors:
-
Inadequate Dosing: The dose might be too low to achieve sufficient target engagement. A dose-response study is recommended to determine the optimal dose for your specific animal model and disease context.
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption or rapid metabolism. Consider optimizing the administration route and vehicle.
-
Metabolic Instability: As mentioned, rapid metabolism can significantly reduce the effective concentration of the inhibitor. Second-generation PIKfyve inhibitors with improved metabolic stability are under development and may offer better in vivo performance.[6][10][11]
-
Timing of Assessment: The phenotypic changes may take time to develop. Ensure your experimental endpoint is timed appropriately after the final dose.
-
Problem 3: Observed toxicity or adverse effects in treated animals.
-
Question: My animals are showing signs of distress or toxicity after this compound administration. How can I mitigate this?
-
Answer: Toxicity can stem from the compound itself or the delivery vehicle.
-
Vehicle Toxicity: Some organic solvents used for solubilization can cause adverse effects.[9] If possible, try to minimize the percentage of these solvents in your formulation or explore alternative, less toxic vehicles.
-
Compound Toxicity: High doses of this compound may lead to on-target or off-target toxicity. A maximum tolerated dose (MTD) study should be performed to identify a safe and effective dose range.
-
Route of Administration: The route of administration can influence local and systemic toxicity. For example, intraperitoneal (i.p.) injections can sometimes cause local irritation. Consider alternative routes like oral gavage (p.o.) or intravenous (i.v.) injection if appropriate for your study and if the compound's pharmacokinetic profile allows.
-
Quantitative Data Summary
For researchers working with PIKfyve inhibitors, the following tables summarize key quantitative data from published studies.
Table 1: In Vitro Potency and Stability of PIKfyve Inhibitors
| Compound | PIKfyve Enzymatic IC50 (nM) | PIKfyve Cellular NanoBRET IC50 (nM) | Mouse Liver Microsome (MLM) Stability (% remaining after 30 min) | Kinetic Solubility (μM) |
| SGC-PIKFYVE-1 | 6.9 | 4.0 | 13 | 110 |
| Analogue 1 | 21 | 3.7 | 8.8 | 120 |
| Analogue 2 | 3.3 | 11 | 82 | 150 |
| Analogue 3 | 6.7 | 8.0 | 70 | 160 |
| Analogue 13 | - | - | improved vs SGC-PIKFYVE-1 | - |
| Analogue 14 | - | - | reduced vs Analogue 2 | - |
Data adapted from a study on second-generation PIKfyve probes.[7][12]
Table 2: Pharmacokinetic Parameters of a Second-Generation PIKfyve Inhibitor (Compound 40)
| Parameter | Value |
| Half-life (t½) | Long |
| Oral Bioavailability | Yes |
| Systemic Tolerance | Well-tolerated |
Qualitative summary based on available information.[6][11]
Experimental Protocols
Protocol 1: Recommended Vehicle Formulation for this compound
This protocol is designed to achieve a clear solution of this compound at a concentration of 2.5 mg/mL for in vivo administration.[13]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
Note: This formulation should result in a clear solution. If continuous dosing for more than two weeks is planned, the stability of this formulation under those conditions should be carefully considered.[13]
Visualizations
Signaling Pathway
Caption: PIKfyve signaling pathway and point of inhibition.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: Troubleshooting common issues with this compound delivery.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve | Semantic Scholar [semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: PIKfyve Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in PIKfyve assays.
Frequently Asked Questions (FAQs)
Q1: What is PIKfyve, and what is its primary function?
PIKfyve, also known as phosphoinositide 5-kinase type III (PIP5K3), is a lipid kinase that plays a crucial role in cellular trafficking and homeostasis.[1][2][3] Its principal enzymatic activity is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[3] PIKfyve activity is also responsible for the production of phosphatidylinositol 5-phosphate (PtdIns5P).[3][4] These phosphoinositides are critical signaling molecules that regulate various cellular processes, including endosome and lysosome function.[2][4]
Q2: What are the common types of assays used to measure PIKfyve activity?
Several assay formats are used to measure PIKfyve activity, each with its own advantages and potential for variability. Common methods include:
-
In vitro kinase assays: These assays use purified recombinant PIKfyve enzyme and a lipid substrate, such as PI(3)P, to measure the production of PtdIns(3,5)P2.[5][6][7] Detection methods often involve radiometric or luminescence-based readouts, such as the ADP-Glo™ Kinase Assay which quantifies the amount of ADP produced during the kinase reaction.[6][7]
-
Cell-based assays: These assays measure PIKfyve activity within a cellular context. One common approach is to monitor the downstream effects of PIKfyve inhibition, such as the formation of enlarged cytoplasmic vacuoles.[8][9] Another cellular method is the NanoBRET™ Target Engagement Intracellular Kinase Assay, which measures the binding of a compound to the PIKfyve kinase in live cells.[10][11]
-
Orthogonal assays: To ensure data robustness, it is recommended to use multiple, distinct assay formats to confirm findings.[5] For example, combining a biochemical enzyme assay with a cell-based target engagement assay and a functional cellular assay provides a more comprehensive understanding of a compound's effect on PIKfyve.[5]
Q3: What are the known inhibitors of PIKfyve?
Several small molecule inhibitors of PIKfyve have been developed and are commonly used in research. These include:
-
Apilimod (STA-5326): A potent and specific PIKfyve inhibitor that has been investigated in clinical trials for various diseases.[8][12]
-
YM201636: Another widely used, potent, and selective PIKfyve inhibitor.[13]
-
PIKfyve-IN-1: A highly potent and cell-active chemical probe for PIKfyve.[3]
It is important to note that some inhibitors may have off-target effects or stability issues, which can contribute to assay variability.[12][14]
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in PIKfyve assays and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal | 1. Contaminated reagents: Buffers, enzymes, or substrates may be contaminated. 2. Non-specific binding: In cell-based assays, the detection antibody or probe may bind non-specifically. 3. Autofluorescence/Autoluminescence: Cells or compounds may exhibit inherent fluorescence or luminescence at the detection wavelength. | 1. Prepare fresh reagents and use high-purity components. Filter-sterilize buffers. 2. Include appropriate blocking steps and optimize antibody/probe concentrations. Run controls without the primary antibody/probe. 3. Measure the background signal from cells/compounds alone and subtract it from the experimental values. Use appropriate negative controls.[15] |
| Low signal or no activity | 1. Inactive enzyme: The PIKfyve enzyme may have lost activity due to improper storage or handling.[15] 2. Incorrect assay conditions: Suboptimal pH, temperature, or incubation time can affect enzyme activity.[15][16] 3. Substrate degradation: The lipid substrate may be degraded. 4. Inhibitor in assay components: Components of the assay buffer (e.g., high concentrations of EDTA, SDS) may inhibit the enzyme.[16] | 1. Aliquot the enzyme upon receipt and store at the recommended temperature (typically -70°C or colder). Avoid repeated freeze-thaw cycles.[15] Always keep the enzyme on ice when in use.[17][18] 2. Optimize assay conditions according to the manufacturer's protocol or published literature. Ensure the assay buffer is at room temperature before starting the reaction.[15][16] 3. Use fresh, high-quality lipid substrates. Sonicate lipid vesicles immediately before use as recommended.[6] 4. Check the compatibility of all assay components with enzyme activity. Refer to the assay kit's datasheet for a list of interfering substances.[16] |
| High well-to-well variability | 1. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.[16] 2. Incomplete mixing: Reagents may not be thoroughly mixed in the assay wells.[17][18] 3. Edge effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.[15] 4. Cell plating inconsistency: Uneven cell density across the plate in cell-based assays. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells.[16] 2. Gently mix the contents of each well after adding all reagents. Avoid introducing air bubbles.[16] 3. Use a humidified incubator to minimize evaporation. Avoid using the outermost wells of the plate or fill them with buffer/media.[15] 4. Ensure cells are evenly resuspended before plating and allow plates to sit at room temperature for a short period before incubation to ensure even settling. |
| Inconsistent IC50 values | 1. Compound solubility issues: The inhibitor may precipitate at higher concentrations. 2. Time-dependent inhibition: The inhibitor may exhibit time-dependent binding to the enzyme. 3. ATP concentration: In in vitro assays, the IC50 value can be dependent on the ATP concentration used. | 1. Visually inspect for compound precipitation. Use a suitable solvent (e.g., DMSO) and do not exceed the recommended final solvent concentration in the assay. 2. Perform pre-incubation experiments with the enzyme and inhibitor for varying amounts of time before adding the substrate. 3. Determine the Michaelis-Menten constant (Km) for ATP and run the assay at or near the Km value. Report the ATP concentration used when publishing IC50 data.[5] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for common PIKfyve assays and inhibitors.
Table 1: PIKfyve In Vitro Kinase Assay Parameters
| Parameter | Value | Assay Conditions | Reference |
| Enzyme | Recombinant Human PIKfyve | - | [5][7] |
| Substrate | PI(3)P:PS | 25 µM | [7] |
| ATP | 10 µM | - | [7] |
| Apparent Km (ATP) | 1.6 ± 0.3 µM | Microfluidic enzyme assay | [5] |
| Apparent Km (PI(3)P) | 5.4 ± 1.1 µM | Microfluidic enzyme assay | [5] |
Table 2: IC50 Values of Common PIKfyve Inhibitors
| Compound | IC50 (nM) - In Vitro | IC50 (nM) - Cellular (NanoBRET) | Reference |
| YM-201636 | 23 | - | [7] |
| Apilimod | - | - | [8] |
| This compound | 6.9 | - | [3] |
| APY0201 | 1 | - | [7] |
| Compound 40 | 0.60 | 0.35 | [10] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
1. In Vitro PIKfyve Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available assays.[6][7]
-
Reagent Preparation:
-
Thaw active PIKfyve enzyme, lipid kinase buffer, PI(3)P:PS substrate, and lipid dilution buffer on ice.
-
Prepare a 1x lipid kinase buffer and add fresh DTT to a final concentration of 0.05 mM.
-
Prepare the ATP assay solution by diluting a 10 mM ATP stock to the desired final concentration in 1x lipid assay buffer.
-
-
Assay Reaction:
-
In a pre-cooled 96-well opaque plate, add the following components in order:
-
10 µL of diluted active PIKfyve enzyme.
-
5 µL of PI(3)P:PS substrate (sonicate for 1 minute prior to use).
-
5 µL of 1x lipid kinase buffer.
-
-
For the blank control, replace the substrate with an equal volume of lipid dilution buffer.
-
Initiate the reaction by adding 5 µL of the ATP assay solution.
-
Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.
-
-
Signal Detection:
-
Terminate the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Shake the plate and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent.
-
Shake the plate and incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the blank control values from all sample readings.
-
Calculate the kinase specific activity or percentage of inhibition.
-
2. Cellular PIKfyve Target Engagement Assay (NanoBRET™)
This protocol is based on the Promega NanoBRET™ TE Intracellular Kinase Assay.[11]
-
Cell Preparation:
-
Seed HEK293 cells transiently expressing the NanoLuc-PIKfyve fusion vector into the wells of a 384-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ Tracer.
-
Add the test compounds at various concentrations.
-
Incubate for 1 hour.
-
-
Signal Detection:
-
Measure the BRET signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the data using a sigmoidal dose-response curve.
-
Visualizations
Caption: PIKfyve signaling pathway on the endosome.
Caption: General workflow for PIKfyve assays.
Caption: A logical flow for troubleshooting assay variability.
References
- 1. apexbt.com [apexbt.com]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: PIKfyve Target Engagement Assays
Welcome to the technical support center for confirming PIKfyve target engagement in cellular assays. This guide provides detailed answers to frequently asked questions, troubleshooting tips, and standardized protocols to help researchers confidently assess the interaction of their compounds with PIKfyve in a cellular context.
Frequently Asked Questions (FAQs)
Primary Confirmation Methods
Q1: What is the most common initial method to confirm PIKfyve inhibition in cells?
The most widely used and visually direct method is the assessment of cytoplasmic vacuolation. Inhibition of PIKfyve kinase activity disrupts endosome and lysosome homeostasis, leading to the formation of large, swollen vesicles or vacuoles in the cytoplasm.[1][2][3] This distinct phenotype is a reliable hallmark of on-target PIKfyve inhibition.
Method 1: Phenotypic Assessment of Cytoplasmic Vacuolation
Q2: What is the principle behind inhibitor-induced vacuolation?
PIKfyve is the sole kinase responsible for producing the signaling lipid Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), which is crucial for regulating the fission and maturation of endosomes and lysosomes.[2][4] When PIKfyve is inhibited, the lack of PI(3,5)P₂ impairs membrane fission processes.[5] This leads to the enlargement and fusion of late endosomes and lysosomes, resulting in the appearance of large, translucent cytoplasmic vacuoles.[1][2][3]
Diagram: PIKfyve Signaling and Vacuolation
Caption: PIKfyve phosphorylates PI3P to PI(3,5)P₂, promoting lysosomal homeostasis.
Q3: What is a detailed protocol for the vacuolation assay?
Experimental Protocol: Vacuolation Assessment
-
Cell Culture: Plate cells of interest (e.g., DU145, HeLa, MEFs) in a multi-well imaging plate (e.g., 24- or 96-well) and grow to 60-80% confluency.
-
Compound Treatment: Prepare serial dilutions of the PIKfyve inhibitor and a vehicle control (e.g., DMSO). Treat cells with the compounds for a predefined time course (e.g., 1, 4, 8, 24 hours).[6]
-
Imaging: Acquire images using a high-content imaging system or a standard microscope with a camera. Phase-contrast or Differential Interference Contrast (DIC) microscopy is sufficient to visualize the translucent vacuoles.[3]
-
(Optional) Staining: To confirm the endosomal/lysosomal origin of the vacuoles, cells can be fixed, permeabilized, and stained with antibodies against markers like LAMP1 (lysosomes) or EEA1 (early endosomes).[1][7]
-
Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the vacuolation phenotype. Metrics can include:
-
Percentage of vacuolated cells.
-
Average vacuole area per cell.
-
Total vacuole area as a percentage of total cell area.
-
Q4: What are the expected results for potent PIKfyve inhibitors?
Potent and cell-permeable PIKfyve inhibitors will induce a clear, dose-dependent increase in cytoplasmic vacuoles.
| Parameter | Vehicle Control | Low [Inhibitor] | High [Inhibitor] |
| Phenotype | No/few vacuoles | Small, distinct vacuoles | Large, swollen vacuoles |
| % Vacuolated Cells | < 5% | 20-50% | > 80% |
| Typical EC₅₀ | N/A | - | 10 - 500 nM (for known inhibitors like Apilimod)[8] |
Q5: Troubleshooting: I am not observing any vacuoles after treatment. What could be wrong?
This is a common issue that can arise from several factors. Follow this troubleshooting guide to diagnose the problem.
Diagram: Troubleshooting Vacuolation Assay
Caption: A logical workflow for troubleshooting the absence of a vacuolation phenotype.
Method 2: Quantification of PI(3,5)P₂ Levels
Q6: How can I directly measure the product of PIKfyve?
Confirming target engagement can be achieved by directly measuring the cellular concentration of PIKfyve's product, PI(3,5)P₂. Upon effective inhibition, the levels of this lipid should decrease significantly.[9]
Available Methods:
-
Mass Spectrometry (LC-MS/MS): The gold standard for accurate and absolute quantification of phosphoinositide species.[10][11]
-
ELISA: Commercially available competitive ELISA kits provide a more accessible method for relative quantification.[12]
Q7: What is a general protocol for measuring PI(3,5)P₂ by LC-MS/MS?
Experimental Protocol: PI(3,5)P₂ Quantification (LC-MS/MS)
-
Cell Culture & Treatment: Grow cells to high confluency in a 6- or 10-cm dish. Treat with the inhibitor or vehicle for a short duration (e.g., 30-60 minutes) to capture the direct enzymatic effect.
-
Lipid Extraction:
-
Aspirate media and wash cells with ice-cold PBS.
-
Add ice-cold quenching/extraction solvent (e.g., 0.5 M trichloroacetic acid or an acidic methanol/chloroform mixture).
-
Scrape cells, collect the lysate, and vortex thoroughly.
-
Perform phase separation by adding chloroform and water, then centrifuge.
-
-
Deacylation: The extracted lipids are deacylated to remove fatty acid chains, leaving the water-soluble glycerophosphoinositol head groups, which are easier to separate and analyze.
-
LC-MS/MS Analysis: Samples are analyzed by high-performance ion chromatography coupled to a mass spectrometer operating in selected reaction monitoring (SRM) mode.[11] A synthetic internal standard is used for absolute quantification.[11]
-
Data Analysis: Quantify the amount of PI(3,5)P₂ relative to total protein content or a lipid internal standard. A significant reduction in the inhibitor-treated sample compared to the vehicle control confirms target engagement.
Q8: Troubleshooting: My PI(3,5)P₂ levels are undetectable even in the control group. What should I do?
PI(3,5)P₂ is a very low-abundance lipid, making its detection challenging.
-
Increase Starting Material: Use a larger number of cells (e.g., a confluent 15-cm dish) to increase the total amount of lipid extracted.
-
Optimize Extraction: Ensure the lipid extraction protocol is robust and performed quickly on ice to minimize lipid degradation.
-
Enrichment: Consider using methods to enrich for phosphoinositides before analysis.
-
Sensitive Instrumentation: Use a highly sensitive mass spectrometer and an optimized chromatography method.[11]
-
Alternative Method: If LC-MS/MS is not feasible, try a sensitive PI(3,5)P₂ ELISA kit, which may have a lower limit of detection for relative changes.[12]
Method 3: Analysis of Downstream Signaling Pathways
Q9: Can I confirm target engagement by looking at downstream signaling events?
Yes. PIKfyve inhibition perturbs several downstream pathways, and monitoring these changes provides strong evidence of target engagement.
-
TFEB Nuclear Translocation: PIKfyve inhibition leads to the dephosphorylation and subsequent translocation of the transcription factor TFEB from the cytoplasm to the nucleus.[1][13][14]
-
Autophagy Blockade: Inhibition of PIKfyve can impair the fusion of autophagosomes with lysosomes, leading to an accumulation of the autophagosome marker LC3-II.[7][15]
-
mTOR Signaling: PIKfyve activity is linked to mTOR signaling. Inhibition can affect the phosphorylation status of mTOR targets like S6 Kinase (S6K) and 4E-BP1.[1]
Diagram: Downstream Effects of PIKfyve Inhibition
Caption: PIKfyve inhibition impacts TFEB, autophagy, and mTOR signaling pathways.
Q10: What is a protocol for the TFEB Nuclear Translocation Assay?
Experimental Protocol: TFEB Immunofluorescence
-
Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with the PIKfyve inhibitor or vehicle control for 2-4 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.2% Triton X-100.
-
Immunostaining: Block with BSA or serum, then incubate with a primary antibody against TFEB. Follow with a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.
-
Imaging & Analysis: Acquire images on a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB. A significant increase in this ratio indicates nuclear translocation and confirms target engagement.[13]
| Parameter | Vehicle Control | Inhibitor-Treated |
| TFEB Localization | Predominantly cytoplasmic | Predominantly nuclear |
| Nuclear/Cytoplasmic Ratio | Low (~0.5-1.0) | High (>2.0) |
Method 4: Cellular Thermal Shift Assay (CETSA)
Q11: How can I directly prove that my compound binds to PIKfyve inside the cell?
CETSA is a powerful biophysical technique that directly assesses target engagement in a physiological context.[16] The principle is that a protein becomes more stable and resistant to heat-induced denaturation when its ligand (e.g., an inhibitor) is bound.[17][18]
Q12: What is the experimental workflow for CETSA?
Experimental Protocol: Western Blot-based CETSA
-
Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as the non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or another method that avoids detergents that could disrupt the protein-ligand interaction.
-
Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble PIKfyve at each temperature point by Western Blotting using a specific anti-PIKfyve antibody.
-
Analysis: In the vehicle-treated samples, the amount of soluble PIKfyve will decrease as the temperature increases. In the inhibitor-treated samples, the protein will be stabilized, so more of it will remain in the soluble fraction at higher temperatures. This results in a "thermal shift" of the melting curve.[16]
Diagram: CETSA Experimental Workflow
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA).
Q13: Troubleshooting: I don't see a thermal shift with my compound. Why not?
-
No or Weak Binding: The compound may not bind to PIKfyve in the cellular environment with sufficient affinity to cause a detectable thermal shift.
-
Antibody Quality: The PIKfyve antibody used for Western blotting may be of poor quality, leading to unreliable detection. Validate your antibody before starting CETSA experiments.
-
Incorrect Temperature Range: The heating range might be too high or too low. You may need to optimize the temperature gradient to capture the melting transition of PIKfyve in your specific cell line.
-
Compound Instability: The compound might be unstable at the elevated temperatures used in the assay.
-
Destabilizing Compound: In rare cases, a compound might bind in a way that destabilizes the protein, causing it to melt at a lower temperature. Look for shifts in both directions.
References
- 1. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 2. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. portlandpress.com [portlandpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. Identification of PIKfyve kinase as a target in multiple myeloma | Haematologica [haematologica.org]
- 14. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compensatory Mechanisms to PIKfyve Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIKfyve inhibitors. The content is designed to address specific issues that may arise during experiments due to cellular compensatory mechanisms.
Frequently Asked Questions (FAQs)
Q1: We are observing massive cytoplasmic vacuolation after treating our cells with a PIKfyve inhibitor. Is this expected, and what is the underlying mechanism?
A1: Yes, the formation of large cytoplasmic vacuoles is the most prominent and expected phenotype following PIKfyve inhibition.[1] This occurs due to the enlargement of lysosomes and late endosomes. The primary mechanism is an imbalance in lysosomal homeostasis, where lysosome fission is impaired, leading to the coalescence and swelling of these organelles.[2][3] While this is a direct consequence of PIKfyve inhibition, it also triggers several cellular stress responses.
Q2: Our cells seem to be adapting to the PIKfyve inhibitor over time, showing reduced vacuolation. What could be the reason for this resistance?
A2: The adaptation or resistance to PIKfyve inhibitors can be mediated by several compensatory signaling pathways that cells activate to counteract the induced stress. Key pathways include:
-
Activation of the p38 MAPK stress response pathway: This pathway can play a compensatory role in maintaining lysosome function during PIKfyve inhibition.[4]
-
Upregulation of lysosomal biogenesis: PIKfyve inhibition leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression.[1][2][3][5] This is a cellular attempt to restore lysosomal function by synthesizing new lysosomes.
Q3: We are seeing conflicting results in our autophagy assays after PIKfyve inhibition. Is autophagy activated or inhibited?
A3: The effect of PIKfyve inhibition on autophagy is complex and can be context-dependent.
-
Inhibition of Autophagic Flux: PIKfyve is crucial for the fusion of autophagosomes with lysosomes to form autolysosomes.[6][7][8][9] Therefore, its inhibition leads to an accumulation of autophagosomes that cannot be degraded, which can be misinterpreted as autophagy induction. This blockage of the final degradation step is termed impaired autophagic flux.
-
Induction of Secretory Autophagy: In some cell types, prolonged PIKfyve inhibition can lead to an unconventional "secretory autophagy," where autophagic proteins are released in exosomes as a mechanism to clear cellular waste when the lysosomal pathway is blocked.[10]
To accurately assess the impact on autophagy, it is crucial to measure autophagic flux.
Q4: We observe increased cell death in our cancer cell line with PIKfyve inhibition, but not in our non-cancerous control cells. Why is there a difference in sensitivity?
A4: The selective cytotoxicity of PIKfyve inhibitors in cancer cells can be attributed to several factors:
-
Autophagy Addiction: Many cancer cells are highly dependent on autophagy for survival, especially under metabolic stress.[7][8] By inhibiting the final stages of autophagy, PIKfyve inhibitors can be particularly lethal to these "autophagy-addicted" cancer cells.[7]
-
Synergy with other pathways: The cytotoxicity of PIKfyve inhibitors can be enhanced by the suppression of survival signals. For example, cytotoxicity is increased in cells with suppressed AKT signaling.[11]
-
Combined Inhibition: The combination of PIKfyve inhibition with the inhibition of other pathways, such as the p38MAPK or RAS-MAPK pathways, can synergistically increase cancer cell death.[4][12]
Troubleshooting Guides
Issue 1: Inconsistent or difficult-to-interpret Western blot results for LC3-II.
-
Problem: An increase in the autophagosome marker LC3-II can indicate either an induction of autophagy or a block in autophagic degradation.
-
Solution: Autophagic Flux Assay. To distinguish between these possibilities, you must perform an autophagic flux assay. This involves treating cells with the PIKfyve inhibitor in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
If LC3-II levels are further increased in the presence of the lysosomal inhibitor compared to the PIKfyve inhibitor alone, it suggests that the PIKfyve inhibitor is slowing down, but not completely blocking, autophagic degradation.
-
If LC3-II levels do not further increase , it indicates a complete blockage of autophagic flux by the PIKfyve inhibitor.
-
Issue 2: Unexpected activation of mTOR signaling.
-
Problem: While some studies suggest PIKfyve is required for mTORC1 inactivation under stress, you might observe sustained or even increased mTORC1 activity, which can contribute to resistance.[1][13]
-
Troubleshooting Steps:
-
Verify mTORC1 activity: Use Western blotting to check the phosphorylation status of mTORC1 downstream targets like S6 Kinase (S6K) and 4E-BP1.[1]
-
Co-inhibition: If mTORC1 is active, consider co-treating with an mTOR inhibitor like Rapamycin. This has been shown to ameliorate some of the lysosomal defects caused by PIKfyve deficiency.[1][14]
-
Issue 3: Variable cell viability upon PIKfyve inhibitor treatment.
-
Problem: The cytotoxic effects of PIKfyve inhibitors can be inconsistent across different experiments or cell lines.
-
Factors to Consider:
-
Serum Conditions: PIKfyve inhibitor-induced cytotoxicity is often more pronounced in serum-deprived conditions.[11] This is linked to the suppression of the pro-survival AKT signaling pathway.[11] Ensure consistent serum concentrations in your culture media.
-
Cell Type: As mentioned in FAQ Q4, cancer cells, particularly those dependent on autophagy, are generally more sensitive.
-
Vacuolation Severity: Excessive cytoplasmic vacuolation is linked to increased cell death.[11]
-
Data Presentation
Table 1: Effect of PIKfyve Inhibitors on Cancer Cell Viability in Combination with Other Inhibitors.
| Cell Line | PIKfyve Inhibitor | Combination Inhibitor | Effect on Cell Viability | Reference |
|---|---|---|---|---|
| SW480 (Colorectal) | WX8 | SB202190 (p38MAPK inhibitor) | Synergistic reduction | [4] |
| Hs27 (Normal Fibroblast) | WX8 | SB202190 (p38MAPK inhibitor) | No significant effect | [4] |
| Pancreatic Cancer Cells | Apilimod | ERK-MAPK pathway inhibitor | Synergistic growth suppression |[12] |
Table 2: Summary of Cellular Responses to PIKfyve Inhibition.
| Cellular Process | Effect of PIKfyve Inhibition | Key Compensatory Mechanism | Experimental Readout |
|---|---|---|---|
| Lysosome Homeostasis | Enlargement, impaired fission | TFEB nuclear translocation, increased lysosomal gene expression | LAMP1 staining, LysoTracker, qRT-PCR for lysosomal genes |
| Autophagy | Impaired autophagosome-lysosome fusion (blocked flux) | Increased exosome release (secretory autophagy) | LC3-II accumulation, autophagic flux assays, exosome isolation |
| mTOR Signaling | Dysregulation (often sustained activity) | mTOR inhibitors can rescue phenotype | Western blot for p-S6K, p-4E-BP1 |
| Stress Response | Activation | p38 MAPK activation | Western blot for p-p38 |
| Immune Signaling | Increased STING signaling | Reduced lysosomal degradation of STING | Western blot for STING, p-TBK1, p-IRF3 |
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blot
This protocol allows for the quantitative assessment of autophagic degradation.
-
Cell Seeding: Plate cells at a density that will not lead to confluency by the end of the experiment.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: PIKfyve inhibitor (at desired concentration).
-
Group 3: Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 4-6 hours of the experiment.
-
Group 4: PIKfyve inhibitor for the full duration, with the lysosomal inhibitor added for the final 4-6 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometrically quantify the LC3-II band and normalize to the loading control. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (Group 4 vs. Group 2).
Protocol 2: Assessment of Lysosomal Proteolytic Activity
This protocol measures the degradative capacity of lysosomes.
-
Cell Culture: Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Treatment: Treat cells with the PIKfyve inhibitor or vehicle for the desired time.
-
Labeling:
-
During the last 1-2 hours of treatment, add DQ™ Red BSA (a self-quenched substrate for proteases) to the culture medium at a final concentration of 10 µg/mL.
-
Optionally, co-incubate with a fluid-phase endocytosis marker like Dextran, Alexa Fluor™ 488 to normalize for uptake.[15]
-
-
Imaging:
-
Wash cells with fresh medium to remove excess probe.
-
Image the cells using a fluorescence microscope. The de-quenched red fluorescence of the DQ-BSA indicates proteolytic degradation within the lysosome.
-
-
Analysis: Quantify the mean fluorescence intensity of the red signal per cell. If a normalization marker was used, calculate the ratio of the red (DQ-BSA) to green (Dextran) fluorescence.[15]
Protocol 3: Immunofluorescence for TFEB Nuclear Translocation
This protocol visualizes the activation of the TFEB-mediated lysosomal stress response.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the PIKfyve inhibitor or vehicle. A 1-hour treatment is often sufficient to see TFEB translocation.[2]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on microscope slides.
-
Image using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of translocation.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core effects and compensatory responses to PIKfyve inhibition.
Caption: Experimental workflow for measuring autophagic flux.
Caption: TFEB activation pathway in response to PIKfyve inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIKfyve inhibition increases exosome release and induces secretory autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. News - PIKfyve inhibitor - LARVOL VERI [veri.larvol.com]
- 13. [PDF] Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling | Semantic Scholar [semanticscholar.org]
- 14. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
PIKfyve-IN-1 long-term treatment side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PIKfyve-IN-1 in their experiments. The information is designed to address specific issues that may arise during long-term treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common morphological change observed in cells treated with this compound?
A1: The most prominent and consistent morphological change observed upon PIKfyve inhibition is the formation of multiple cytoplasmic vacuoles.[1][2][3] This is considered a hallmark of PIKfyve inhibitor activity and is attributed to defects in lysosomal fission and homeostasis.[3][4]
Q2: Is the observed vacuolation always indicative of cytotoxicity?
A2: Not necessarily. In some cell types, the presence of cytoplasmic vacuoles after short-term treatment (e.g., 18 hours) does not correlate with a loss of cell viability, especially in the presence of serum.[1] However, excessive vacuolation, where vacuoles occupy the entire cytoplasm, is often associated with subsequent cell detachment and death, particularly under serum-deprived conditions.[1]
Q3: What are the known long-term consequences of PIKfyve inhibition on cell viability?
A3: Long-term PIKfyve inhibition can lead to cytotoxicity, particularly in cancer cells that are dependent on autophagy for survival.[5][6][7] The cytotoxic effects are often context-dependent. For instance, in mouse embryonic fibroblasts and myoblasts, cell death is more pronounced in serum-starved conditions and is linked to the suppression of the Akt signaling pathway.[1] Some PIKfyve inhibitors have been shown to selectively kill cancer cells without harming nonmalignant cells.[6]
Q4: How does this compound affect autophagy?
A4: this compound, as a PIKfyve inhibitor, is expected to disrupt autophagy. PIKfyve kinase activity is essential for the fusion of autophagosomes with lysosomes to form autolysosomes.[5][7] Inhibition of PIKfyve leads to an accumulation of autophagosomes and enlarged lysosomes, effectively blocking the autophagic flux.[2][5][7]
Q5: Are there any observed effects of PIKfyve inhibition on other signaling pathways?
A5: Yes, PIKfyve activity is linked to other critical signaling pathways. Inhibition of PIKfyve can lead to dysregulation of mTOR signaling.[3][4] Specifically, PIKfyve activity may be required for the shutdown of mTOR under certain conditions, such as serum deprivation.[3][4] Additionally, the cytotoxicity of PIKfyve inhibitors can be modulated by the p38MAPK stress response pathway.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Excessive Cytoplasmic Vacuolation and Cell Death | High concentration of this compound. Serum deprivation or low nutrient conditions. Cell type sensitivity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. 2. Ensure culture media contains an adequate concentration of serum or growth factors, as they can be protective against cytotoxicity.[1] 3. Consider using a different cell line if the current one is overly sensitive. |
| Inconsistent Vacuolation Phenotype | Variability in cell density. Inconsistent this compound activity. | 1. Maintain consistent cell seeding densities across experiments. 2. Prepare fresh stock solutions of this compound and aliquot for single use to avoid degradation from multiple freeze-thaw cycles. |
| No Observable Effect on Autophagy | Insufficient inhibitor concentration. Insensitive cell line. Issues with autophagy detection method. | 1. Increase the concentration of this compound. 2. Confirm that your cell line is autophagy-dependent for the process you are studying. 3. Use multiple methods to assess autophagic flux, such as LC3-II turnover assays in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1). |
| Unexpected Changes in Other Signaling Pathways | Off-target effects of the inhibitor. Crosstalk between PIKfyve and other pathways. | 1. Review the selectivity profile of this compound. 2. Investigate known downstream targets of PIKfyve, such as the mTOR and Akt pathways, to understand the observed effects.[1][3] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired long-term duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Vacuolation Assessment by Microscopy
-
Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate. Treat with this compound at the desired concentration and for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional): If performing immunofluorescence, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain with a marker for lysosomes (e.g., LAMP1 antibody) or use a phase-contrast microscope to visualize vacuoles.
-
Imaging: Acquire images using a fluorescence or phase-contrast microscope.
-
Quantification: Quantify the number and size of vacuoles per cell using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PIKfyve kinase, leading to reduced PtdIns(3,5)P2 levels.
Caption: A logical workflow for troubleshooting common issues during this compound treatment.
References
- 1. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling | MDPI [mdpi.com]
- 4. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PIKfyve-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the duration of PIKfyve-IN-1 treatment for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and cell-active inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1][2] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[3][4] These phosphoinositides are critical for the regulation of endosomal and lysosomal trafficking, as well as autophagy.[5][6][7] By inhibiting PIKfyve, this compound disrupts these processes, leading to the accumulation of enlarged endosomes and cytoplasmic vacuoles, and a blockage of autophagic flux.[5][8]
Q2: What are the common applications of this compound?
This compound and other PIKfyve inhibitors are utilized in various research areas, including:
-
Virology: Investigating the role of endosomal trafficking in viral entry and replication, particularly for viruses like coronaviruses.[1][5]
-
Cancer Biology: Studying the role of autophagy in cancer cell survival and exploring PIKfyve inhibition as a potential anti-cancer strategy.[8][9][10]
-
Neurodegenerative Diseases: Examining the involvement of endo-lysosomal pathway defects in neurodegenerative conditions.[4][6][7]
-
Immunology: Modulating immune responses by affecting cytokine production and antigen presentation.[10][11]
Q3: What is the typical concentration range for this compound treatment?
The effective concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. Based on the literature, a starting point for concentration ranges can be inferred from its IC50 values. The IC50 of this compound for the PIKfyve enzyme is approximately 6.9 nM.[1][2] For cellular assays, concentrations ranging from nanomolar to low micromolar are often used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide: Optimizing Treatment Duration
Optimizing the duration of this compound treatment is critical to observe the desired biological effect without inducing excessive cytotoxicity. The ideal duration will vary based on the cell type, the biological process under investigation, and the specific endpoint being measured.
Problem 1: No observable phenotype (e.g., no vacuole formation) after short-term treatment.
-
Possible Cause: The treatment duration may be too short for the phenotype to develop in your specific cell line. The kinetics of vacuole formation can vary between cell types.
-
Suggested Solution:
-
Time-Course Experiment: Perform a time-course experiment, treating cells for increasing durations (e.g., 4, 8, 12, 24, and 48 hours).
-
Endpoint Analysis: At each time point, assess your endpoint of interest. For vacuole formation, this would involve microscopic observation. For other endpoints, it could be Western blotting for downstream signaling molecules or cell viability assays.
-
Positive Control: If available, include a cell line known to be sensitive to PIKfyve inhibition as a positive control to ensure the inhibitor is active.
-
Problem 2: Significant cell death observed even at short treatment durations.
-
Possible Cause: Your cell line may be particularly sensitive to PIKfyve inhibition, or the concentration of this compound may be too high. Prolonged disruption of essential cellular processes like autophagy can lead to cell death.[5]
-
Suggested Solution:
-
Reduce Concentration: Lower the concentration of this compound. A dose-response experiment is crucial to find a concentration that inhibits PIKfyve without causing immediate, widespread cell death.
-
Shorten Duration: If a lower concentration is not feasible for your experimental goals, significantly shorten the treatment duration. Some effects of PIKfyve inhibition can be observed within a few hours.[8]
-
Washout Experiment: Consider a "washout" experiment. Treat cells for a short period (e.g., 4 hours), then remove the inhibitor by washing the cells and replacing it with fresh, inhibitor-free media.[8] This can allow for the observation of effects that persist after the initial inhibition period while minimizing long-term toxicity.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent results can arise from variations in cell confluence, passage number, or the age of the this compound stock solution.
-
Suggested Solution:
-
Standardize Cell Culture: Ensure that cells are seeded at a consistent density and used within a specific passage number range for all experiments.
-
Aliquot Inhibitor: Aliquot the this compound stock solution upon receipt and store it at -80°C to minimize freeze-thaw cycles.[1] The stability of the stock solution at -20°C is limited to one month.[1]
-
Control for Confluence: Cell confluence can affect cellular metabolism and response to drugs. Plan your experiments so that cells reach the desired confluence at the time of treatment.
-
Quantitative Data Summary
The following tables summarize key quantitative data for PIKfyve inhibitors from the literature.
Table 1: IC50 Values of PIKfyve Inhibitors
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | PIKfyve | 6.9 nM | Enzymatic Assay | [1][2] |
| This compound | PIKfyve | 4.01 nM | NanoBRET Assay | [1] |
| This compound | MHV Replication | 23.5 nM | Cell-based Assay | [1] |
| This compound | SARS-CoV-2 Replication | 19.5 nM | Cell-based Assay | [1] |
| YM-201636 | PIKfyve | 33 nM | Not Specified | [2] |
| Apilimod | B-NHL Cell Lines | 142 nM (average) | Cell Proliferation | [12] |
| WX8 | PIKFYVE | 0.9 nM (Kd) | Not Specified | [2] |
Table 2: Time-Dependent Effects of PIKfyve Inhibition
| Cell Line | Inhibitor | Concentration | Duration | Observed Effect | Reference |
| VCaP | PIK5-12d (Degrader) | 100 nM | 1.5 h (t1/2) | Fast degradation of PIKfyve protein | [8] |
| VCaP | PIK5-12d (Degrader) | Various | 24 h | Dose-dependent PIKfyve degradation | [8] |
| DU145 | PIK5-12d (Degrader) | Various | Not Specified | Dose-dependent cytoplasmic vacuolization | [8] |
| SW480 | WX8 | 0.125 µM | 3 days | Reduced cell viability | [9] |
| RAW264.7 | Apilimod | 20 nM | 1 h | Nuclear translocation of TFEB | [13] |
| RAW Macrophages | Apilimod | Not Specified | 3-6 h | Increased mRNA levels of lysosomal genes | [13] |
| HeLa | MF4 | 800 nM | 4 h | Disruption in steady-state distribution of ciM6PR and TGN46 | [14] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[1] On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. For vehicle controls, use a medium containing the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration in a humidified incubator at 37°C and 5% CO2.
-
Endpoint Analysis: After the incubation period, proceed with your planned downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence, or cell viability assay).
Protocol 2: Immunofluorescence Staining for Vacuole Formation
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Fixation: After the desired treatment duration, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells with PBS and block with a suitable blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes.
-
Staining (Optional): To visualize lysosomes, you can stain with an anti-LAMP1 antibody. To visualize the vacuoles, phase-contrast or DIC microscopy is often sufficient. For fluorescent visualization of membranes, a lipophilic dye can be used.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei. Image the cells using a fluorescence or confocal microscope.
Visualizations
Caption: this compound inhibits the PIKfyve kinase, disrupting downstream signaling.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIKFYVE - Wikipedia [en.wikipedia.org]
- 4. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 5. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 6. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 7. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma | Blood | American Society of Hematology [ashpublications.org]
- 13. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Autophagy Flux Measurement: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring and interpreting autophagy flux.
Frequently Asked Questions (FAQs)
FAQ 1: What is the difference between measuring autophagosomes and measuring autophagy flux?
Measuring autophagosome numbers, for instance by quantifying LC3-II levels or GFP-LC3 puncta at a single time point, provides a static snapshot of the autophagy process.[1][2] An increase in autophagosomes could signify either an induction of autophagy or a blockage in the degradation pathway, where autophagosomes accumulate because they fail to fuse with lysosomes.[1][2]
Autophagy flux, on the other hand, is a dynamic measure of the entire autophagy process, from the formation of autophagosomes to their degradation within lysosomes.[1][3] It reflects the rate of autophagic degradation, providing a more accurate assessment of autophagic activity.[1][3]
FAQ 2: Why are my LC3-II levels unchanged after treatment with a known autophagy inducer?
Unchanged LC3-II levels do not necessarily indicate a lack of autophagy induction.[3] It is possible that the induction of autophagosome formation is balanced by an equally rapid degradation, resulting in no net change in the steady-state level of LC3-II. To verify this, an LC3 turnover assay should be performed. This involves treating cells with the autophagy inducer in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An increase in LC3-II accumulation in the presence of the inhibitor would confirm that autophagy flux is indeed induced.[2][3][4]
FAQ 3: I see an increase in LC3-II levels. How do I know if this is due to autophagy induction or a blockage in the pathway?
This is a classic question in autophagy research. To distinguish between these two possibilities, you must perform an autophagy flux assay using a lysosomal inhibitor.[2][4]
-
Scenario 1: Autophagy Induction. If your treatment induces autophagy, adding a lysosomal inhibitor will lead to a further and significant accumulation of LC3-II compared to the inhibitor alone. This indicates that your treatment is increasing the rate of autophagosome formation.
-
Scenario 2: Autophagy Blockage. If your treatment blocks the fusion of autophagosomes with lysosomes or inhibits lysosomal degradation, there will be an accumulation of LC3-II. However, in the presence of a lysosomal inhibitor, there will be little to no further increase in LC3-II levels compared to the inhibitor alone.[5]
FAQ 4: My p62/SQSTM1 levels are not decreasing after autophagy induction. What does this mean?
p62/SQSTM1 is a cargo receptor that is degraded during autophagy; therefore, a decrease in its levels is often used as an indicator of autophagy induction.[6] However, there are several reasons why you might not observe a decrease:
-
Insufficient Flux: The rate of autophagy may not be high enough to cause a detectable decrease in the total p62 pool.
-
Transcriptional Regulation: The gene encoding p62 can be upregulated under certain stress conditions, masking the degradation of the p62 protein.[7]
-
Subtle Changes: Changes in p62 levels can sometimes be less pronounced compared to changes in LC3-II flux.
It is recommended to always complement p62 analysis with an LC3 turnover assay to get a clearer picture of autophagy flux.[2]
FAQ 5: What are the appropriate controls for an autophagy flux experiment?
Proper controls are critical for the correct interpretation of autophagy flux data.[4] Essential controls include:
-
Untreated/Vehicle Control: To establish the basal level of autophagy.
-
Inducer Only: To see the effect of your treatment on autophagosome levels.
-
Inhibitor Only: To measure the basal autophagic flux.
-
Inducer + Inhibitor: To measure the induced autophagic flux.
-
Positive Control: A known autophagy inducer (e.g., starvation, rapamycin) to ensure the assay is working correctly.[4]
-
Negative Control: A known autophagy inhibitor (e.g., 3-Methyladenine at an early stage, Bafilomycin A1 at a late stage) to confirm the specificity of the observed effects.[8]
Troubleshooting Guides
Problem 1: High background in LC3 Western blots.
High background on LC3 Western blots can obscure the detection of the less abundant LC3-II band.[9]
-
Solution 1: Optimize Gel Percentage. Use a higher percentage polyacrylamide gel (e.g., 12-15%) to achieve better separation between the LC3-I and LC3-II bands.[2]
-
Solution 2: Antibody Titration. Optimize the concentration of your primary and secondary antibodies to reduce non-specific binding.
-
Solution 3: Blocking Conditions. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Solution 4: Washing Steps. Increase the number and duration of washing steps after antibody incubation to remove unbound antibodies.
Problem 2: Inconsistent results with lysosomal inhibitors.
The effectiveness of lysosomal inhibitors can be influenced by several factors.
-
Solution 1: Optimize Concentration and Incubation Time. The optimal concentration and treatment duration for inhibitors like bafilomycin A1 and chloroquine can be cell-type dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Solution 2: Check for Off-Target Effects. Be aware of potential off-target effects of these inhibitors.[7] For example, bafilomycin A1 can affect V-ATPase activity, and chloroquine can interfere with other cellular processes like endocytosis.[7]
-
Solution 3: Use Multiple Inhibitors. If possible, confirm your results using a different lysosomal inhibitor to ensure the observed effects are not due to an artifact of a single compound.
Problem 3: Artifacts in fluorescence microscopy of GFP-LC3.
Overexpression of GFP-LC3 can lead to the formation of aggregates that are not true autophagosomes.[7]
-
Solution 1: Use Stable Cell Lines. Whenever possible, use cell lines with stable, low-level expression of GFP-LC3 rather than transient transfection.
-
Solution 2: Use Tandem Reporters. Employ tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3). This reporter fluoresces yellow (mCherry and GFP) in neutral pH autophagosomes and red (mCherry only) in acidic autolysosomes, as the GFP signal is quenched by the low pH.[1][10] This allows for a more accurate assessment of autophagic flux by visualizing the transition from autophagosomes to autolysosomes.[1][10]
-
Solution 3: Image Analysis Thresholding. Carefully set the intensity and size thresholds during image analysis to exclude small, non-specific puncta and large aggregates.
Experimental Protocols & Data
LC3 Turnover Assay by Western Blot
This protocol is used to measure the rate of LC3-II degradation, which is indicative of autophagic flux.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle Control
-
Autophagy Inducer (your compound of interest)
-
Lysosomal Inhibitor (e.g., Bafilomycin A1)
-
Autophagy Inducer + Lysosomal Inhibitor
-
-
Treatment: Treat the cells for the desired period. The incubation time with the lysosomal inhibitor should be optimized (typically 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
-
-
Densitometry: Quantify the band intensity of LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor.
Quantitative Data Summary: Commonly Used Autophagy Modulators
| Modulator | Mechanism of Action | Typical Working Concentration | Reference |
| Inducers | |||
| Rapamycin | mTOR inhibitor | 50-200 nM | [11][12] |
| Starvation (HBSS) | Nutrient deprivation, mTOR inhibition | N/A | [11] |
| Torin 1 | mTOR inhibitor | 100-250 nM | [13] |
| Tat-Beclin 1 | Induces autophagosome formation | 1-10 mg/kg (in vivo) | [11] |
| Inhibitors | |||
| 3-Methyladenine (3-MA) | Class III PI3K inhibitor (early stage) | 1-10 mM | [8][14] |
| Wortmannin | PI3K inhibitor | 100 nM - 1 µM | [12] |
| Bafilomycin A1 | V-ATPase inhibitor (late stage) | 10-100 nM | [4][13] |
| Chloroquine (CQ) | Lysosomotropic agent (late stage) | 20-50 µM | [4][13] |
Visualizations
Caption: Simplified overview of the core autophagy signaling pathway.
Caption: Standard workflow for measuring autophagy flux via LC3 turnover.
Caption: Decision tree for interpreting an increase in LC3-II levels.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 5. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and qualitative analysis of autophagy flux using imaging [bmbreports.org]
- 7. Autophagy Assays: Challenges & Interpretations [taurestorationgov.com]
- 8. karger.com [karger.com]
- 9. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Best Pharmacological Autophagy Inducers and Inhibitors | Bio-Techne [bio-techne.com]
- 12. Autophagy Inducers and Inhibitors | Research Areas [novusbio.com]
- 13. Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PIKfyve Inhibitors: PIKfyve-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The lipid kinase PIKfyve has emerged as a critical regulator of intracellular trafficking and cellular homeostasis, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections. A growing number of small molecule inhibitors targeting PIKfyve are being developed and characterized. This guide provides an objective comparison of PIKfyve-IN-1 with other notable PIKfyve inhibitors, including YM201636, apilimod, and ESK981, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action of PIKfyve Inhibitors
PIKfyve is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][2] This lipid product plays a vital role in the regulation of endosome and lysosome function, including trafficking, fission, and fusion events.[1][3] PIKfyve inhibitors act by blocking the catalytic activity of the enzyme, leading to a depletion of intracellular PI(3,5)P₂ levels. This disruption of phosphoinositide metabolism results in a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuoles, along with impaired lysosomal function and autophagy.[4][5]
Quantitative Comparison of PIKfyve Inhibitors
The following table summarizes the reported potencies of this compound and other selected inhibitors against the PIKfyve kinase.
| Inhibitor | Target | In Vitro IC50 (nM) | Cell-Based IC50 (nM) | Selectivity Highlights |
| This compound | PIKfyve | 6.9[4] | - | Data not widely available |
| YM201636 | PIKfyve | 33[1][6] | ~54 (glucose uptake)[1] | ~100-fold selective over p110α[1][7] |
| Apilimod | PIKfyve | ~14[8][9] | Varies by cell line | Exquisitely selective; no significant off-target binding in a panel of 456 kinases[10][11] |
| ESK981 | PIKfyve | Kd = 12 nM[12] | 37 - 207 (cell growth)[12] | Also inhibits other kinases (multi-tyrosine kinase inhibitor)[12][13][14][15] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating PIKfyve inhibitors, the following diagrams are provided.
Caption: PIKfyve Signaling Pathway.
Caption: Experimental Workflow for Vacuolization Assay.
Experimental Protocols
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This protocol is a generalized procedure for determining the in vitro potency of inhibitors against PIKfyve using a commercially available ADP-Glo™ kinase assay kit.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
PIKfyve inhibitor (e.g., this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well or 96-well plates
Procedure:
-
Prepare serial dilutions of the PIKfyve inhibitor in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the PIKfyve enzyme and PI(3)P:PS substrate solution to each well. The final concentrations of PI(3)P:PS and ATP are typically around 25 µM and 10 µM, respectively.[16]
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[18]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell-Based Vacuolization Assay
This protocol describes a method to assess the cellular activity of PIKfyve inhibitors by observing the formation of cytoplasmic vacuoles.
Materials:
-
A suitable cell line (e.g., DU145 prostate cancer cells, HEK293 cells)[5][19]
-
Complete cell culture medium
-
PIKfyve inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Multi-well cell culture plates
-
Microscope for imaging
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PIKfyve inhibitor in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor or DMSO (vehicle control).
-
Incubate the cells for a desired period (e.g., 24 hours).[19]
-
Observe the cells under a microscope for the formation of cytoplasmic vacuoles.
-
Quantify the extent of vacuolization by measuring the area of vacuoles per cell or by counting the number of vacuolated cells. This can be done using imaging software.
-
Optionally, cell viability can be assessed in parallel using assays like MTS or XTT to determine if the observed phenotype is associated with cytotoxicity.[20]
Conclusion
This compound is a potent inhibitor of PIKfyve, exhibiting a low nanomolar IC50 value. When compared to other well-characterized inhibitors, it demonstrates comparable or superior in vitro potency to YM201636 and apilimod. Apilimod stands out for its exceptional selectivity, a crucial factor for in vivo studies and potential therapeutic applications.[10][11] YM201636 also shows good selectivity, with a significant window between its activity on PIKfyve and other kinases like p110α.[1][7] ESK981, on the other hand, is a multi-kinase inhibitor that also targets PIKfyve.[12][13][14][15] The choice of inhibitor will depend on the specific research question. For studies requiring a highly selective tool to probe the function of PIKfyve, apilimod is an excellent choice. This compound and YM201636 are also potent and relatively selective options. ESK981 may be useful in contexts where the combined inhibition of PIKfyve and other tyrosine kinases is desired. The provided experimental protocols offer a starting point for researchers to quantitatively assess the effects of these inhibitors in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AIT-101 | ALZFORUM [alzforum.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II trial of multi‑kinase inhibitor ESK981 in patients with metastatic castration‑resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II trial of multi-kinase inhibitor ESK981 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. content.protocols.io [content.protocols.io]
- 18. ulab360.com [ulab360.com]
- 19. biorxiv.org [biorxiv.org]
- 20. WO2024178337A1 - Method for treating autophagy dependent cancer with a pikfyve inhibitor - Google Patents [patents.google.com]
A Head-to-Head Comparison of PIKfyve Inhibitors: PIKfyve-IN-1 and Apilimod
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent PIKfyve kinase inhibitors, PIKfyve-IN-1 and apilimod. This document summarizes their biochemical and cellular activities, provides detailed experimental protocols, and visualizes key cellular pathways and workflows to aid in the selection and application of these research tools.
The lipid kinase PIKfyve is a critical regulator of endosomal trafficking and lysosomal homeostasis through its synthesis of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). Inhibition of PIKfyve has emerged as a promising therapeutic strategy in various diseases, including cancer, autoimmune disorders, and viral infections. This guide focuses on two widely used small molecule inhibitors of PIKfyve: this compound and apilimod.
Biochemical and Cellular Performance: A Comparative Analysis
Both this compound and apilimod are potent inhibitors of PIKfyve, exhibiting nanomolar efficacy in biochemical and cellular assays. The following tables provide a structured overview of their comparative performance based on available experimental data.
Table 1: Biochemical Properties
| Property | This compound | Apilimod |
| Target | Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) | Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) |
| Biochemical IC50 | ~6.9 nM[1] | ~14 nM[2] |
| Kinase Selectivity | Described as having "excellent kinome-wide selectivity"[3] | Described as "exquisitely selective" in kinome-wide profiling[1][4] |
| Mechanism of Action | Inhibition of PIKfyve's phosphotransferase activity | Inhibition of PIKfyve's phosphotransferase activity[2][5] |
Table 2: Cellular Activities
| Cellular Effect | This compound | Apilimod |
| Induction of Cytoplasmic Vacuolation | Induces cytoplasmic vacuolation, a hallmark of PIKfyve inhibition. | Potently induces dose- and time-dependent cytoplasmic vacuolation[5][6]. In HEK293 cells, vacuolation is apparent after 20 minutes with 25 nM apilimod[5]. |
| Disruption of Endosomal/Lysosomal Trafficking | Impacts lysosomal homeostasis[1]. | Disrupts endosome and lysosome membrane trafficking[7]. |
| Antiviral Activity (SARS-CoV-2) | IC50 of ~19.5 nM for inhibition of SARS-CoV-2 replication[1]. | Exhibits antiviral activity against various viruses, including Ebola and SARS-CoV-2[4]. |
| Effect on mTOR Signaling | Affects mTOR signaling, a downstream pathway of PIKfyve. | Modulates mTOR signaling, impacting downstream effectors like S6K1 and 4E-BP1[6]. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental considerations associated with these inhibitors, the following diagrams have been generated using the DOT language.
PIKfyve Signaling Pathway
References
- 1. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PIKfyve Inhibitors: PIKfyve-IN-1 vs. YM201636
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small-molecule inhibitors of the phosphoinositide kinase PIKfyve: PIKfyve-IN-1 and YM201636. PIKfyve is a critical enzyme in the endolysosomal system, catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] Its inhibition disrupts fundamental cellular processes, including endosomal trafficking, lysosomal homeostasis, and autophagy, making it a target of significant interest in various research fields, from virology to oncology.[3][4][5]
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for this compound and YM201636, highlighting differences in their potency and selectivity.
| Parameter | This compound | YM201636 | Reference(s) |
| Target | PIKfyve | PIKfyve | [4][6] |
| IC50 (PIKfyve, in vitro) | 6.9 nM (enzymatic assay)[4] 4.01 nM (NanoBRET assay) | 33 nM | [6] |
| Cellular Potency | IC50 = 19.5 nM (SARS-CoV-2 replication) IC50 = 23.5 nM (MHV replication) | IC50 = 54 nM (insulin-stimulated glucose uptake) A50 ≈ 400 nM (vacuole formation) 800 nM disrupts retroviral budding | |
| Selectivity | High selectivity for PIKfyve over other kinases in a comprehensive screen. | ~100-fold selectivity for PIKfyve over p110α (IC50 = 3.3 µM). Insensitive to the yeast orthologue Fab1 (IC50 > 5 µM). May inhibit class IA PI 3-kinase at higher concentrations. |
Mechanism of Action and Cellular Effects
Both this compound and YM201636 function by inhibiting the kinase activity of PIKfyve. This blockade prevents the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to PI(3,5)P2.[1] The depletion of PI(3,5)P2, a critical signaling lipid, leads to a cascade of cellular consequences.
The most visually striking phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[1] This is attributed to the disruption of endosomal and lysosomal membrane dynamics, including impaired fission processes, leading to the swelling and fusion of these compartments.[1][5]
Beyond vacuolization, PIKfyve inhibition impacts several key cellular pathways:
-
Endosomal Trafficking: The proper sorting and transport of cargo through the endosomal system are disrupted.
-
Autophagy: The process of autophagy is dysregulated. While the inhibitors can increase levels of the autophagosomal marker LC3-II, the overall autophagic flux is impaired due to defects in lysosomal maturation and fusion.
-
Lysosomal Homeostasis: The function and biogenesis of lysosomes are compromised.[5] This includes alterations in lysosomal pH and ion homeostasis.[1]
YM201636 has been shown to inhibit retroviral budding and suppress the growth of liver cancer cells through the induction of autophagy.[6] this compound has demonstrated potent antiviral activity against coronaviruses by disrupting multiple phases of their lifecycle.
Signaling and Workflow Diagrams
To visualize the context of these inhibitors, the following diagrams illustrate the core signaling pathway, the logical consequences of inhibition, and a typical experimental workflow.
Caption: PIKfyve signaling pathway and points of inhibition.
Caption: Logical flow of PIKfyve inhibition consequences.
Caption: Workflow for a cell-based vacuolization assay.
Experimental Protocols
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This protocol is a common method for measuring the in vitro potency (IC50) of inhibitors against purified PIKfyve.
Objective: To quantify the amount of ADP produced by the PIKfyve kinase reaction as a measure of enzyme activity.
Materials:
-
Recombinant active PIKfyve enzyme
-
Lipid substrate: Phosphatidylinositol-3-phosphate (PI(3)P) mixed with Phosphatidylserine (PS)
-
ATP
-
Lipid Kinase Buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitors (this compound, YM201636) diluted in DMSO
-
Opaque 96-well plates
Procedure:
-
Reaction Setup: In a pre-cooled 96-well plate, add the kinase buffer, diluted PIKfyve enzyme, and the PI(3)P:PS substrate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitors (or DMSO for the control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Mix the plate gently and incubate at 30°C for a specified time (e.g., 40 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the PIKfyve activity.
-
Data Analysis: Normalize the data to the control (DMSO-treated) wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Cytoplasmic Vacuolization Assay
This assay phenotypically confirms the cellular activity of PIKfyve inhibitors.
Objective: To visualize and quantify the formation of cytoplasmic vacuoles in cells treated with PIKfyve inhibitors.
Materials:
-
Adherent cell line (e.g., DU145 prostate cancer cells, Mouse Embryonic Fibroblasts - MEFs)
-
Complete cell culture medium
-
Test inhibitors (this compound, YM201636)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.05% Crystal Violet)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed the cells onto coverslips or in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the PIKfyve inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a sufficient duration to induce vacuole formation (e.g., 18-24 hours).
-
Fixation and Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash again with water.
-
Stain the cells with Crystal Violet solution for 10 minutes.
-
-
Imaging: Wash the stained cells to remove excess stain and acquire bright-field images using a microscope.
-
Quantification:
-
Use image analysis software to quantify the extent of vacuolization.
-
This can be done by manually or automatically segmenting the vacuole areas.
-
Normalize the total vacuole area to the number of cells or the total cell area in each image to obtain a quantitative measure of vacuolization.
-
Conclusion
Both this compound and YM201636 are potent and valuable research tools for studying the function of PIKfyve.
-
This compound emerges as a more potent inhibitor based on its lower IC50 value in in vitro assays. Its characterization as a highly potent and cell-active chemical probe makes it an excellent tool for targeted PIKfyve research, particularly in virology.[4]
-
YM201636 , while less potent than this compound, is a well-characterized inhibitor with a substantial body of literature supporting its use. Its selectivity profile is reasonably well-defined, though researchers should be mindful of potential off-target effects on class IA PI 3-kinases at higher concentrations. It has been instrumental in elucidating the role of PIKfyve in diverse processes like retroviral budding, glucose metabolism, and autophagy.
The choice between these two inhibitors will depend on the specific experimental context. For studies requiring the highest potency and a well-vetted chemical probe, this compound may be the preferred option. For researchers looking to build upon a broader base of existing literature and cellular characterization, YM201636 remains a robust and reliable choice. In either case, careful dose-response experiments are recommended to determine the optimal concentration for achieving PIKfyve inhibition while minimizing potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Reversing the Cellular Impact of PIKfyve Inhibition: A Comparative Guide to Rescue Strategies
For researchers, scientists, and drug development professionals investigating the cellular consequences of PIKfyve inhibition, understanding the available rescue strategies is paramount. This guide provides a comprehensive comparison of experimental approaches to counteract the distinct phenotype induced by PIKfyve inhibitors like PIKfyve-IN-1, characterized by the formation of large cytoplasmic vacuoles and disruption of lysosomal homeostasis.
The inhibition of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), triggers a cascade of cellular events. The most prominent of these is the dramatic swelling of endosomes and lysosomes, leading to the appearance of large, phase-lucent vacuoles in the cytoplasm. This is accompanied by the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, as the cell attempts to compensate for lysosomal stress.
This guide details and compares two primary strategies for rescuing the this compound phenotype: inhibition of the mTORC1 signaling pathway and activation of the lysosomal calcium channel TRPML1. We also present a comparison with a novel alternative approach: targeted degradation of the PIKfyve protein itself.
Comparison of Rescue Strategies and Alternative Approaches
| Strategy/Compound | Mechanism of Action | Key Rescue Effects | Supporting Experimental Data |
| mTORC1 Inhibition | |||
| Rapamycin | Allosteric inhibitor of mTORC1. | Ameliorates lysosomal defects, including the reduction of enlarged lysosomes. Restores elevated LAMP1 protein levels to baseline.[1] | Western blot analysis shows a return to baseline of elevated LAMP1 levels in PIKfyve-deficient zebrafish and RAW264.7 cells upon rapamycin treatment. Lysotracker and LAMP1 staining reveal a significant reduction in the size of enlarged lysosomes.[1] |
| TRPML1 Activation | |||
| ML-SA1 | Synthetic agonist of the lysosomal cation channel TRPML1. | Rescues PIKfyve inhibition-induced endolysosomal pathology, including vacuolation. Restores lysosomal calcium homeostasis.[2] | In primary neurons treated with a PIKfyve inhibitor, co-treatment with ML-SA1 restored lysosomal calcium stores to control levels and remediated the vacuolation phenotype.[2] |
| PIKfyve Degradation | |||
| PIK5-12d (PROTAC) | Proteolysis-targeting chimera that induces the degradation of PIKfyve protein. | Induces massive cytoplasmic vacuolization similar to inhibitors, but offers prolonged suppression of PIKfyve downstream signaling and more potent inhibition of cancer cell proliferation.[3] | Demonstrates a DC50 of 1.48 nM for PIKfyve degradation in VCaP cells. In a washout experiment, PIK5-12d showed a more potent and sustained inhibition of VCaP cell proliferation (IC50 of 522.3 nM) compared to a parent PIKfyve inhibitor.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex cellular processes involved, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Quantification of Cellular Vacuolation
This protocol provides a method for quantifying the extent of cytoplasmic vacuolation induced by PIKfyve inhibitors and the rescue effect of various compounds using image analysis software such as ImageJ or CellProfiler.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
PIKfyve inhibitor (e.g., this compound)
-
Rescue agent (e.g., Rapamycin, ML-SA1)
-
Microscope with imaging capabilities (phase-contrast or DIC)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on glass-bottom dishes or coverslips to achieve 50-70% confluency at the time of imaging.
-
Treatment:
-
Treat cells with the desired concentration of PIKfyve inhibitor for a time sufficient to induce vacuolation (e.g., 1-4 hours).
-
For rescue experiments, co-treat or pre-treat with the rescue agent as determined by preliminary experiments. Include appropriate vehicle controls.
-
-
Image Acquisition:
-
Acquire images using a phase-contrast or DIC microscope.
-
Capture multiple random fields of view for each condition to ensure representative data.
-
-
Image Analysis (using ImageJ):
-
Open the acquired images in ImageJ.
-
Convert to 8-bit: Image > Type > 8-bit.
-
Thresholding: Image > Adjust > Threshold. Adjust the threshold to specifically select the vacuoles (which appear as bright, phase-lucent areas).
-
Analyze Particles: Analyze > Analyze Particles. Set the size and circularity parameters to exclude non-vacuolar objects. Select "Summarize" and "Display results" to obtain the total area of vacuoles per image.
-
Cell Area Measurement (Optional): To normalize the vacuole area to the total cell area, outline the cells manually or use automated cell segmentation plugins.
-
-
Data Analysis:
-
Calculate the average vacuole area per cell or the percentage of vacuolated cells for each condition.
-
Perform statistical analysis to determine the significance of the rescue effect.
-
TFEB Nuclear Translocation Assay
This protocol describes how to assess the nuclear translocation of TFEB upon PIKfyve inhibition and its reversal by rescue agents using immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
PIKfyve inhibitor
-
Rescue agent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the vacuolation quantification protocol.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB. A higher ratio indicates increased nuclear translocation.
-
Alternatively, count the percentage of cells showing predominantly nuclear TFEB staining.
-
This guide provides a framework for comparing different strategies to rescue the cellular phenotype induced by this compound. The provided data and protocols should enable researchers to design and execute experiments to further investigate this important cellular pathway and evaluate the efficacy of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PIKfyve-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of PIKfyve-IN-1, a potent and selective inhibitor of the lipid kinase PIKfyve. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound's activity against other kinases, supported by quantitative experimental data. The information presented here is crucial for the accurate interpretation of experimental results and for advancing the development of targeted therapeutics.
Executive Summary
This compound, also known as the chemical probe SGC-PIKFYVE-1, demonstrates exceptional selectivity for its primary target, PIKfyve, a key regulator of endosomal and lysosomal homeostasis. Extensive kinome-wide screening reveals minimal off-target activity, positioning this compound as a highly precise tool for studying PIKfyve biology and as a promising scaffold for the development of targeted therapies. This guide presents the selectivity data in a clear, comparative format, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile of this compound
The kinase selectivity of this compound was rigorously assessed through comprehensive screening against a large panel of kinases. The following tables summarize the inhibitory activity of this compound against its intended target, PIKfyve, and highlights its limited cross-reactivity with other kinases.
Table 1: Potency of this compound against PIKfyve
| Assay Type | IC50 (nM) |
| Enzymatic Assay | 6.9[1][2] |
| Cellular NanoBRET Assay | 4.0[1] |
Table 2: Cross-Reactivity of this compound against a Panel of 403 Kinases
This compound was screened at a concentration of 1 µM.[1][2] The "Percent of Control" (PoC) indicates the remaining kinase activity in the presence of the inhibitor; a lower PoC value signifies stronger inhibition.
| Selectivity Metric | Value | Interpretation |
| S10(1 µM) | 0.02 | Only 2% of the 403 kinases tested showed a PoC < 10.[1] |
| Number of kinases with PoC < 10 | 8 | A very small number of kinases were significantly inhibited.[1][2] |
| S35(1 µM) | 0.05 | Only 5% of the 403 kinases tested showed a PoC < 35.[1][3] |
| Number of kinases with PoC < 35 | 20 | A limited number of kinases showed moderate inhibition.[1][2][3] |
Table 3: Profile of Most Significant Off-Target Kinases for this compound
The closest off-target kinases identified in the kinome scan were further evaluated in orthogonal assays to confirm the initial findings.[1]
| Off-Target Kinase | Enzymatic IC50 (nM) | Cellular NanoBRET IC50 (nM) |
| MYLK4 | 66[1][3] | 270[1][3] |
| MAP4K5 | 89[1][3] | >10000[1][3] |
Experimental Protocols
The high selectivity of this compound has been established through a series of robust and well-validated experimental methodologies.
KINOMEscan™ Kinase Inhibitor Profiling
This competitive binding assay is a widely used method to determine the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified.
-
Methodology:
-
A proprietary DNA-tagged kinase library is used.
-
The test compound (this compound) is incubated with the kinase-tagged phage and the immobilized ligand.
-
The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Results are reported as "Percent of Control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A PoC of 0 indicates complete inhibition, while a PoC of 100 indicates no inhibition.
-
Biochemical Enzymatic Assay
This assay directly measures the catalytic activity of the purified kinase in the presence of an inhibitor.
-
Assay Principle: The assay quantifies the phosphorylation of a substrate by the kinase.
-
Methodology:
-
Purified recombinant PIKfyve enzyme is incubated with its substrate (e.g., phosphatidylinositol-3-phosphate) and ATP.
-
Varying concentrations of this compound are added to the reaction.
-
The amount of product formed is measured, often using methods like radioactivity (e.g., 32P-ATP) or fluorescence-based detection.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Assay Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that can detect protein-ligand interactions in real-time in living cells.
-
Methodology:
-
The target kinase (PIKfyve) is expressed in cells as a fusion with NanoLuc® luciferase.
-
A fluorescently labeled tracer that binds to the kinase's active site is added to the cells.
-
In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in a BRET signal.
-
When an unlabeled inhibitor (this compound) is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
The IC50 value for target engagement is determined from the dose-dependent decrease in the BRET signal.
-
Mandatory Visualization
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the kinase selectivity profile of this compound.
References
A Comparative Guide to the Efficacy of PIKfyve Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The phosphoinositide kinase PIKfyve has emerged as a compelling target in oncology. Its inhibition disrupts fundamental cellular processes such as endosomal trafficking, lysosomal homeostasis, and autophagy, pathways upon which many cancer cells are heavily reliant for their survival and proliferation. This guide provides a comparative analysis of the efficacy of prominent PIKfyve inhibitors—Apilimod, YM201636, ESK981, and the WX8-family—supported by experimental data to inform preclinical research and drug development efforts.
Mechanism of Action of PIKfyve Inhibitors in Cancer
PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂). This product is crucial for the regulation of endosome and lysosome function. Inhibition of PIKfyve leads to a depletion of PI(3,5)P₂, causing a cascade of effects detrimental to cancer cells:
-
Disruption of Lysosomal Homeostasis: PIKfyve inhibition results in the accumulation of enlarged lysosomes and cytoplasmic vacuoles. This disruption impairs the cell's ability to recycle cellular components and clear protein aggregates.[1][2]
-
Inhibition of Autophagy: Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands. PIKfyve inhibitors block autophagic flux, leading to the accumulation of autophagosomes and ultimately, cell death.[3][4]
-
Induction of Cancer Cell Death: By disrupting these critical cellular processes, PIKfyve inhibitors can trigger non-apoptotic cell death in cancer cells, while often having a lesser effect on normal cells.[5]
Comparative Efficacy of PIKfyve Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PIKfyve inhibitors across a range of cancer cell lines. These values represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are a key measure of a drug's potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Assay Type / Duration |
| Apilimod | B-cell Non-Hodgkin Lymphoma | Multiple (48 lines) | Average: 142 | CellTiter-Glo / 5 days |
| B-cell Non-Hodgkin Lymphoma | Sensitive Lines (~73%) | < 200 | CellTiter-Glo / 5 days | |
| YM201636 | PIKfyve (in vitro) | - | 33 | Kinase Assay |
| Non-Small Cell Lung Cancer | Calu-1 | 15,030 (15.03 µM) | XTT / 72 hours | |
| Non-Small Cell Lung Cancer | HCC827 | 11,070 (11.07 µM) | XTT / 72 hours | |
| Non-Small Cell Lung Cancer | H1299 | 74,950 (74.95 µM) | XTT / 72 hours | |
| ESK981 | Prostate Cancer | Multiple Lines | 37 - 207 | Long-term survival assay |
| WX8 | Various Cancers | 7 cell lines | Median: 340 (0.34 µM) | ATP-based viability assay |
| Melanoma | 10 cell lines | Median: 2,800 (2.8 µM) | ATP-based viability assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy comparison are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the PIKfyve inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment: Treat cells with the PIKfyve inhibitor at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment and Harvesting: Treat cells as desired and harvest approximately 1 x 10⁶ cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
PIKfyve Signaling Pathway in Cancer Cells
Caption: PIKfyve signaling pathway and the effect of its inhibition in cancer cells.
Experimental Workflow for Efficacy Evaluation
Caption: A typical experimental workflow for assessing PIKfyve inhibitor efficacy.
References
- 1. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. michiganmedicine.org [michiganmedicine.org]
- 4. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Structural Comparison of PIKfyve Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PIKfyve inhibitors, supported by experimental data. It delves into their mechanisms of action, comparative potencies, and the experimental protocols used for their characterization.
Phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve), is a crucial lipid kinase that plays a pivotal role in the regulation of intracellular trafficking and cellular homeostasis. It primarily catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] The inhibition of PIKfyve has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and viral infections, prompting the development of various small molecule inhibitors.[2] This guide offers a structural and functional comparison of prominent PIKfyve inhibitors to aid researchers in selecting the appropriate tool compounds for their studies.
Mechanism of Action of PIKfyve Inhibitors
PIKfyve inhibitors typically function by blocking the kinase activity of the enzyme, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 3-phosphate (PtdIns3P), to PtdIns(3,5)P2.[3] This disruption of PtdIns(3,5)P2 production leads to a cascade of cellular effects, most notably the enlargement of endosomes and lysosomes, resulting in cytoplasmic vacuolation.[3][4] This phenotype arises from impaired lysosome fission and homeostasis.[5] By modulating these fundamental cellular processes, PIKfyve inhibitors can trigger autophagy, a cellular recycling mechanism that, when dysregulated, can lead to cell death, a desirable outcome in cancer therapy.[3]
The PIKfyve Signaling Pathway
PIKfyve is a central player in the endosomal trafficking pathway. It is part of a regulatory complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which together control the levels of PtdIns(3,5)P2.[1] The synthesis of PtdIns(3,5)P2 by PIKfyve is critical for the maturation of endosomes and the regulation of lysosomal function.[6] Downstream effectors of PtdIns(3,5)P2 are involved in various cellular processes, including ion channel regulation and membrane fission.[1][7]
Caption: The PIKfyve signaling pathway, its regulation, and points of inhibition.
Comparative Analysis of PIKfyve Inhibitors
A growing number of small molecules have been identified as PIKfyve inhibitors. This section provides a comparative overview of some of the most well-characterized compounds.
| Inhibitor | IC50 (nM) for PIKfyve | Selectivity Notes | Key Cellular Effects | References |
| Apilimod (STA-5326) | ~14 | Highly selective for PIKfyve over other lipid and protein kinases. | Potent inhibitor of IL-12/IL-23 production; induces cytoplasmic vacuolation. | [8] |
| YM201636 | ~33 | Also inhibits p110α at higher concentrations (IC50 = 3.3 µM). | Induces endosomal vacuolation; inhibits retroviral replication. | [4] |
| WX8 | Kd = 0.9 (for PIKFYVE) | Also binds to PIP4K2C (Kd = 340 nM). | Induces lysosomal enlargement and accumulation of autophagosomes. | [4] |
| Vacuolin-1 | Not specified | Potent and selective PIKfyve inhibitor. | Blocks lysosomal exocytosis and impairs lysosomal maturation. | [4] |
| PIKfyve-IN-1 | 6.9 | Highly potent and cell-active chemical probe. | Used for virology research. | [4] |
| PIKfyve-IN-4 | 0.60 | Orally active and selective. | Good systemic tolerance. | [4] |
| APY0201 | 5.2 | Potent PIKfyve inhibitor. | Inhibits IL-12/IL-23 production. | [4] |
| PIK5-12d (PROTAC) | DC50 = 1.48 | PROTAC degrader of PIKfyve. | Induces PIKfyve degradation, cytoplasmic vacuolation, and blocks autophagic flux. | [9][10] |
Experimental Protocols
Accurate characterization of PIKfyve inhibitors relies on robust and reproducible experimental protocols. Below are outlines of key assays used in their evaluation.
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.[3]
Protocol Outline:
-
Prepare a reaction mixture containing the PIKfyve enzyme, the lipid substrate (e.g., PI(3)P:PS), and the test inhibitor at various concentrations in a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 40 minutes).
-
Terminate the reaction and deplete excess ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for PtdIns(3,5)P2 Measurement
This assay measures the levels of PtdIns(3,5)P2 in cells treated with PIKfyve inhibitors.
Principle: Cells are labeled with a radioactive precursor (e.g., [3H]myo-inositol). After treatment with the inhibitor, lipids are extracted, deacylated, and the resulting inositol polyphosphates are separated and quantified by high-performance liquid chromatography (HPLC).[11] Non-radioactive methods using mass spectrometry are also available.[11]
Protocol Outline (Radiolabeling):
-
Culture cells and label with [3H]myo-inositol for 48-72 hours.
-
Treat the cells with the PIKfyve inhibitor or vehicle control for the desired time.
-
Harvest the cells and extract lipids using a chloroform/methanol-based method.
-
Deacylate the lipid extract to obtain glycerophosphoinositols.
-
Separate the different phosphoinositide species using anion-exchange HPLC.
-
Quantify the amount of radioactivity in the PtdIns(3,5)P2 peak to determine its cellular level.
Lysosomal Vacuolation Assay
This assay qualitatively and quantitatively assesses the characteristic cellular phenotype induced by PIKfyve inhibition.
Principle: Cells are treated with a PIKfyve inhibitor, and the formation of cytoplasmic vacuoles is observed and quantified using microscopy.
Protocol Outline:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat the cells with various concentrations of the PIKfyve inhibitor or a vehicle control.
-
Incubate for a specific duration (e.g., 2-24 hours).
-
Visualize the cells using phase-contrast or fluorescence microscopy. For fluorescence, cells can be stained with lysosomal markers like Lysotracker or antibodies against LAMP1.
-
Capture images and quantify the extent of vacuolation by measuring the number and size of vacuoles per cell using image analysis software.[12]
Experimental Workflow for PIKfyve Inhibitor Characterization
A typical workflow for the identification and characterization of novel PIKfyve inhibitors involves a multi-step process, from initial screening to in-depth cellular and in vivo analysis.
Caption: A generalized workflow for the discovery and characterization of PIKfyve inhibitors.
Conclusion
The field of PIKfyve inhibition is rapidly evolving, with a diverse array of chemical scaffolds demonstrating potent and selective activity. This guide provides a comparative framework for understanding the key characteristics of these inhibitors. By presenting quantitative data in a structured format and outlining essential experimental protocols, we aim to facilitate the rational selection and application of these powerful research tools in the ongoing exploration of PIKfyve biology and its therapeutic potential. Researchers are encouraged to consider the specific attributes of each inhibitor, including its potency, selectivity, and mechanism of action, to best suit the needs of their experimental systems.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. sloankettering.edu [sloankettering.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Structure-based virtual screening of FDA-approved drugs to discover potential inhibitors of phosphoinositide kinase, PIKfyve | Semantic Scholar [semanticscholar.org]
- 12. Targeting PIKfyve-driven lipid homeostasis as a metabolic vulnerability in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of PIKfyve Inhibitors: A Comparative Guide to Modulating PtdIns(3,5)P2 Levels
For researchers, scientists, and drug development professionals, the precise modulation of phosphoinositide signaling pathways is paramount for advancing our understanding of cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of PIKfyve-IN-1 and other prominent PIKfyve inhibitors, focusing on their efficacy in reducing cellular levels of Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a critical lipid messenger implicated in a myriad of cellular functions.
This document delves into the experimental data validating the effects of these inhibitors, details the methodologies for key experiments, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of PIKfyve Inhibitors
The efficacy of various small molecule inhibitors targeting PIKfyve, the primary kinase responsible for PtdIns(3,5)P2 synthesis, has been evaluated through in vitro enzymatic assays and cellular experiments. The following tables summarize the key quantitative data for this compound and its alternatives.
| Inhibitor | In Vitro IC50 (PIKfyve) | Cellular PtdIns(3,5)P2 Reduction | Cell Line |
| This compound | 6.9 nM[1] | Data not available | - |
| YM201636 | 33 nM[2] | ~80% at 800 nM[2][3] | NIH3T3 cells[2][3] |
| 28-46% at 160 nM[1] | 3T3L1 adipocytes, HEK293, CHO-T cells[1] | ||
| Apilimod | Not explicitly stated in provided results | >70%[4] | RAW macrophages[4] |
| 4-5 fold reduction at 100 nM[5] | HEK293 and mouse podocytes[5] | ||
| WX8 | EC50 of 10 nM (for vacuole induction) | Not explicitly stated in provided results | Osteosarcoma U2OS cells |
Table 1: Potency and Efficacy of PIKfyve Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) of various inhibitors against the PIKfyve enzyme and their reported effects on cellular PtdIns(3,5)P2 levels.
Experimental Methodologies
The quantification of PtdIns(3,5)P2 levels is a technically challenging endeavor due to its low cellular abundance. The most common and reliable method cited in the literature involves metabolic labeling with a radioactive precursor, followed by lipid extraction, deacylation, and analysis by high-performance liquid chromatography (HPLC).
Protocol: Measurement of Cellular Phosphoinositide Levels
This protocol outlines the key steps for determining the cellular levels of phosphoinositides, including PtdIns(3,5)P2, upon treatment with PIKfyve inhibitors.
1. Metabolic Labeling:
-
Cells of interest (e.g., NIH3T3, HEK293) are cultured to near confluency.
-
The culture medium is replaced with a phosphate-free or inositol-free medium for a period of starvation (e.g., 2 hours).
-
Cells are then incubated with a radioactive precursor, typically [32P]orthophosphate or myo-[2-3H]inositol, for a prolonged period (e.g., 18-24 hours) to allow for incorporation into the cellular phosphoinositide pool.
2. Inhibitor Treatment:
-
Following the labeling period, cells are treated with the desired PIKfyve inhibitor (e.g., this compound, YM201636, Apilimod) at various concentrations and for specific durations as dictated by the experimental design. A vehicle control (e.g., DMSO) is run in parallel.
3. Lipid Extraction:
-
The cell culture medium is aspirated, and the cells are washed with an appropriate buffer.
-
Lipids are extracted from the cells using a solvent mixture, typically a combination of chloroform, methanol, and hydrochloric acid. This step serves to separate the lipids from other cellular components.
4. Deacylation:
-
The extracted lipids are subjected to deacylation to remove the fatty acid chains from the glycerol backbone. This is commonly achieved by treatment with methylamine. This step results in water-soluble glycerophosphoinositol (GroPIns) species.
5. HPLC Analysis:
-
The deacylated lipid mixture is analyzed by high-performance liquid chromatography (HPLC) using a strong anion exchange (SAX) column.
-
The different GroPIns species are separated based on their charge, which is determined by the number of phosphate groups.
-
The eluate from the HPLC is collected in fractions, and the radioactivity of each fraction is measured using a scintillation counter.
-
The amount of radioactivity in the fractions corresponding to PtdIns(3,5)P2 is quantified to determine its cellular level relative to the control.
Visualizing the Molecular Landscape
To better understand the context in which PIKfyve inhibitors exert their effects, the following diagrams illustrate the core signaling pathway and the experimental workflow for assessing their impact.
Caption: PIKfyve signaling pathway for PtdIns(3,5)P2 synthesis.
References
- 1. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Power of PIKfyve Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of prominent PIKfyve inhibitors. Supported by experimental data, this document delves into their performance in various disease models, offering a comprehensive overview to inform future research and therapeutic development.
The lipid kinase PIKfyve has emerged as a compelling therapeutic target in a range of diseases, from cancer to neurodegenerative disorders. Its inhibition disrupts critical cellular processes such as endosomal trafficking and autophagy, leading to promising anti-tumor and neuroprotective effects. This guide focuses on the in vivo efficacy of several key PIKfyve inhibitors, presenting a side-by-side comparison of their performance in preclinical studies.
PIKfyve Signaling Pathway at a Glance
PIKfyve is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid messenger plays a vital role in regulating the maturation of endosomes and their fusion with lysosomes, a fundamental process for cellular homeostasis and degradation of cellular waste. Inhibition of PIKfyve leads to the accumulation of PI(3)P, disrupting these trafficking events and inducing autophagy dysfunction.
Orthogonal Methods for Validating PIKfyve Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lipid kinase PIKfyve is a critical regulator of endolysosomal trafficking and has emerged as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Validating the on-target activity of PIKfyve inhibitors is paramount for accurate interpretation of experimental results and successful drug development. This guide provides a comparative overview of orthogonal methods to confirm PIKfyve inhibition, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategies.
Comparison of PIKfyve Inhibition Validation Methods
A multi-faceted approach employing a combination of biochemical, cellular, and phenotypic assays is essential for robust validation of PIKfyve inhibition. Each method offers unique insights, from direct measurement of enzymatic activity to the observation of downstream cellular consequences.
| Assay Type | Method | Principle | Typical Endpoint | Advantages | Limitations |
| Biochemical | ADP-Glo™ Kinase Assay | Measures ATP consumption during the kinase reaction by converting the generated ADP to a luminescent signal. | IC50 (nM) | Direct measure of enzymatic inhibition; high-throughput. | Lacks cellular context (e.g., membrane permeability, off-target effects). |
| Microfluidic Enzyme Assay | Measures the conversion of a fluorescently labeled PI(3)P substrate to PI(3,5)P2 by purified PIKfyve. | IC50 (nM) | Direct enzymatic measurement; low sample consumption. | Requires specialized instrumentation. | |
| Cellular (Target Engagement) | NanoBRET™ Target Engagement Assay | Measures the binding of an inhibitor to a NanoLuc®-tagged PIKfyve protein in live cells by monitoring bioluminescence resonance energy transfer (BRET). | IC50 (nM) | Confirms target binding in a cellular environment; reflects cell permeability. | Indirect measure of enzymatic inhibition; requires genetic modification of cells. |
| Cellular (Product Measurement) | Mass Spectrometry | Quantifies the cellular levels of PIKfyve's product, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), following inhibitor treatment. | Fold change in PtdIns(3,5)P2 | Direct measure of PIKfyve's cellular activity; provides information on lipidomics. | Technically demanding; requires specialized equipment and expertise. |
| Phenotypic | Cytoplasmic Vacuolation Assay | Microscopic observation and quantification of the characteristic enlarged cytoplasmic vacuoles that form upon PIKfyve inhibition. | % of vacuolated cells, vacuole area | Simple, visual readout of a hallmark phenotype; reflects downstream cellular consequences. | Indirect measure of target inhibition; phenotype can be influenced by other pathways. |
| TFEB Nuclear Translocation Assay | Immunofluorescence microscopy or cellular fractionation followed by Western blot to measure the movement of the transcription factor TFEB from the cytoplasm to the nucleus. | Nuclear/Cytoplasmic fluorescence ratio | Measures a key downstream signaling event; can be quantified. | Indirect; TFEB translocation can be triggered by other cellular stresses. |
Quantitative Comparison of PIKfyve Inhibitors
The potency of PIKfyve inhibitors can vary between biochemical and cellular assays, highlighting the importance of using orthogonal methods. The following table summarizes reported IC50 values for two common PIKfyve inhibitors, apilimod and YM201636.
| Inhibitor | Biochemical Assay (IC50, nM) | Cellular Target Engagement (NanoBRET™ IC50, nM) | Cellular Antiproliferative Assay (IC50, nM) |
| Apilimod | 14[1][2][3] | Not widely reported | 142 (in B-NHL cells)[4][5] |
| YM201636 | 33[3][6][7][8] | ~400 (in NIH3T3 cells)[8] | Varies by cell line |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration used.
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway
PIKfyve plays a crucial role in the regulation of the mTORC1 signaling pathway and the subcellular localization of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][9][10][11] Inhibition of PIKfyve leads to the dephosphorylation and subsequent nuclear translocation of TFEB.[4][6][10][11]
Caption: PIKfyve's role in mTORC1 activation and TFEB phosphorylation.
Experimental Workflow: Orthogonal Validation of PIKfyve Inhibition
This workflow outlines a comprehensive approach to validating a novel PIKfyve inhibitor.
Caption: A multi-step workflow for PIKfyve inhibitor validation.
Experimental Protocols
ADP-Glo™ Kinase Assay
This protocol provides a general outline for measuring PIKfyve kinase activity. Specific component concentrations and incubation times should be optimized.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PIKfyve inhibitor
-
384-well white assay plates
Procedure:
-
Prepare a kinase reaction mix containing PIKfyve enzyme, PI(3)P:PS substrate, and assay buffer.
-
Add the PIKfyve inhibitor at various concentrations to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12][13][14]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol describes how to measure the binding of an inhibitor to PIKfyve in living cells.
Materials:
-
HEK293 cells
-
PIKFYVE-NanoLuc® Fusion Vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
PIKfyve inhibitor
-
384-well white, tissue culture-treated assay plates
Procedure:
-
Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector.
-
Seed the transfected cells into 384-well plates and incubate for 24 hours.
-
Prepare serial dilutions of the PIKfyve inhibitor.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the inhibitor dilutions.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Read the BRET signal on a luminometer equipped with appropriate filters (donor emission at ~460nm and acceptor emission at ~610nm).
-
Calculate the BRET ratio and determine the IC50 value for inhibitor binding.[9][10][15][16]
Cytoplasmic Vacuolation Assay
This protocol outlines the microscopic assessment of vacuole formation induced by PIKfyve inhibition.
Materials:
-
Cell line of interest (e.g., DU145, HeLa)
-
PIKfyve inhibitor
-
Microscope with phase-contrast or DIC optics
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells in a multi-well plate or on coverslips.
-
Treat cells with the PIKfyve inhibitor at various concentrations and for different time points (e.g., 4, 8, 24 hours).
-
Observe the cells under a microscope for the appearance of large, translucent cytoplasmic vacuoles.
-
Capture images of multiple fields for each condition.
-
Quantify the vacuolation phenotype by either counting the percentage of cells with vacuoles or by measuring the total vacuolar area per cell using image analysis software.[17][18][19]
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization and quantification of TFEB movement to the nucleus.
Materials:
-
Cells grown on coverslips
-
PIKfyve inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Treat cells with the PIKfyve inhibitor for the desired time (e.g., 1-4 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-TFEB antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify TFEB nuclear translocation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in a large number of cells.[11][20][21][22][23]
References
- 1. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. carnabio.com [carnabio.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ulab360.com [ulab360.com]
- 14. eastport.cz [eastport.cz]
- 15. promega.com.br [promega.com.br]
- 16. PIKFYVE-NanoLuc® Fusion Vector [promega.com]
- 17. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of TFEB nuclear localization by HSP90AA1 promotes autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A TFEB nuclear export signal integrates amino acid supply and glucose availability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the Mechanism of PIKfyve-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PIKfyve-IN-1 and its alternatives, with a focus on validating its mechanism of action through mutant studies. The information presented herein is supported by experimental data to aid in the objective assessment of these inhibitors.
PIKfyve, a phosphoinositide kinase, plays a pivotal role in the regulation of endosomal and lysosomal trafficking through the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). Its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancer and viral infections. This compound is a potent inhibitor of this kinase, and understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide delves into the validation of this compound's mechanism, particularly through the lens of mutant studies, and compares its performance with other known PIKfyve inhibitors.
Performance Comparison of PIKfyve Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Below is a comparison of the in vitro kinase inhibitory potency of this compound and several alternative compounds.
| Inhibitor | PIKfyve IC50 (nM) |
| This compound | 6.9 [1] |
| Apilimod (STA-5326) | 14[2] |
| YM201636 | 33[3][4] |
| APY0201 | 5.2 |
| Vacuolin-1 | Potent and selective PIKfyve inhibitor |
Validating this compound Mechanism with Mutant Studies
A cornerstone in validating the on-target activity of a kinase inhibitor is the use of mutant forms of the target protein. By introducing specific mutations in the kinase domain of PIKfyve, researchers can assess whether the inhibitor's effect is diminished or abolished, thereby confirming that the inhibitor's primary mechanism of action is through the direct inhibition of PIKfyve.
Key Experimental Approaches:
-
Site-Directed Mutagenesis: This technique is employed to introduce specific point mutations into the PIKfyve gene. A particularly informative mutation is one in the ATP-binding pocket of the kinase domain, such as a "gatekeeper" mutation, which can confer resistance to ATP-competitive inhibitors.
-
Kinase-Dead Mutants: A kinase-dead mutant of PIKfyve, which is catalytically inactive, serves as a crucial control. If a cellular phenotype induced by this compound is rescued by the expression of wild-type PIKfyve but not by a kinase-dead mutant, it strongly suggests that the inhibitor's effect is mediated through the inhibition of PIKfyve's kinase activity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a shift in its thermal denaturation profile. Comparing the thermal shift induced by this compound in cells expressing wild-type PIKfyve versus a resistant mutant can provide compelling evidence of on-target engagement.
-
CRISPR/Cas9-mediated Gene Editing: This powerful tool can be used to generate cell lines with specific mutations in the endogenous PIKfyve gene, allowing for the study of inhibitor effects in a more physiologically relevant setting. CRISPR-based screens can also identify mutations that confer resistance to PIKfyve inhibitors.
While direct comparative studies of this compound with other inhibitors using a panel of specific PIKfyve resistance mutations are not yet widely available in the public domain, the principles outlined above form the basis for such validation. The generation of a PIKfyve mutant that is resistant to this compound but remains sensitive to a structurally distinct inhibitor would provide unequivocal evidence of their differing binding modes and on-target engagement.
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes involving PIKfyve and the experimental approaches used to validate its inhibitors, the following diagrams are provided.
Caption: PIKfyve signaling pathway and points of inhibition.
Caption: Experimental workflow for validating PIKfyve inhibitor mechanism.
Detailed Experimental Protocols
To facilitate the replication of key experiments for validating the mechanism of this compound, detailed protocols are provided below.
In Vitro PIKfyve Kinase Assay
This assay measures the enzymatic activity of purified PIKfyve and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate
-
ATP (with γ-³²P-ATP for radioactive detection or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other inhibitors dissolved in DMSO
-
96-well plates
-
Phosphocellulose or nitrocellulose membrane (for radioactive assay)
-
Luminometer (for luminescence assay)
Procedure (Luminescence-based):
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, PI(3)P substrate, and the diluted inhibitors.
-
Add the recombinant PIKfyve enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Site-Directed Mutagenesis of PIKfyve
This protocol outlines the generation of PIKfyve mutants using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type PIKfyve cDNA
-
Mutagenic primers designed to introduce the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Design and synthesize complementary mutagenic primers containing the desired mutation in the middle of the primer sequence.
-
Set up a PCR reaction containing the PIKfyve plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid containing the desired mutation.
-
Digest the PCR product with DpnI enzyme to specifically degrade the methylated parental (wild-type) DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of this compound in a cellular environment.
Materials:
-
Cells expressing the target protein (wild-type or mutant PIKfyve)
-
This compound and control compounds
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR cycler, water bath)
-
Western blotting reagents and equipment (or other protein detection methods)
-
Antibody specific to PIKfyve
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PIKfyve in the supernatant by Western blotting using a PIKfyve-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein due to inhibitor binding. Compare the results between wild-type and mutant PIKfyve-expressing cells to confirm on-target engagement.
Conclusion
The validation of this compound's mechanism of action through mutant studies is a critical step in its preclinical and clinical development. While direct comparative data with other inhibitors using resistance-conferring mutants is an area for future investigation, the experimental frameworks outlined in this guide provide a robust approach for researchers to independently assess the on-target activity and selectivity of this compound. The provided data and protocols serve as a valuable resource for the scientific community to further explore the therapeutic potential of targeting PIKfyve.
References
- 1. CRISPRi screening identifies PIKfyve as a co-therapeutic target for obinutuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPRi screening identifies PIKfyve as a co‐therapeutic target for obinutuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PIKfyve-IN-1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of PIKfyve-IN-1, a potent small molecule inhibitor. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
I. Core Principles of this compound Disposal
This compound, like many small molecule kinase inhibitors, should be treated as hazardous chemical waste. Due to its biological activity and likely solvent carriers such as Dimethyl Sulfoxide (DMSO), it must not be disposed of through standard laboratory drains or in regular trash. The primary goal is to contain the waste in a clearly marked, chemically resistant container and transfer it to your institution's Environmental Health and Safety (EHS) department for final disposal.
II. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table outlines general guidelines for handling chemical waste of this nature. Always consult your local EHS for institution-specific limits.
| Waste Category | Key Disposal Parameters | Recommended Actions |
| Solid this compound | Pure compound, contaminated labware (e.g., weigh boats, pipette tips). | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| This compound in DMSO | Stock solutions and experimental dilutions. | Collect in a labeled, sealed, and chemically compatible (e.g., glass or polyethylene) liquid waste container. Do not mix with aqueous or halogenated waste.[1] |
| Aqueous Solutions | Dilute solutions from experiments (e.g., cell culture media). | Collect as hazardous aqueous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Gloves, lab coats, bench paper. | Dispose of as solid hazardous waste. For minor spills, absorb with inert material and collect in a sealed bag for hazardous waste pickup.[2] |
III. Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Maintain separate, clearly labeled waste containers for solid, non-halogenated organic (e.g., DMSO solutions), and aqueous waste containing this compound.[1][3]
-
Never mix this compound waste with incompatible chemicals. For instance, keep acidic and basic waste streams separate.[4]
2. Container Selection and Labeling:
-
Use only chemically compatible containers with secure, tight-fitting lids.[4]
-
Label each container with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the approximate concentration and volume. Follow your institution's specific labeling requirements.[1]
3. Collection of Waste:
-
Solid Waste: Place all contaminated disposables, such as pipette tips, tubes, and gloves, directly into the designated solid hazardous waste container.
-
Liquid Waste: Pour all solutions containing this compound into the appropriate liquid hazardous waste container using a funnel to prevent spills. Ensure the container is stored in secondary containment.[5]
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[4]
-
Keep containers closed except when adding waste.[1]
5. Arranging for Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, contact your EHS office to schedule a waste pickup.[5]
-
Do not allow hazardous waste to accumulate in the lab for extended periods.
IV. Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of waste generated during experiments involving this compound.
References
Personal protective equipment for handling PIKfyve-IN-1
Essential Safety and Handling Guide for PIKfyve-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and cell-active chemical probe. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes best practices for handling potent kinase inhibitors and cytotoxic compounds to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). A risk assessment should be conducted for all experimental procedures involving this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles with Side Shields | Must be worn at all times when handling the compound in solid or solution form to protect from splashes. A face shield may be required for procedures with a high splash risk.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Two pairs of nitrile gloves are recommended, particularly when handling the stock solution. Gloves should be inspected for integrity before use and changed frequently.[3] |
| Body Protection | Laboratory Coat or Gown | An impervious, disposable gown is recommended to protect clothing and skin from contamination. The lab coat should have long sleeves and a secure front closure.[1][2] |
| Respiratory Protection | N95 or Higher Rated Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[4] |
Operational and Disposal Plans
Adherence to strict operational protocols is essential to minimize exposure risk and maintain experimental integrity.
Handling and Weighing the Compound
-
Designated Area : All work with this compound, especially the handling of the solid powder, should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet.[2] The work surface should be covered with an absorbent, plastic-backed liner.
-
Personal Protective Equipment : Before beginning any work, don the appropriate PPE as detailed in the table above.
-
Weighing : Use an enclosed balance to weigh the powder.[5] Handle the compound gently to avoid creating airborne dust. Use a spatula to transfer the powder to weigh paper or a weighing boat.[2][5]
-
Container Management : Keep the container of this compound tightly sealed when not in use.[5]
Preparation of Stock Solutions
-
Solubilization : Carefully transfer the weighed this compound powder into a volumetric flask.
-
Solvent Addition : Add the desired solvent to the flask, ensuring to rinse the weigh paper to transfer all of the compound.
-
Mixing : Cap the flask and mix by gentle swirling or vortexing until the compound is completely dissolved.[2]
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : Dispose of unused or expired solid this compound as hazardous chemical waste.[6] The original container should be securely sealed and placed in a designated hazardous waste container.[6]
-
Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[7] Never dispose of solutions containing this compound down the drain.[6][7]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and bench liners, must be disposed of as hazardous waste.[2][7]
-
Decontamination : After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent or cleaning solution. The cleaning materials should also be disposed of as hazardous waste.
-
Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[6][7]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
